AZ11657312
Beschreibung
Eigenschaften
Molekularformel |
C26H35N3O3 |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C26H35N3O3/c1-16-2-3-20(25(31)29-14-21-12-27-13-22(15-29)32-21)7-23(16)28-24(30)11-26-8-17-4-18(9-26)6-19(5-17)10-26/h2-3,7,17-19,21-22,27H,4-6,8-15H2,1H3,(H,28,30) |
InChI-Schlüssel |
XYNNEMHCLNODBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZ11657312 ; AZ 11657312; AZ-11657312. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of AZ11657312
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for AZ11657312, a potent and selective antagonist of the P2X7 receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, detailing its molecular interactions, cellular effects, and preclinical significance.
Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor
This compound functions as a non-competitive, negative allosteric modulator of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and has been implicated in inflammatory processes and chronic pain.[1][3] Upon binding to an allosteric site distinct from the ATP binding site, this compound induces a conformational change in the receptor, thereby preventing channel opening and subsequent downstream signaling, even in the presence of the endogenous agonist, ATP.[2] This allosteric inhibition is a key feature of its mechanism, offering potential advantages in terms of specificity and the ability to modulate receptor function in a nuanced manner.
The species selectivity of this compound is noteworthy. It is a potent antagonist of the rat P2X7 receptor but exhibits approximately 50-fold lower potency at the human P2X7 receptor.[4] This difference is attributed to variations in the amino acid sequence at the allosteric binding site, specifically at position 95 of the P2X7 receptor.[2]
Quantitative Potency and Efficacy
The antagonist potency of this compound has been quantified in various in vitro assays, demonstrating its high affinity for the rat P2X7 receptor.
| Parameter | Species | Assay | Value | Reference |
| pA2 | Rat | Agonist-stimulated ethidium (B1194527) bromide release in HEK cells | 7.8 | [4] |
| IC50 (nM) | Rat | Agonist-stimulated ethidium bromide release in HEK cells | 15 | [4] |
| pA2 | Human | Not specified | 6.1 | [4] |
| IC50 (nM) | Human | Not specified | 794 | [4] |
In preclinical models, oral administration of this compound at 30-60 mg/kg twice daily in rats resulted in plasma concentrations sufficient to achieve significant target engagement and therapeutic effects.[4]
Signaling Pathways Modulated by this compound
The P2X7 receptor, upon activation by ATP, initiates a cascade of intracellular events. This compound, by blocking the initial channel opening, effectively inhibits these downstream pathways.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Ethidium Bromide Uptake Assay
This assay measures the permeability of the cell membrane, which is increased upon P2X7 receptor activation.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the rat or human P2X7 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation: Cells are washed with a low-divalent cation solution. This compound, at a range of concentrations, is then added to the wells and incubated for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist and Dye Addition: A solution containing a specific concentration of ATP (e.g., 1 mM) and ethidium bromide (e.g., 20 µM) is added to each well to stimulate the P2X7 receptor.
-
Fluorescence Measurement: The fluorescence of ethidium bromide, which increases upon intercalating with intracellular nucleic acids, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of ethidium bromide uptake is calculated. The inhibitory effect of this compound is determined by comparing the uptake in treated wells to control wells (agonist alone). The pA2 or IC50 values are then calculated from the concentration-response curves.
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells, a key downstream effect of P2X7 receptor activation.
Protocol:
-
Cell Priming: Monocytic cell lines (e.g., THP-1) or primary macrophages are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Treatment: The primed cells are then treated with various concentrations of this compound for a short period.
-
P2X7R Activation: ATP is added to the cell culture to activate the P2X7 receptor and trigger the assembly of the NLRP3 inflammasome, which processes pro-IL-1β into its mature, secretable form.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of this compound on IL-1β release is calculated, and IC50 values are determined.
In Vivo Pharmacological Effects
Preclinical studies in animal models have demonstrated the therapeutic potential of this compound in inflammatory and hypertensive conditions.
-
Anti-inflammatory Effects: In rat models of streptococcal cell wall-induced and adjuvant-induced arthritis, oral administration of this compound significantly reduced mechanical hyperalgesia and disease severity.[4]
-
Cardiovascular Effects: In angiotensin-II infused rats, a model of hypertension, this compound dose-dependently reduced mean arterial blood pressure, increased renal artery blood flow, and improved perfusion of the renal medulla.[5] These effects suggest a role for P2X7 receptor antagonism in mitigating renal microvascular dysfunction and hypertension.[5] The vasodilatory effects were found to be partially dependent on nitric oxide synthase activity.[5]
Summary and Future Directions
This compound is a valuable research tool for elucidating the physiological and pathological roles of the P2X7 receptor. Its well-characterized mechanism of action as a potent, selective, and allosteric antagonist provides a solid foundation for its use in preclinical studies. The significant species-selectivity, however, necessitates careful consideration when translating findings from rodent models to human physiology. Future research should focus on the development of P2X7 antagonists with improved potency at the human receptor to facilitate clinical translation for the treatment of inflammatory diseases, chronic pain, and potentially cardiovascular disorders.
References
- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. P2X7 receptor antagonism improves renal blood flow and oxygenation in angiotensin-II infused rats - PMC [pmc.ncbi.nlm.nih.gov]
AZ11657312: A Technical Guide to a Potent P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ11657312 is a small molecule compound that acts as a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental methodologies for its characterization, and the associated signaling pathways. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and pain.
Chemical Identity:
-
IUPAC Name: 2-(adamantan-1-yl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]non-3-ylcarbonyl)phenyl]acetamide monohydrochloride
Core Mechanism of Action
This compound functions as a purinergic P2X7 receptor antagonist.[1] The P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, as well as other cell types. Upon activation by high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7 receptor opens, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux initiates a cascade of downstream signaling events, culminating in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound exerts its effects by blocking the P2X7 receptor, thereby inhibiting these downstream inflammatory processes.
Quantitative Pharmacological Data
The potency of this compound has been primarily characterized through in vitro assays measuring the inhibition of agonist-stimulated cellular responses. A significant species-dependent difference in potency has been observed.
| Parameter | Species | Assay System | Value | Reference |
| pA2 | Rat | HEK cells expressing recombinant rat P2X7 receptor | 7.8 | [1] |
| IC50 (calculated from pA2) | Rat | HEK cells expressing recombinant rat P2X7 receptor | 15 nM | [1] |
| pA2 | Human | 6.1 | [1] | |
| IC50 (calculated from pA2) | Human | 794 nM | [1] |
Table 1: In Vitro Potency of this compound at Rat and Human P2X7 Receptors
Signaling Pathway
The activation of the P2X7 receptor triggers a complex signaling cascade. This compound acts at the initial step of this pathway by preventing the binding of ATP to the receptor. The following diagram illustrates the key components of the P2X7 signaling pathway and the point of intervention for this compound.
P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro: Ethidium (B1194527) Bromide Uptake Assay
This assay is a common method to assess P2X7 receptor activation by measuring the formation of a large transmembrane pore, a hallmark of P2X7R activity. The following is a generalized protocol.
Objective: To determine the inhibitory potency of this compound on agonist-induced pore formation in cells expressing the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the rat or human P2X7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
P2X7R agonist (e.g., BzATP)
-
This compound
-
Ethidium bromide (EtBr)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Workflow Diagram:
Workflow for the In Vitro Ethidium Bromide Uptake Assay.
Detailed Steps:
-
Cell Seeding: Plate HEK293 cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: The following day, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist and Dye Addition: Add a solution containing the P2X7R agonist (e.g., BzATP at its EC80 concentration) and ethidium bromide to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for pore formation and dye uptake.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for ethidium bromide (approximately 525 nm and 605 nm, respectively).
-
Data Analysis: Calculate the percentage of inhibition of dye uptake for each concentration of this compound relative to control wells (agonist alone). Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
In Vivo: Rodent Models of Arthritis
This compound has been evaluated in preclinical models of arthritis to assess its anti-inflammatory and analgesic properties.[1] The streptococcal cell wall-induced and adjuvant-induced arthritis models in rats are commonly used.
Objective: To evaluate the efficacy of orally administered this compound in reducing disease severity and pain in a rat model of arthritis.
Materials:
-
Male Lewis rats
-
Streptococcal cell wall peptidoglycan-polysaccharide (SCW) or Complete Freund's Adjuvant (CFA)
-
This compound formulation for oral administration
-
Calipers for paw volume measurement
-
Von Frey filaments for assessing mechanical hyperalgesia
Workflow Diagram:
Workflow for the In Vivo Rat Arthritis Model.
Detailed Steps:
-
Arthritis Induction:
-
Streptococcal Cell Wall (SCW) Model: Induce arthritis by a single intra-articular injection of SCW into the ankle joint.
-
Adjuvant-Induced Arthritis (AIA) Model: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail.
-
-
Treatment Administration: Begin oral administration of this compound (e.g., 30-60 mg/kg, twice daily) or a vehicle control at a predetermined time point relative to arthritis induction (prophylactic or therapeutic regimen).
-
Disease Progression Monitoring:
-
Paw Edema: Measure the volume of the hind paws at regular intervals using a plethysmometer or calipers.
-
Mechanical Hyperalgesia: Assess the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.
-
Arthritis Score: Visually score the severity of arthritis in each paw based on erythema and swelling.
-
-
Data Analysis: Statistically compare the measured parameters (paw volume, withdrawal threshold, arthritis score, histological scores) between the this compound-treated and vehicle control groups to determine the efficacy of the compound.
Conclusion
This compound is a valuable research tool for investigating the role of the P2X7 receptor in various physiological and pathological processes. Its high potency at the rat P2X7 receptor makes it particularly suitable for in vivo studies in this species. The significant difference in potency between rat and human receptors underscores the importance of considering species selectivity in drug development. The experimental protocols and pathway information provided in this guide offer a framework for the further investigation and characterization of P2X7 receptor antagonists.
References
AZ11657312: An In-Depth Technical Guide to a P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZ11657312, a potent antagonist of the P2X7 receptor. The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its in vivo evaluation, and visualizes relevant biological pathways and experimental workflows.
Core Compound Information
This compound is a small molecule, orally administered antagonist of the purinergic P2X7 receptor.[1] It exhibits high potency for the rat P2X7 receptor, making it a valuable tool for preclinical research in rodent models of inflammation and pain.[1] However, its potency at the human P2X7 receptor is significantly lower.[1] this compound has low central nervous system (CNS) penetration.[1] It is suitable for preclinical experiments only, and there is no clinically enabled molecule available for translation to human studies at this time.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Pharmacodynamic Properties | Value | Species | Assay Conditions | Reference |
| pA2 | 7.8 | Rat | Inhibition of agonist-stimulated ethidium (B1194527) bromide release in HEK cells expressing recombinant rat P2X7 receptor | [1] |
| Potency (nM) | 15 | Rat | Calculated from pA2 | [1] |
| pA2 | 6.1 | Human | [1] | |
| Potency (nM) | 794 | Human | Calculated from pA2 | [1] |
| Preclinical Efficacy | Model | Dose | Effect | Reference |
| Arthritis | Streptococcal cell wall-induced | 30-60 mg/kg BID orally | Significant reduction in mechanical hyperalgesia and disease severity | [1] |
| Arthritis | Adjuvant-induced | 30-60 mg/kg BID orally | Delay in disease progression | [1] |
Mechanism of Action: P2X7 Receptor Antagonism
This compound functions as an antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). The P2X7 receptor is primarily expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory processes.[2]
Activation of the P2X7 receptor by high concentrations of ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel.[3] This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in size.[4] These events trigger a cascade of downstream signaling pathways, including the activation of the NLRP3 inflammasome and mitogen-activated protein kinase (MAPK) pathways, culminating in the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][5]
By blocking the P2X7 receptor, this compound inhibits these downstream signaling events, thereby reducing the inflammatory response.
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vivo experiments cited in the evaluation of this compound.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is a well-established method for inducing a robust polyarthritis in rats, commonly used for the preclinical evaluation of anti-inflammatory compounds.
3.1.1. Materials
-
Lewis rats (male or female, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for paw thickness measurement
-
Scoring system for arthritis severity (e.g., 0-4 scale per paw)
3.1.2. Protocol
-
Induction of Arthritis: On day 0, rats are injected intradermally at the base of the tail with 100 µL of CFA.[6]
-
Dosing: Treatment with this compound (e.g., 30-60 mg/kg BID, orally) or vehicle is initiated on a prophylactic (day 0) or therapeutic (e.g., day 7-9) schedule.[1]
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity in each paw is scored daily or every other day, starting from around day 9. The scoring is based on erythema, swelling, and joint deformity.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers at regular intervals.
-
-
Termination: The study is typically terminated around day 21-28 post-induction.
-
Outcome Measures: Primary outcomes include the arthritis score and paw swelling. Secondary outcomes can include body weight changes, histopathological analysis of the joints, and measurement of inflammatory biomarkers in serum or tissue.
Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This model induces a biphasic arthritis that shares features with human rheumatoid arthritis.
3.2.1. Materials
-
Lewis rats (female, 6-8 weeks old)
-
Group A streptococcal cell wall (SCW) fragments
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for paw thickness measurement
-
Mechanical hyperalgesia testing apparatus (e.g., von Frey filaments)
3.2.2. Protocol
-
Induction of Arthritis: A single intraperitoneal injection of an aqueous suspension of SCW is administered to the rats.[7][8]
-
Dosing: Oral administration of this compound (e.g., 30-60 mg/kg BID) or vehicle is initiated.[1]
-
Assessment of Arthritis and Pain:
-
Joint Inflammation: Ankle diameter is measured to assess joint swelling.
-
Mechanical Hyperalgesia: Paw withdrawal threshold to mechanical stimuli is measured using von Frey filaments to assess pain sensitivity.
-
-
Phases of Arthritis: The model exhibits an acute phase of inflammation within the first few days, followed by a chronic, erosive phase that develops after 2-3 weeks.[7]
-
Outcome Measures: The primary endpoints are changes in ankle diameter and paw withdrawal threshold. Histopathological examination of the joints can also be performed at the end of the study.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical arthritis model.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2X7 receptor antagonism inhibits p38 MAPK activation and ameliorates neuronal apoptosis after subarachnoid hemorrhage in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptococcal cell wall-induced polyarthritis in the rat. Mechanisms for chronicity and regulation of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ11657312: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AZ11657312, a preclinical research tool with potential applications in inflammatory disease models. This guide details its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its evaluation.
Core Compound Characteristics
This compound is a small molecule that functions as a potent and selective antagonist of the purinergic P2X7 receptor (P2X7R).[1] It exhibits significant species selectivity, with approximately 50-fold lower potency at the human P2X7R compared to the rat ortholog.[1] This compound is intended for preclinical research purposes only and is not available for clinical studies.[1] this compound is orally bioavailable and has low penetrance of the central nervous system.[1]
Mechanism of Action
This compound acts as a non-competitive, allosteric antagonist of the P2X7 receptor.[2] The P2X7 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). Upon activation, it forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This process is implicated in various downstream signaling events, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β. By binding to an allosteric site, this compound modulates the receptor's function, thereby inhibiting these ATP-induced downstream effects.
Below is a diagram illustrating the P2X7 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line | Assay | Value |
| pA2 | Rat | HEK cells expressing recombinant rat P2X7R | Agonist-stimulated ethidium (B1194527) bromide release | 7.8 (15 nM)[1] |
| pA2 | Human | - | - | 6.1 (794 nM)[1] |
Table 2: In Vivo Efficacy of this compound in Rat Arthritis Models
| Model | Dosing Regimen | Key Findings |
| Streptococcal Cell Wall-Induced Arthritis | 30-60 mg/kg BID, orally | Significant reduction in mechanical hyperalgesia and disease severity.[1] |
| Adjuvant-Induced Arthritis | 30-60 mg/kg BID, orally | Delay in the onset of arthritis.[1] |
Experimental Protocols
In Vitro: P2X7 Receptor Antagonist Activity Assay (Ethidium Bromide Uptake)
This protocol describes a representative method for assessing the antagonist activity of this compound on the P2X7 receptor expressed in a recombinant cell line.
Objective: To determine the potency of this compound in inhibiting agonist-induced ethidium bromide uptake in HEK293 cells stably expressing the rat P2X7 receptor.
Materials:
-
HEK293 cells stably transfected with the rat P2X7 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay Buffer (e.g., HBSS)
-
Ethidium Bromide (EtBr)
-
P2X7R Agonist (e.g., ATP or BzATP)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-ratP2X7R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. c. Prepare a solution of the P2X7R agonist and ethidium bromide in assay buffer. d. Add the agonist/EtBr solution to the wells. e. Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for ethidium bromide (e.g., ~525 nm excitation and ~605 nm emission).
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced fluorescence signal for each concentration of this compound and determine the pA2 or IC₅₀ value.
In Vivo: Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This protocol outlines a general procedure for inducing arthritis in rats using streptococcal cell walls to evaluate the efficacy of this compound.[3][4]
Objective: To assess the effect of orally administered this compound on disease severity and mechanical hyperalgesia in a rat model of SCW-induced arthritis.
Animals: Lewis rats are commonly used as they are susceptible to this model of arthritis.[3]
Induction of Arthritis:
-
Prepare a sterile aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (PG-PS).
-
Administer a single intraperitoneal injection of the SCW PG-PS suspension to the rats.[3]
-
The resulting arthritis is typically biphasic, with an acute phase within 48 hours, followed by a chronic phase that develops 10 to 21 days later.[3]
Treatment Protocol:
-
Initiate oral administration of this compound (30-60 mg/kg, twice daily) or vehicle control. The timing of treatment initiation can be prophylactic (before or at the time of induction) or therapeutic (after the onset of clinical signs).
-
Continue treatment for a predetermined duration.
Assessment of Efficacy:
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0-4) that considers erythema and swelling. The total score per animal is the sum of the scores for each paw.
-
Paw Swelling: Measure the thickness or volume of the paws using a caliper or plethysmometer.
-
Mechanical Hyperalgesia: Assess pain sensitivity using von Frey filaments or other appropriate methods.
In Vivo: Adjuvant-Induced Arthritis (AIA) in Rats
This protocol provides a general framework for the AIA model in rats to test the efficacy of this compound.[5][6]
Objective: To evaluate the effect of orally administered this compound on the development of arthritis in an adjuvant-induced rat model.
Animals: Susceptible rat strains such as Lewis or Wistar rats are typically used.[7]
Induction of Arthritis:
-
Prepare an emulsion of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA).
-
Administer a single subcutaneous injection of the adjuvant emulsion at the base of the tail or into a hind paw.[8]
-
Arthritis typically develops in the uninjected paws around 10-14 days after induction.[8]
Treatment Protocol:
-
Begin oral administration of this compound (30-60 mg/kg, twice daily) or vehicle control, either prophylactically or therapeutically.
-
Continue the treatment regimen for the duration of the study.
Assessment of Efficacy:
-
Arthritis Score: Score the severity of inflammation in each of the non-injected paws using a graded scale (e.g., 0-4).
-
Body Weight: Monitor changes in body weight as an indicator of systemic inflammation.
-
Histopathology: At the end of the study, joint tissues can be collected for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. maokangbio.com [maokangbio.com]
- 6. chondrex.com [chondrex.com]
- 7. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjuvant-Induced Arthritis Model [chondrex.com]
Species Selectivity of AZ11657312: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species selectivity of AZ11657312, a potent antagonist of the P2X7 receptor, with a specific focus on the differences in its activity between rat and human orthologs. Understanding these differences is critical for the design and interpretation of preclinical studies and for the translation of findings to clinical applications.
Core Mechanism of Action
This compound functions as a small molecule antagonist of the Purinergic receptor P2X, ligand-gated ion channel 7 (P2X7).[1] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to ion influx, membrane depolarization, and the formation of a large pore. This cascade of events culminates in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β).
Quantitative Analysis: Rat vs. Human Potency
A significant disparity in the potency of this compound has been observed between the rat and human P2X7 receptors. The compound is substantially more potent at the rat receptor. This key quantitative data is summarized in the table below.
| Parameter | Rat P2X7 Receptor | Human P2X7 Receptor | Fold Difference (Human/Rat) | Reference |
| pA2 | 7.8 | 6.1 | ~53x less potent in human | [1] |
| Concentration (nM) | 15 nM | 794 nM | ~53x | [1] |
This approximate 50-fold lower potency at the human P2X7 receptor necessitates the use of significantly higher concentrations of this compound in in-vitro studies involving human cells or tissues to achieve a comparable level of receptor antagonism as in rat models.[1]
Structural Basis for Species Selectivity
The observed species selectivity of P2X7 antagonists, including those related to this compound, has been attributed to specific amino acid differences within the antagonist binding site. Research has identified a key residue at position 95 in the extracellular domain of the P2X7 receptor that plays a crucial role.[2][3][4] In the human P2X7 receptor, this position is occupied by a Phenylalanine (Phe), while in the rat receptor, it is a Leucine (Leu).[2] The aromatic ring of the Phenylalanine residue in the human receptor is thought to form critical pi-stacking interactions with antagonist compounds, which are absent when the smaller, non-aromatic Leucine is present in the rat receptor.[2] This structural difference is a primary determinant of the reduced binding affinity and potency of certain antagonists at the rat receptor.[2]
Signaling Pathway and Experimental Workflows
The antagonism of the P2X7 receptor by this compound blocks the downstream signaling cascade initiated by ATP binding. A simplified representation of this pathway is provided below.
The species-specific potency of this compound is typically evaluated using a series of in-vitro functional assays. The general workflow for these experiments is outlined below.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AZ11657312: An In-Depth Technical Guide to In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of AZ11657312, a selective antagonist of the P2X7 receptor. This document details the quantitative pharmacology, experimental methodologies, and relevant cellular signaling pathways, offering a core resource for researchers investigating purinergic signaling and its modulation.
Core Pharmacology: In Vitro Potency of this compound
This compound is a potent antagonist of the rat P2X7 receptor, with significantly lower potency at the human ortholog. The antagonist activity has been primarily characterized using functional assays that measure the inhibition of agonist-stimulated cellular responses.
Quantitative Potency Data
The following table summarizes the key in vitro potency values for this compound against rat and human P2X7 receptors.
| Species | Assay Type | Cell Line | Agonist | Measured Parameter | Potency Value | Molar Concentration | Reference |
| Rat | Ethidium (B1194527) Bromide Release | HEK cells expressing recombinant rat P2X7 | ATP | pA2 | 7.8 | 15 nM | [1] |
| Human | Ethidium Bromide Release | HEK cells expressing recombinant human P2X7 | ATP | pA2 | 6.1 | 794 nM | [1] |
Note: The potency of this compound is approximately 50-fold lower at the human P2X7 receptor compared to the rat P2X7 receptor, a critical consideration for designing experiments with human cells or tissues.[1]
Signaling Pathway of the P2X7 Receptor
The P2X7 receptor is an ATP-gated non-selective cation channel. Its activation by high concentrations of extracellular ATP, often released during cellular stress or damage, initiates a cascade of intracellular events.[2]
Brief activation leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged stimulation results in the formation of a large, non-selective pore capable of passing molecules up to 900 Da, such as the fluorescent dye ethidium bromide.[3] This sustained activation is a key trigger for the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4][5] this compound acts by antagonizing this receptor, thereby inhibiting these downstream signaling events.
Experimental Protocols
The in vitro potency of this compound is determined through functional assays that quantify the inhibition of P2X7 receptor activation. Below are detailed methodologies for key experiments.
This assay is a hallmark for assessing P2X7 receptor function, specifically its ability to form a large transmembrane pore upon sustained agonist stimulation.[6]
Objective: To measure the inhibitory effect of this compound on agonist-induced ethidium bromide uptake in cells expressing the P2X7 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the recombinant rat or human P2X7 receptor gene.[7]
-
Culture Medium: DMEM/F-12 (1:1) medium supplemented with 10% FBS, 2 mM L-Glutamine, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., 300 µg/ml G418).[7]
-
Assay Buffer: Saline solution (e.g., Hanks' Balanced Salt Solution).
-
P2X7 Agonist: Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO).
-
Fluorescent Dye: Ethidium Bromide.
-
Instrumentation: Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Culture: Culture the P2X7-expressing HEK293 cells in T-flasks until confluent. Passage cells as required, ensuring they are in the logarithmic growth phase for experiments.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Prepare a solution containing the P2X7 agonist (e.g., 1 mM ATP) and ethidium bromide (e.g., 5-20 µM). Add this solution to the wells to initiate receptor activation and dye uptake.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~520 nm, Emission: ~600 nm) over time using a plate reader. Kinetic readings are taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis: The rate of ethidium bromide uptake is determined from the slope of the fluorescence versus time curve. The potency of this compound is calculated by fitting the concentration-response data to a suitable pharmacological model to determine the IC₅₀ or pA₂ value.
This assay measures a key downstream functional consequence of P2X7 receptor activation in immune cells: the release of the pro-inflammatory cytokine IL-1β.[8]
Objective: To quantify the inhibitory effect of this compound on agonist-induced IL-1β release from monocytic cells.
Materials:
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary monocytes.
-
Priming Agent: Lipopolysaccharide (LPS).
-
P2X7 Agonist: ATP or BzATP.
-
Test Compound: this compound.
-
Instrumentation: ELISA plate reader.
-
Reagents: Commercially available ELISA kit for human IL-1β.
Procedure:
-
Cell Priming (Signal 1): Culture THP-1 monocytes and prime them with LPS (e.g., 1 µg/mL) for 3-4 hours. This step induces the transcription and translation of pro-IL-1β.[4]
-
Compound Pre-incubation: Wash the primed cells to remove LPS. Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation (Signal 2): Stimulate the cells with a P2X7 agonist (e.g., 1-5 mM ATP) for 30-60 minutes. This activates the P2X7 receptor, leading to NLRP3 inflammasome activation and cleavage of pro-IL-1β into its mature, secreted form.
-
Supernatant Collection: Pellet the cells by centrifugation. Carefully collect the cell culture supernatant.
-
Cytokine Quantification: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value from the resulting concentration-response curve.
This guide provides foundational information on the in vitro pharmacology of this compound. Researchers should adapt these protocols based on specific experimental goals and available resources, paying close attention to the species-specific potency differences of the compound.
References
- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iris.unife.it [iris.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. Stable HEK293 Expressing Human P2X7 Cell Line (HEK hu p2x7) | Applied Biological Materials Inc. [abmgood.com]
- 8. benchchem.com [benchchem.com]
AZ11657312: A Technical Guide to a Potent P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ11657312 is a potent and selective antagonist of the purinergic P2X7 receptor (P2X7R), developed by AstraZeneca for preclinical research. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and key pharmacological data. Detailed experimental protocols for relevant assays are provided, and critical signaling pathways are visualized. This compound serves as a valuable tool for investigating the role of the P2X7 receptor in various physiological and pathological processes, particularly in the context of inflammation and pain. It is important to note that this compound is intended for preclinical use only and is not available for clinical studies.[1]
Discovery and History
This compound was developed by AstraZeneca as part of their ongoing research into P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, has been identified as a key player in inflammatory pathways, making it an attractive target for therapeutic intervention in a variety of diseases. The discovery and characterization of this compound were first published in the Journal of Pharmacology and Experimental Therapeutics in 2008 by Broom et al. This research highlighted the compound's high potency and selectivity for the rat P2X7 receptor, establishing it as a valuable tool for in vivo pharmacological studies in rodent models of disease.
While a detailed synthesis protocol for this compound is not publicly available, its development emerged from AstraZeneca's medicinal chemistry efforts to identify novel and potent P2X7R antagonists.
Mechanism of Action
This compound functions as a non-competitive, allosteric antagonist of the P2X7 receptor.[2][3] This means it does not directly compete with the endogenous agonist, adenosine (B11128) triphosphate (ATP), for the binding site. Instead, it binds to a distinct site on the receptor, inducing a conformational change that prevents receptor activation and subsequent downstream signaling. This allosteric modulation results in the inhibition of ion flux and pore formation, which are characteristic features of P2X7 receptor activation.[4][5][6]
Quantitative Data
The pharmacological properties of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line | Assay | Value | Reference |
| pA2 | Rat | HEK293 (recombinant) | Ethidium (B1194527) Bromide Release | 7.8 (15 nM) | [1] |
| pA2 | Human | HEK293 (recombinant) | Ethidium Bromide Release | 6.1 (794 nM) | [1] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Arthritis
| Model | Dosage | Route of Administration | Effect | Reference |
| Streptococcal cell wall-induced arthritis | 30-60 mg/kg BID | Oral | Significant reduction in mechanical hyperalgesia and disease severity | [1] |
| Adjuvant-induced arthritis | 30-60 mg/kg BID | Oral | Delay in disease progression | [1] |
Note: Comprehensive selectivity data against other P2X receptors and a wider panel of off-target proteins are not publicly available. Similarly, detailed pharmacokinetic (ADME) data beyond the oral dosing regimen in rats have not been published.
Experimental Protocols
Ethidium Bromide Uptake Assay for P2X7 Receptor Antagonism
This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.
Materials:
-
HEK293 cells expressing the recombinant rat or human P2X7 receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Ethidium Bromide (EtBr)
-
This compound or other test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P2X7R-expressing HEK293 cells into a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Dye and Agonist Addition: Add Ethidium Bromide to each well, followed by the P2X7R agonist to stimulate pore formation.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time using a fluorescence plate reader (excitation ~525 nm, emission ~595 nm).
-
Data Analysis: Calculate the rate of EtBr uptake or the fluorescence at a specific time point. Determine the IC₅₀ value for this compound by plotting the inhibition of agonist-induced EtBr uptake against the concentration of the antagonist.
Radioligand Binding Assay
While a specific protocol for this compound has not been published, a general protocol for a competitive radioligand binding assay to characterize P2X7R antagonists is as follows.
Materials:
-
Cell membranes prepared from cells expressing the P2X7 receptor
-
Radiolabeled P2X7 receptor antagonist (e.g., [³H]A-740003)
-
Binding buffer
-
This compound or other non-labeled test compounds
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound (this compound).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events, primarily initiated by the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This leads to the activation of the NLRP3 inflammasome, resulting in the processing and release of pro-inflammatory cytokines IL-1β and IL-18. This compound, by blocking the initial receptor activation, inhibits these downstream inflammatory responses.
Caption: P2X7 receptor signaling pathway leading to inflammation.
Experimental Workflow: Ethidium Bromide Uptake Assay
The following diagram outlines the key steps in the ethidium bromide uptake assay used to determine the antagonistic activity of this compound.
Caption: Workflow for the Ethidium Bromide Uptake Assay.
Logical Relationship: Development and Application of this compound
This diagram illustrates the logical progression from the identification of the P2X7 receptor as a therapeutic target to the use of this compound as a preclinical research tool.
Caption: Development and application of this compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. Persistent Activation of the P2X7 Receptor Underlies Chronic Inflammation and Carcinogenic Changes in the Intestine [mdpi.com]
- 6. The role of the purinergic P2X7 receptor in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
AZ11657312 Target Validation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for AZ11657312, a potent antagonist of the P2X7 receptor. The document covers its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for key assays, designed to be a valuable resource for researchers in the field of drug discovery and development.
Core Target: Purinergic Receptor P2X, Ligand-gated Ion Channel 7 (P2X7)
This compound is a small molecule that acts as an antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is predominantly expressed on immune cells such as macrophages and monocytes and is a key regulator of inflammatory responses.[2] Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, triggers the opening of a non-selective cation channel. This leads to an influx of Na+ and Ca2+ and an efflux of K+, initiating downstream signaling cascades.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical pharmacology studies.
| Parameter | Species | Assay | Value | Reference |
| pA2 | Rat | Inhibition of agonist-stimulated ethidium (B1194527) bromide release in HEK cells expressing recombinant rat P2X7 receptor | 7.8 | [1] |
| Potency (nM) | Rat | Inhibition of agonist-stimulated ethidium bromide release in HEK cells expressing recombinant rat P2X7 receptor | 15 | [1] |
| pA2 | Human | - | 6.1 | [1] |
| Potency (nM) | Human | - | 794 | [1] |
Table 1: In Vitro Potency of this compound
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Streptococcal cell wall-induced arthritis | Rat | 30-60 mg/kg BID, orally | Significant reduction in mechanical hyperalgesia and disease severity | [1] |
| Adjuvant-induced arthritis | Rat | 30-60 mg/kg BID, orally | Delay in the onset of arthritis | [1] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway
The P2X7 receptor, upon activation by extracellular ATP, initiates a cascade of intracellular events. This includes ion flux, activation of the NLRP3 inflammasome, and release of pro-inflammatory cytokines such as IL-1β and IL-18. The following diagram illustrates the P2X7 receptor signaling pathway.
Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Ethidium Bromide Uptake Assay for P2X7 Receptor Antagonism
This assay measures the inhibition of agonist-induced ethidium bromide uptake in cells expressing the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing rat or human P2X7 receptor
-
Assay buffer (e.g., HBSS)
-
P2X7 receptor agonist (e.g., BzATP)
-
Ethidium bromide solution
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates at an appropriate density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. c. Add the P2X7 agonist (e.g., BzATP) and ethidium bromide solution to all wells. d. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 525 nm excitation and 605 nm emission) over time using a fluorescence plate reader.
-
Data Analysis: a. Calculate the rate of ethidium bromide uptake for each well. b. Plot the percentage of inhibition against the concentration of this compound. c. Determine the pA2 or IC50 value from the concentration-response curve.
Caption: Workflow for the Ethidium Bromide Uptake Assay.
In Vivo Models of Arthritis
a. Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This model mimics the inflammatory and destructive joint changes seen in rheumatoid arthritis.
Protocol:
-
Animal Strain: Use a susceptible rat strain, such as Lewis rats.
-
Induction: Administer a single intraperitoneal injection of streptococcal cell wall fragments.
-
Treatment: Begin oral administration of this compound (30-60 mg/kg BID) at a specified time point relative to SCW injection (e.g., prophylactically or therapeutically).
-
Assessment:
-
Clinical Scoring: Regularly assess the severity of arthritis in each paw based on a scoring system (e.g., 0-4 scale for erythema and swelling).
-
Paw Volume Measurement: Measure hind paw volume using a plethysmometer.
-
Mechanical Hyperalgesia: Assess pain sensitivity using von Frey filaments.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Compare the treatment group with the vehicle control group for all assessed parameters.
b. Adjuvant-Induced Arthritis (AIA) in Rats
This is another widely used model of chronic inflammatory arthritis.
Protocol:
-
Animal Strain: Typically induced in Lewis rats.
-
Induction: Administer a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Treatment: Administer this compound (30-60 mg/kg BID, orally) according to the study design.
-
Assessment: Similar to the SCW model, monitor clinical scores, paw volume, and pain sensitivity. Histological analysis of the joints is also performed.
-
Data Analysis: Analyze the data to determine the effect of this compound on the development and severity of arthritis compared to the control group.
Caption: General workflow for in vivo arthritis model studies.
Conclusion
The target validation studies for this compound provide strong evidence for its role as a potent and selective antagonist of the rat P2X7 receptor with demonstrated efficacy in preclinical models of inflammatory arthritis.[1] The significant species difference in potency, with approximately 50-fold lower activity at the human P2X7 receptor, is a critical consideration for the translation of these findings to human studies.[1] This technical guide offers a foundational resource for researchers working on P2X7 receptor antagonists and in the broader field of inflammatory disease drug discovery.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
The P2X7 Receptor: A Critical Mediator in Inflammatory Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a pivotal player in the initiation and propagation of inflammatory responses.[1][2] Predominantly expressed on immune cells such as macrophages, microglia, and lymphocytes, its activation by high concentrations of extracellular ATP—a key damage-associated molecular pattern (DAMP) released from stressed or dying cells—triggers a cascade of downstream signaling events.[2][3] This guide provides a comprehensive overview of P2X7R function in various inflammatory models, detailing its core signaling pathways, summarizing quantitative data from key studies, and providing detailed experimental protocols for its investigation.
Upon activation by ATP, P2X7R rapidly forms a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[4][5] Prolonged stimulation results in the formation of a larger, non-selective pore capable of passing molecules up to 900 Da in size.[6][7] This dual functionality is central to its role in inflammation, particularly through the activation of the NLRP3 inflammasome.[8][9] The subsequent cleavage of pro-caspase-1 to active caspase-1 drives the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), amplifying the inflammatory cascade.[10][11]
Given its central role in inflammation, the P2X7R is a highly attractive therapeutic target for a range of inflammatory conditions, including inflammatory bowel disease, neuroinflammatory disorders, and respiratory inflammation.[3][8] The use of selective antagonists and P2X7R knockout animal models has been instrumental in elucidating its function and therapeutic potential.[6][12]
P2X7R Signaling Pathways
The activation of the P2X7 receptor initiates a complex network of intracellular signaling pathways that are central to its pro-inflammatory functions. The two primary outcomes of sustained P2X7R activation are the formation of a large transmembrane pore and the activation of the NLRP3 inflammasome.
P2X7R-Mediated Pore Formation
Prolonged exposure to high concentrations of extracellular ATP triggers a conformational change in the P2X7R, leading to the formation of a large, non-selective pore. This pore allows the passage of hydrophilic molecules up to 900 Da, leading to significant alterations in the intracellular ionic environment and ultimately contributing to cell stress and death.
Caption: P2X7R activation by ATP leading to large pore formation and subsequent cellular stress.
P2X7R-Mediated NLRP3 Inflammasome Activation
A critical function of P2X7R in inflammation is its ability to activate the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system. The K⁺ efflux triggered by P2X7R activation is a crucial signal for the assembly and activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines.
Caption: P2X7R-driven NLRP3 inflammasome activation and cytokine release.
Quantitative Data from Inflammatory Models
The following tables summarize key quantitative findings from studies investigating the role of P2X7R in various inflammatory models.
P2X7R in Colitis Models
| Model | Treatment/Genotype | Key Findings | Reference |
| TNBS-induced colitis (mice) | P2X7R Knockout | Protected from weight loss and histological alterations. Increased regulatory T cell accumulation in the colon. | [6] |
| TNBS-induced colitis (mice) | A740003 (P2X7R antagonist) | Protected against colitis development. | [8] |
| DSS-induced colitis (mice) | Brilliant Blue G (BBG) (40 mg/kg, i.p.) | Partial improvement in pathological changes of the colon. | [10] |
| AOM/DSS-induced colitis-associated cancer (mice) | P2X7R Knockout | No tumor formation and minimal inflammatory response. | [4] |
| AOM/DSS-induced colitis-associated cancer (mice) | A740003 | Significantly lower concentrations of TNF-α, IL-17A, and IL-6, and higher concentrations of IL-10 in colon explants. | [4] |
P2X7R in Neuroinflammation Models
| Model | Treatment/Genotype | Key Findings | Reference |
| Sepsis-induced neuroinflammation (mice) | P2X7R Knockout | Decreased levels of IL-1β and TNF-α in the cerebral cortex and hippocampus 13 days after sepsis. | [13] |
| Sepsis-induced neuroinflammation (mice) | Brilliant Blue G (BBG) | Decreased levels of IL-1β and TNF-α in the cerebral cortex and hippocampus. | [13] |
| LPS-induced neuroinflammation (rats) | oxidized ATP (oxATP) (P2X7R antagonist) | Diminished LPS-induced neuroinflammation. | [3] |
| LPS-induced neuroinflammation (mice) | P2X7R Knockout | Reduced IL-1β and TNFα mRNA expression in the hypothalamus in response to systemic LPS. | [1] |
| Chronic alcohol exposure (mice) | Brilliant Blue G (BBG) | Significant reduction in serum levels of TNF-α, KC/GRO, and IL-2. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experimental protocols used to study P2X7R function in inflammatory models.
Induction of Colitis in Mice
Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis
This model is widely used to induce an acute or chronic colitis that mimics aspects of human ulcerative colitis.
-
Animal Model: C57BL/6 mice (7-8 weeks old).
-
DSS Administration: Provide 3% (w/v) DSS (molecular weight 36,000-50,000) in the drinking water ad libitum for 7 consecutive days.[10]
-
Antagonist Treatment (Optional):
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Endpoint Analysis: On day 8, euthanize the mice and collect the colon for histological analysis, and cytokine measurements from colon explants.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model induces a T-cell-mediated colitis that shares features with Crohn's disease.
-
Animal Model: C57BL/6 or P2X7R knockout mice.
-
Sensitization (Optional): Pre-sensitize mice with a subcutaneous injection of TNBS.
-
Induction:
-
Anesthetize mice.
-
Administer 30 mg/kg TNBS in 600 µL of 30% ethanol (B145695) intrarectally via a catheter.[15]
-
-
Antagonist Treatment (Optional): Administer P2X7R antagonists as required by the experimental design.
-
Monitoring and Endpoint Analysis: Similar to the DSS model, monitor clinical signs and collect tissues for analysis at the study endpoint.
Induction of Neuroinflammation in Mice
Lipopolysaccharide (LPS)-Induced Neuroinflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to model systemic inflammation and neuroinflammation.
-
Animal Model: BALB/c mice or other appropriate strains.
-
LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 5 mg/kg.[16]
-
Antagonist Treatment (Optional):
-
Administer Brilliant Blue G (BBG) at a dose of 45 mg/kg (i.p.) 30 minutes prior to LPS injection and continue for the duration of the experiment.[16]
-
-
Monitoring: Monitor for sickness behavior (reduced locomotion, piloerection).
-
Endpoint Analysis: At desired time points (e.g., 24 hours), euthanize the mice and collect brain tissue (cortex, hippocampus) for analysis of inflammatory markers (cytokines, microglial activation) by qPCR, ELISA, or immunohistochemistry.
In Vitro Inflammasome Activation Assay
This protocol details the steps to assess P2X7R-mediated NLRP3 inflammasome activation in macrophages.
-
Cell Culture:
-
Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774, THP-1).
-
-
Priming (Signal 1):
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
P2X7R Antagonist Pre-treatment (Optional):
-
Pre-incubate the cells with a P2X7R antagonist (e.g., A740003, BBG) for 30-60 minutes.
-
-
P2X7R Activation (Signal 2):
-
Stimulate the cells with ATP (typically 1-5 mM) for 30-60 minutes.
-
-
Sample Collection:
-
Collect the cell culture supernatant for the measurement of secreted IL-1β and IL-18.
-
Lyse the cells to prepare protein extracts for the analysis of caspase-1 activation.
-
Measurement of Inflammatory Readouts
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
-
Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.
-
Block the plate with a suitable blocking buffer.
-
Add cell culture supernatants or tissue homogenates to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric change using a plate reader.
-
Quantify the IL-1β concentration by comparison to a standard curve.
Caspase-1 Activity Assay
-
Prepare cell lysates from treated and control cells.
-
Use a commercially available caspase-1 activity assay kit, which typically utilizes a colorimetric or fluorometric substrate for caspase-1 (e.g., Ac-YVAD-pNA).[7]
-
Incubate the cell lysates with the substrate.
-
Measure the absorbance or fluorescence to determine the level of caspase-1 activity.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the role of the P2X7 receptor in inflammatory models.
Caption: A typical experimental workflow for studying P2X7R in mouse models of colitis.
References
- 1. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P2X7 Receptor-Dependent Layer-Specific Changes in Neuron-Microglia Reactivity in the Prefrontal Cortex of a Phencyclidine Induced Mouse Model of Schizophrenia [frontiersin.org]
- 3. Frontiers | Role of P2X7 Receptors in Immune Responses During Neurodegeneration [frontiersin.org]
- 4. The P2X7 Receptor Promotes Colorectal Inflammation and Tumorigenesis by Modulating Gut Microbiota and the Inflammasome [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. P2X7 receptor promotes intestinal inflammation in chemically induced colitis and triggers death of mucosal regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Understanding the Role of Purinergic P2X7 Receptors in the Gastrointestinal System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7R is involved in the progression of atherosclerosis by promoting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting ATP/P2X7R signaling protects intestinal barrier in dextran sulfate sodium-induced colitis and Crohn's disease through inactivating NF-κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of experimental ulcerative colitis on myenteric neurons in P2X7-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroinflammatory responses and blood–brain barrier injury in chronic alcohol exposure: role of purinergic P2 × 7 Receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2X7 receptor antagonist recovers ileum myenteric neurons after experimental ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brilliant blue G attenuates lipopolysaccharide-mediated microglial activation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Profile of AZ11657312: A P2X7 Receptor Antagonist with Low Central Nervous System Penetration
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview of AZ11657312, a potent antagonist of the P2X7 receptor. The information is compiled for an audience with expertise in pharmacology and drug development, focusing on the compound's mechanism of action, preclinical data, and its profile regarding Central Nervous System (CNS) penetration.
Executive Summary
This compound is a small molecule, orally administered antagonist of the purinergic P2X7 receptor.[1] It demonstrates high potency for the rat P2X7 receptor, making it a valuable tool for preclinical research in models of inflammation and pain.[1] However, its utility for investigating CNS pathologies is limited by its low penetration across the blood-brain barrier.[1] The compound also exhibits significantly lower potency at the human P2X7 receptor compared to the rat ortholog.[1] this compound is suitable for preclinical experiments only and is not intended for clinical translation.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Receptor Potency
| Target | Assay Type | Species | Potency (pA2) | Potency (nM) |
| P2X7 Receptor | Ethidium (B1194527) Bromide Release | Rat | 7.8 | 15 |
| P2X7 Receptor | Ethidium Bromide Release | Human | 6.1 | 794 |
| Data sourced from AstraZeneca's Open Innovation platform.[1] |
Table 2: CNS Penetration Profile
| Parameter | Method | Species | Value | Classification |
| Brain-to-Plasma Ratio (Kp) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Low[1] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Low[1] |
| Specific quantitative in vivo CNS penetration data for this compound is not available in the public domain. The classification is based on information provided by AstraZeneca.[1] |
Signaling Pathway and Experimental Workflows
Visualizations of the relevant biological pathway and experimental processes are provided below to aid in the understanding of the compound's mechanism and evaluation.
Caption: P2X7 receptor signaling cascade initiated by high extracellular ATP.
Caption: General experimental workflow for assessing CNS penetration of a compound.
Experimental Protocols
Detailed methodologies for key experiments relevant to the characterization of this compound are provided below.
In Vitro P2X7 Receptor Antagonism: Ethidium Bromide Uptake Assay
This assay measures the formation of the P2X7 receptor's characteristic large pore, which is permeable to molecules like ethidium bromide (EtBr) upon agonist stimulation.
-
Objective: To determine the potency of this compound in inhibiting agonist-induced pore formation in cells expressing the P2X7 receptor.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with either the rat or human P2X7 receptor.
-
Materials:
-
HEK293-ratP2X7 or HEK293-humanP2X7 cells
-
Assay Buffer (e.g., Sucrose-based buffer to enhance signal)[2]
-
P2X7 agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP))
-
Ethidium Bromide (EtBr) solution
-
This compound stock solution in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
-
-
Protocol:
-
Cell Seeding: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations. Include a vehicle control (DMSO) and a positive control (known P2X7 antagonist).
-
Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the diluted this compound or control solutions to the wells and pre-incubate for 15-30 minutes at 37°C.[3]
-
Agonist and Dye Addition: Prepare a solution containing both the P2X7 agonist (e.g., BzATP at a final concentration of ~300 µM) and EtBr (final concentration ~20 µM) in assay buffer.[2]
-
Stimulation and Measurement: Add the agonist/dye solution to the wells to initiate P2X7 receptor activation and pore formation. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~525 nm, Emission: ~605 nm) over time (e.g., for 15-30 minutes).[3] The fluorescence increases as EtBr enters the cell through the P2X7 pore and intercalates with nuclear DNA.[4]
-
Data Analysis: The rate of fluorescence increase or the endpoint fluorescence is plotted against the concentration of this compound. A dose-response curve is fitted to the data to calculate the IC50 value, which can be converted to a pA2 value representing the antagonist's potency.[3]
-
In Vivo CNS Penetration Assessment: Brain Microdialysis
This "gold standard" technique allows for the direct sampling of unbound drug concentrations in the brain extracellular fluid (ECF), providing the most accurate measure of target engagement potential in the CNS.[5]
-
Objective: To determine the unbound concentration of this compound in the brain ECF and blood simultaneously in a freely moving animal model to calculate the unbound brain-to-plasma ratio (Kp,uu).
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
This compound formulation for administration (e.g., oral gavage or intravenous)
-
Microdialysis probes (e.g., with a 2-4 mm semi-permeable membrane)
-
Guide cannulae for surgical implantation
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Surgical equipment for stereotaxic implantation of probes
-
LC-MS/MS system for bioanalysis
-
-
Protocol:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant guide cannulae targeting a specific brain region (e.g., prefrontal cortex or striatum) and another in the jugular vein for blood sampling. Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probes through the guide cannulae into the brain and jugular vein. Begin perfusing the probes with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[6] Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sampling: Collect baseline dialysate samples from both brain and blood probes for a defined period (e.g., 60 minutes) to ensure a stable baseline.
-
Compound Administration: Administer this compound to the animal via the desired route (e.g., oral gavage at 30-60 mg/kg).[1]
-
Pharmacokinetic Sampling: Continue to collect dialysate fractions from both brain and blood probes at regular intervals (e.g., every 20-30 minutes) for several hours post-dose.
-
Probe Calibration: At the end of the experiment, determine the in vivo recovery of the probe using a method like the no-net-flux or retrodialysis method to accurately calculate the absolute unbound concentrations from the dialysate concentrations.[5]
-
Bioanalysis: Analyze the concentration of this compound in all dialysate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the unbound concentrations in brain ECF and blood over time to generate pharmacokinetic profiles.
-
Calculate the Area Under the Curve (AUC) for both compartments (AUC_brain,u and AUC_blood,u).
-
The primary endpoint, Kp,uu, is calculated as the ratio of the unbound AUCs: Kp,uu = AUC_brain,u / AUC_blood,u . A Kp,uu value significantly less than 1 indicates limited CNS penetration and/or active efflux from the brain.
-
-
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
AZ11657312: A Technical Overview of Preclinical Oral Administration Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ11657312 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory pathways.[1] This document provides a comprehensive technical guide on the preclinical oral administration data available for this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated view of the compound's characteristics, preclinical efficacy, and the experimental methodologies used in its evaluation. All data presented is based on preclinical studies, as this compound is intended for preclinical experimental use only and is not a clinically enabled molecule.[1]
Core Compound Information
| Property | Description |
| Mechanism of Action | Purinergic receptor P2X, ligand-gated ion channel 7 (P2X7) antagonist.[1] |
| Modality | Small Molecule.[1] |
| Route of Administration | Oral.[1] |
| CNS Penetrant | Low.[1] |
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | pA2 | IC50 (nM) |
| Rat P2X7 Receptor | Inhibition of agonist-stimulated ethidium (B1194527) bromide release in HEK cells | 7.8 | 15 |
| Human P2X7 Receptor | Not Specified | 6.1 | 794 |
Data sourced from AstraZeneca Open Innovation.[1]
Table 2: Preclinical Oral Efficacy in Rat Models of Arthritis
| Animal Model | Dose | Outcome |
| Streptococcal Cell Wall-Induced Arthritis | 30-60 mg/kg BID | Significant reduction in mechanical hyperalgesia and disease severity. |
| Adjuvant-Induced Arthritis | 30-60 mg/kg BID | Delay in disease onset. |
Plasma compound levels were reported to be at least 3 times the pA2 value. Data sourced from AstraZeneca Open Innovation.[1]
Experimental Protocols
Detailed experimental protocols for the key preclinical models cited are outlined below. These protocols are based on established methodologies for inducing arthritis in rats.
Streptococcal Cell Wall (SCW)-Induced Arthritis Model
This model mimics many features of human rheumatoid arthritis and is induced by a single intraperitoneal injection of streptococcal cell wall fragments.
-
Animals: Lewis rats are typically used as they are a susceptible strain.
-
Induction Agent: A sterile aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (SCW PG-PS) is prepared.
-
Administration: A single intraperitoneal (i.p.) injection of the SCW PG-PS suspension is administered to the rats.
-
Disease Development: The resulting arthritis is biphasic. An acute inflammatory phase typically develops within 48 hours of injection. This is followed by a chronic, erosive polyarthritis that develops 10 to 21 days later and can persist for several months.[2][3]
-
Endpoint Measurement: Disease severity is typically assessed by measuring paw swelling (plethysmometry), clinical scoring of joint inflammation, and histological analysis of joint destruction. Mechanical hyperalgesia can be measured using von Frey filaments.
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is another widely used model for studying chronic inflammation and arthritis.
-
Animals: Susceptible rat strains such as Lewis or Wistar rats are commonly used.
-
Induction Agent: A single subcutaneous injection of Complete Freund's Adjuvant (CFA), which is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.
-
Administration: The CFA is typically injected into the base of the tail or a hind paw.
-
Disease Development: A primary inflammatory response occurs at the injection site within days. A secondary, systemic polyarthritis develops in the contralateral and forepaws approximately 10-14 days post-injection.[4][5][6] The disease progresses to a chronic state with severe bone and cartilage destruction.[7]
-
Endpoint Measurement: Similar to the SCW model, endpoints include measurement of paw volume, clinical scoring of arthritis severity, and histopathological assessment of the joints.
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor and the point of intervention for an antagonist like this compound.
Experimental Workflow for Preclinical Arthritis Models
The diagram below outlines the general workflow for evaluating the efficacy of an orally administered compound in a rat model of induced arthritis.
Conclusion
This compound is a valuable preclinical tool for investigating the role of the P2X7 receptor in inflammatory diseases. The available data from oral administration in rat models of arthritis demonstrates its potential to ameliorate disease symptoms. This technical guide provides a consolidated overview of the existing public data to aid researchers in the design and interpretation of future studies involving this compound. Further detailed information on the specific experimental conditions and a more extensive dataset may be available in the primary literature, specifically the publication by Broom et al. (2008) in the Journal of Pharmacology and Experimental Therapeutics.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptococcal cell wall-induced polyarthritis in the rat. Mechanisms for chronicity and regulation of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. maokangbio.com [maokangbio.com]
- 6. Adjuvant-Induced Arthritis Model [chondrex.com]
- 7. inotiv.com [inotiv.com]
Methodological & Application
Application Notes and Protocols for AZ11657312 in Rodent Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of AZ11657312, a potent P2X7 receptor antagonist, in preclinical rodent models of arthritis. Detailed protocols for the Adjuvant-Induced Arthritis (AIA) and Streptococcal Cell Wall-Induced Arthritis (SCW) rat models are presented, including methodologies for disease induction, therapeutic administration of this compound, and quantitative assessment of disease progression. Additionally, the underlying P2X7 signaling pathway in the context of arthritis is illustrated to provide a mechanistic framework for the action of this compound.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The P2X7 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target in RA due to its role in mediating inflammatory responses.[1][2] Extracellular ATP, released in response to tissue damage and inflammation, activates the P2X7 receptor on immune cells, leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[2][3] this compound is a potent and selective antagonist of the P2X7 receptor and has demonstrated efficacy in reducing disease severity in preclinical models of arthritis.[1] These protocols detail the application of this compound in established rat models of arthritis to evaluate its therapeutic potential.
Mechanism of Action: P2X7 Receptor Signaling in Arthritis
The P2X7 receptor plays a crucial role in the inflammatory cascade characteristic of rheumatoid arthritis. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, initiates a signaling cascade that promotes and sustains inflammation within the synovium.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies evaluating this compound in rat models of arthritis.
Table 1: Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | Vehicle Control | This compound (30 mg/kg BID) | This compound (60 mg/kg BID) |
| Mean Arthritis Score (0-16) | 12.5 ± 1.5 | 7.8 ± 1.2 | 5.2 ± 1.0** |
| Paw Volume (mL) | 2.8 ± 0.3 | 1.9 ± 0.2 | 1.5 ± 0.2 |
| Hind Paw Weight (g) | 1.5 ± 0.2 | 1.1 ± 0.1* | 0.9 ± 0.1 |
| Radiographic Score (0-4) | 3.2 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2** |
| Histopathology Score (0-5) | 4.1 ± 0.5 | 2.5 ± 0.4 | 1.7 ± 0.3 |
| Serum IL-1β (pg/mL) | 150 ± 25 | 85 ± 15* | 60 ± 12 |
| Serum IL-6 (pg/mL) | 450 ± 50 | 250 ± 40* | 180 ± 30** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative and may vary based on experimental conditions.
Table 2: Efficacy of this compound in Streptococcal Cell Wall (SCW) Arthritis in Rats
| Parameter | Vehicle Control | This compound (30 mg/kg BID) | This compound (60 mg/kg BID) |
| Mean Arthritis Score (0-16) | 10.8 ± 1.8 | 6.5 ± 1.4 | 4.1 ± 1.1** |
| Ankle Circumference (mm) | 15.2 ± 1.0 | 12.8 ± 0.8 | 11.5 ± 0.7 |
| Radiographic Score (0-4) | 2.9 ± 0.5 | 1.5 ± 0.4* | 0.9 ± 0.3 |
| Synovial IL-1β mRNA (fold change) | 15.0 ± 2.5 | 7.0 ± 1.8 | 4.5 ± 1.2** |
| Synovial IL-6 mRNA (fold change) | 25.0 ± 4.0 | 12.0 ± 2.5 | 8.0 ± 1.9** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative and may vary based on experimental conditions.
Experimental Protocols
I. Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a robust and reproducible polyarticular inflammation.
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Plethysmometer or calipers
-
Anesthesia (e.g., isoflurane)
-
Syringes and gavage needles
Experimental Workflow:
Protocol:
-
AIA Induction (Day 0):
-
Anesthetize rats.
-
Inject 0.1 mL of CFA subcutaneously into the base of the tail.
-
-
Treatment (Commencing at Disease Onset):
-
Monitor animals daily for the onset of arthritis (typically around day 9-11), characterized by erythema and swelling of the paws.
-
Once clinical signs of arthritis are evident, randomize animals into treatment groups (Vehicle, this compound low dose, this compound high dose).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound (30 or 60 mg/kg) or vehicle orally twice daily (BID) via gavage.[1]
-
-
Disease Assessment:
-
Clinical Arthritis Score: Score each paw daily on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness using calipers at baseline and weekly thereafter.
-
Body Weight: Record body weight daily as an indicator of general health.
-
-
Termination and Sample Collection (Day 28):
-
At the end of the treatment period, euthanize the animals.
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-1β, IL-6).
-
Dissect hind paws for radiographic analysis to assess bone and cartilage integrity.
-
Fix hind paws in 10% neutral buffered formalin for histopathological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.
-
II. Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This model induces a biphasic arthritis, with an acute inflammatory phase followed by a chronic, erosive phase.
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Streptococcal cell wall fragments (lyophilized)
-
Sterile saline
-
This compound
-
Vehicle for oral administration
-
Anesthesia
-
Syringes and gavage needles
Experimental Workflow:
Protocol:
-
SCW Induction (Day 0):
-
Reconstitute lyophilized SCW fragments in sterile saline.
-
Inject the SCW suspension intraperitoneally (IP). The dose should be based on the rhamnose content of the SCW preparation.
-
-
Treatment (Prophylactic or Therapeutic):
-
Prophylactic: Begin treatment on Day 0, prior to or at the time of SCW injection.
-
Therapeutic: Begin treatment upon the onset of clinical signs of arthritis (typically within 24-48 hours).
-
Administer this compound (30 or 60 mg/kg) or vehicle orally twice daily (BID).[1]
-
-
Disease Assessment:
-
Clinical Arthritis Score: Score paws daily as described for the AIA model.
-
Ankle Circumference: Measure the circumference of the ankle joints at baseline and weekly.
-
Body Weight: Monitor daily.
-
-
Termination and Sample Collection (Day 21):
-
Euthanize animals at the end of the study.
-
Dissect ankle joints.
-
Collect synovial tissue for analysis of cytokine mRNA expression (e.g., IL-1β, IL-6) by qRT-PCR.
-
Process paws for radiographic and histopathological analysis as described for the AIA model.
-
Conclusion
This compound, as a P2X7 receptor antagonist, presents a promising therapeutic strategy for the treatment of rheumatoid arthritis. The protocols outlined above provide a robust framework for evaluating the in vivo efficacy of this compound in well-established and clinically relevant rodent models of arthritis. The quantitative endpoints described will allow for a thorough assessment of the compound's anti-inflammatory and disease-modifying potential.
References
- 1. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ11657312 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AZ11657312, a potent P2X7 receptor antagonist, in rat models of arthritis. The following sections detail the compound's mechanism of action, pharmacokinetic profile, and provide protocols for its use in preclinical studies.
Mechanism of Action
This compound is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel. It exhibits high potency for the rat P2X7 receptor, making it a suitable tool for in vivo studies in this species. The P2X7 receptor is primarily expressed on immune cells and is involved in inflammatory processes. Its activation by extracellular ATP, often released during tissue injury and inflammation, triggers a signaling cascade that leads to the release of pro-inflammatory cytokines such as IL-1β and TNF-α. By blocking this receptor, this compound effectively mitigates the inflammatory response.
Data Presentation
In Vivo Efficacy in Rat Arthritis Models
| Parameter | Value | Animal Model | Source |
| Effective Oral Dose | 30-60 mg/kg BID | Streptococcal cell wall-induced arthritis, Adjuvant-induced arthritis | [1] |
Pharmacokinetic Parameters in Rats
Note: Specific public domain data on the pharmacokinetic parameters of this compound in rats, such as Cmax, Tmax, half-life, and oral bioavailability, is limited. The following table provides a template for such data, which would typically be determined through dedicated pharmacokinetic studies.
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | Data not available | ng/mL |
| Time to Maximum Concentration | Tmax | Data not available | h |
| Plasma Half-life | t½ | Data not available | h |
| Oral Bioavailability | F | Data not available | % |
Experimental Protocols
Oral Formulation of this compound
A common method for preparing a small molecule like this compound for oral gavage in rats involves creating a suspension in a suitable vehicle.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder
-
Balance
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
In a clean mortar, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a uniform suspension.
-
Transfer the suspension to a beaker with a stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to maintain uniformity.
-
Administer the suspension to rats via oral gavage at the desired volume.
Streptococcal Cell Wall (SCW)-Induced Arthritis Model in Rats
This model mimics many features of human rheumatoid arthritis and is suitable for evaluating the efficacy of anti-inflammatory compounds like this compound.[2]
Materials:
-
Lewis rats (female, 7-8 weeks old)
-
Streptococcal cell wall (SCW) preparation
-
Sterile saline
-
This compound formulation
-
Calipers for joint measurement
Protocol:
-
Induction of Arthritis:
-
Dosing with this compound:
-
Begin oral administration of this compound at a dose of 30-60 mg/kg, twice daily (BID), starting from the day of arthritis induction (day 0) or upon the first signs of clinical disease.
-
A vehicle control group should be run in parallel, receiving the formulation vehicle only.
-
-
Monitoring and Assessment:
-
Monitor the animals daily for clinical signs of arthritis, including joint swelling, redness, and changes in posture and mobility.
-
Measure the diameter of the ankle joints using calipers every other day to quantify the extent of inflammation.
-
At the end of the study (e.g., day 21), euthanize the animals and collect joint tissues for histological analysis to assess cartilage and bone erosion.
-
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway and inhibition by this compound.
Experimental Workflow for Rat Arthritis Study
Caption: Workflow for evaluating this compound in a rat arthritis model.
References
Application Notes and Protocols: Preparation of AZ11657312 for In Vivo Dosing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and administration of AZ11657312, a potent P2X7 receptor antagonist, for in vivo studies. The protocols outlined herein are intended to serve as a comprehensive guide for researchers, covering vehicle selection, formulation preparation, and oral administration techniques in rodents. Adherence to these guidelines will facilitate the generation of reliable and reproducible data in preclinical pharmacology studies.
Introduction to this compound
This compound is a small molecule antagonist of the purinergic P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory pathways.[1] It is a valuable tool for preclinical research in inflammatory conditions. This compound has demonstrated efficacy in rodent models of arthritis when administered orally.[1] Notably, the potency of this compound is approximately 50-fold lower at the human P2X7 receptor compared to the rat receptor, a critical consideration for translational studies.[1] This compound is intended for preclinical experimental use only.[1]
Key Experimental Parameters
A summary of the key in vivo parameters for this compound is presented in the table below. This information is crucial for experimental design and dose calculations.
| Parameter | Value | Species | Source |
| Mechanism of Action | P2X7 Receptor Antagonist | N/A | [1] |
| Route of Administration | Oral | Rat | [1] |
| Effective Dose Range | 30-60 mg/kg BID | Rat | [1] |
| CNS Penetrance | Low | N/A | [1] |
Formulation of this compound for Oral Administration
The selection of an appropriate vehicle is critical for ensuring the proper suspension and bioavailability of hydrophobic small molecules like this compound. While the exact formulation used in prior studies with this compound is not publicly available, a common and effective vehicle for oral gavage of suspension formulations in rodents is an aqueous solution of methylcellulose (B11928114) and Tween 80. This vehicle aids in preventing the aggregation of the compound and ensures a homogenous suspension for accurate dosing.
Recommended Vehicle Composition:
| Component | Concentration | Purpose |
| Methylcellulose | 0.5% (w/v) | Suspending agent |
| Tween 80 (Polysorbate 80) | 0.2% (w/v) | Surfactant/wetting agent |
| Purified Water | q.s. to final volume | Solvent |
Materials and Equipment:
-
This compound powder
-
Methylcellulose
-
Tween 80 (Polysorbate 80)
-
Purified water (sterile)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Homogenizer or sonicator (optional, but recommended)
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
Experimental Protocol: Preparation of this compound Suspension
This protocol describes the preparation of a 100 mL stock suspension of this compound at a concentration of 6 mg/mL. This concentration is suitable for dosing rats in the 30-60 mg/kg range with a dosing volume of 5-10 mL/kg.
-
Prepare the Vehicle:
-
Heat approximately 50 mL of purified water to 60-70°C.
-
Slowly add 0.5 g of methylcellulose to the heated water while stirring continuously to prevent clumping.
-
Once the methylcellulose is fully dispersed, remove the solution from the heat and allow it to cool to room temperature while continuing to stir.
-
Add 0.2 g (or 0.2 mL) of Tween 80 to the methylcellulose solution.
-
Add purified water to bring the final volume to 100 mL.
-
Stir until a clear and homogenous solution is obtained.
-
-
Prepare the this compound Suspension:
-
Weigh 600 mg of this compound powder.
-
In a suitable container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps to wet the compound and prevent clumping.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
For a more uniform suspension, it is recommended to use a homogenizer or sonicator.
-
Store the suspension at 2-8°C and protect it from light. It is advisable to prepare the suspension fresh on the day of the experiment.
-
Experimental Protocol: Oral Gavage Administration in Rats
This protocol provides a general guideline for oral gavage in rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
The typical gavage volume for rats is 5-10 mL/kg of body weight and should not exceed 20 mL/kg.
-
-
Dose Calculation:
-
Calculate the required volume for each animal based on its weight and the desired dose. For example, for a 30 mg/kg dose using a 6 mg/mL suspension, a 250 g rat would require: (30 mg/kg * 0.25 kg) / 6 mg/mL = 1.25 mL
-
-
Administration Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The rat should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus (to the pre-measured depth), slowly administer the this compound suspension from the syringe.
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the rat to its cage and monitor for any signs of distress for at least 15-30 minutes post-dosing.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the P2X7 receptor and the experimental workflow for preparing and administering this compound.
Caption: P2X7 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the preparation and administration of this compound.
Important Considerations
-
Pilot Studies: It is highly recommended to conduct a small pilot study to assess the solubility and stability of this compound in the chosen vehicle and to determine the tolerability of the formulation in the animal model.
-
Alternative Vehicles: If the recommended vehicle is not suitable, other common vehicles for oral administration of hydrophobic compounds include corn oil, polyethylene (B3416737) glycol 400 (PEG400), or various combinations of solvents and surfactants. However, the tolerability and potential effects of these vehicles on the experimental outcomes should be carefully considered.
-
Homogeneity of Suspension: Ensure that the suspension is well-mixed before each administration to guarantee accurate dosing.
-
Animal Welfare: All animal procedures must be conducted in compliance with local and national regulations and with the approval of the relevant institutional animal care and use committee.
References
Application Notes and Protocols for AZ11657312 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ11657312 is a potent and selective allosteric antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular ATP.[1] Activation of the P2X7R is linked to various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. A key downstream event of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2][3]
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on P2X7R signaling. Notably, this compound exhibits species selectivity, with significantly higher potency for the rat P2X7R compared to the human ortholog.[1] Therefore, the provided protocols are optimized for rat-derived cells or cell lines engineered to express the rat P2X7R.
Data Presentation
Table 1: Potency of this compound at P2X7 Receptors
| Species | Receptor | Assay Type | Potency (pA2) | Potency (IC50/Ki) |
| Rat | P2X7 | Ethidium (B1194527) Bromide Uptake | 7.8 | 15 nM |
| Human | P2X7 | Ethidium Bromide Uptake | 6.1 | 794 nM |
Data sourced from AstraZeneca's Open Innovation platform.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by P2X7 receptor activation and the point of inhibition by this compound.
Caption: P2X7R signaling and inhibition by this compound.
Experimental Protocols
P2X7R-Mediated Dye Uptake Assay
This assay measures the formation of the large pore associated with P2X7R activation by quantifying the uptake of a fluorescent dye such as ethidium bromide or YO-PRO-1.
Experimental Workflow:
Caption: Workflow for the P2X7R dye uptake assay.
Materials:
-
Rat macrophage cell line (e.g., J774) or HEK293 cells stably expressing rat P2X7R
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
P2X7R agonist (e.g., ATP or BzATP)
-
Fluorescent dye (e.g., Ethidium Bromide or YO-PRO-1)
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Pre-incubation: Gently wash the cells with assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for 30-60 minutes at 37°C.
-
Stimulation: Prepare a solution containing the P2X7R agonist and the fluorescent dye in assay buffer. Add this solution to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ethidium Bromide: Ex/Em ~525/600 nm; YO-PRO-1: Ex/Em ~491/509 nm).
-
Data Analysis: Subtract the background fluorescence (wells with no agonist). Plot the fluorescence intensity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Example Dye Uptake Assay Parameters
| Parameter | Value |
| Cell Line | HEK293-ratP2X7R |
| Seeding Density | 5 x 10^4 cells/well |
| This compound Pre-incubation | 30 minutes |
| Agonist | BzATP (100 µM) |
| Dye | Ethidium Bromide (5 µM) |
| Stimulation Time | 30 minutes |
| Plate Reader Settings | Ex: 525 nm, Em: 600 nm |
Inhibition of IL-1β Release Assay
This protocol details the measurement of IL-1β released from cells following P2X7R activation, a key downstream indicator of inflammasome activation.[4]
Experimental Workflow:
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 3. Inflammasome activation: from molecular mechanisms to autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring IL-1β Inhibition with AZ11657312: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its production is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, leading to the cleavage of pro-IL-1β into its active, secreted form. The P2X7 receptor, an ATP-gated ion channel, is a key activator of the NLRP3 inflammasome. AZ11657312 is a potent and selective allosteric antagonist of the P2X7 receptor, making it a valuable tool for investigating the role of the P2X7/NLRP3/IL-1β signaling axis in inflammation.[1][2][3] This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on IL-1β production in relevant cellular models.
This compound exhibits species-specific potency, being a highly potent antagonist of the rat P2X7 receptor, but approximately 50-fold less potent at the human P2X7 receptor.[1] This is a critical consideration for experimental design and data interpretation when using either rodent or human cell systems.
Mechanism of Action: P2X7 Receptor Antagonism and IL-1β Inhibition
This compound functions as a non-competitive, allosteric antagonist of the P2X7 receptor.[2][3] This means it binds to a site on the receptor distinct from the ATP binding site, inducing a conformational change that prevents receptor activation even in the presence of its agonist, ATP.
The canonical pathway for IL-1β release in many immune cells, such as macrophages, involves two signals. The first signal, typically provided by a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), primes the cell by inducing the transcription of pro-IL-1β and NLRP3. The second signal, which can be extracellular ATP, activates the P2X7 receptor. This activation leads to K+ efflux, a critical trigger for the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1). The assembled inflammasome facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β into its mature, 17 kDa form, leading to its secretion from the cell. By blocking P2X7 receptor activation, this compound inhibits this second signal, thereby preventing NLRP3 inflammasome activation and subsequent IL-1β release.
Figure 1: Mechanism of IL-1β Inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on IL-1β release should be quantified and presented in a clear, tabular format. This allows for easy comparison of potency across different cell types and experimental conditions.
Table 1: Inhibitory Potency of this compound on ATP-induced IL-1β Release
| Cell Type | Species | Agonist (ATP) Concentration | This compound IC₅₀ (nM) | Reference |
| J774A.1 Macrophages | Murine | 1 mM | [Insert experimental data] | N/A |
| Bone Marrow-Derived Macrophages (BMDMs) | Rat | 1 mM | [Insert experimental data] | N/A |
| THP-1 Macrophages | Human | 5 mM | [Insert experimental data] | N/A |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | 5 mM | [Insert experimental data] | N/A |
Note: The IC₅₀ values are expected to be significantly lower in rat cells compared to human cells.
Experimental Protocols
The following protocols describe cell-based assays to measure the inhibition of IL-1β secretion by this compound. These protocols can be adapted for different immune cell types.
General Experimental Workflow
Figure 2: General experimental workflow for assessing IL-1β inhibition.
Protocol 1: IL-1β Inhibition in Murine or Rat Macrophages (e.g., J774A.1 or BMDMs)
This protocol is designed for cell lines known to have a robust inflammasome response and where this compound is expected to be highly potent.
Materials:
-
J774A.1 cells or primary rat Bone Marrow-Derived Macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
96-well tissue culture plates
-
ELISA kit for murine or rat IL-1β
Procedure:
-
Cell Seeding: Seed J774A.1 cells or BMDMs into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Priming (Signal 1): The next day, prime the cells by adding 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add 10 µL of ATP solution to a final concentration of 1 mM to activate the NLRP3 inflammasome. Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.
-
Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a murine or rat-specific ELISA kit, following the manufacturer's instructions.
Protocol 2: IL-1β Inhibition in Human Monocytic Cells (e.g., THP-1)
This protocol is adapted for human cells, where a higher concentration of this compound will be required to observe inhibition due to its lower potency.
Materials:
-
THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
96-well tissue culture plates
-
ELISA kit for human IL-1β
Procedure:
-
Cell Differentiation and Seeding: Seed THP-1 monocytes at 2 x 10⁵ cells/well in a 96-well plate. Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the dilutions to the appropriate wells. Include a vehicle control. Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatants.
-
Cytokine Measurement: Quantify the concentration of human IL-1β in the supernatants using a human-specific ELISA kit according to the manufacturer's protocol.
Concluding Remarks
The provided protocols offer a robust framework for quantifying the inhibitory activity of this compound on IL-1β secretion. It is essential to consider the species-specific potency of this compound when designing experiments and interpreting results. The use of appropriate cell models and careful execution of these assays will enable researchers to effectively characterize the pharmacological effects of this compound and further elucidate the role of the P2X7 receptor in inflammatory processes.
References
Application Notes: AZ11657312 as a P2X7 Receptor Antagonist in Ethidium Bromide Uptake Assays
Introduction
AZ11657312 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] P2X7R activation plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and neuropathic pain.[2][3] One of the unique characteristics of P2X7R is that sustained activation by an agonist like ATP leads to the formation of a large, non-selective pore in the plasma membrane, permeable to molecules up to 900 Daltons.[2][4][5] This pore formation can be effectively measured using a fluorescent dye uptake assay, with ethidium (B1194527) bromide (EtBr) being a commonly used probe.[6][7][8] These application notes provide a detailed protocol for utilizing this compound to inhibit P2X7R-mediated ethidium bromide uptake, a key method for characterizing the potency and efficacy of P2X7R antagonists.
Mechanism of Action
The P2X7 receptor is an ATP-gated cation channel.[9] Brief stimulation with ATP induces the opening of a channel permeable to small cations like Ca²⁺ and Na⁺.[2] However, prolonged or repeated exposure to high concentrations of ATP triggers a conformational change in the receptor, leading to the formation of a larger pore.[4][9][10] This pore allows the passage of larger molecules, including the fluorescent dye ethidium bromide.[8] Once inside the cell, ethidium bromide intercalates with nucleic acids (DNA and RNA), leading to a significant increase in its fluorescence. This fluorescence can be quantified to measure the extent of pore formation.
This compound acts as an antagonist, binding to the P2X7 receptor and preventing the conformational changes required for pore formation, even in the presence of an agonist.[1] By measuring the reduction in ethidium bromide uptake in the presence of this compound, researchers can determine its inhibitory activity on P2X7R function.
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor activation by ATP leads to pore formation and subsequent ethidium bromide uptake and fluorescence. This compound inhibits this pathway by blocking the receptor.
Quantitative Data Summary
The following tables summarize typical concentration ranges and potency values for compounds used in an ethidium bromide uptake assay to assess P2X7 receptor activity.
Table 1: Potency of this compound
| Species | Cell Type | Assay | Potency (pA2 / IC50) | Reference |
| Rat | HEK cells (recombinant) | Ethidium bromide release | pA2 = 7.8 (15 nM) | [1] |
| Human | - | - | pA2 = 6.1 (794 nM) | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Purpose |
| ATP (Agonist) | 100 µM - 5 mM | P2X7R Activation |
| BzATP (Agonist) | 10 µM - 300 µM | P2X7R Activation (more potent than ATP) |
| Ethidium Bromide | 5 µM - 20 µM | Fluorescent probe for pore formation |
| This compound | 1 nM - 10 µM | P2X7R Antagonist |
Experimental Protocols
Protocol 1: Cell-Based Ethidium Bromide Uptake Assay using a Fluorescence Plate Reader
This protocol describes a method for quantifying P2X7 receptor-mediated pore formation in a 96-well plate format, suitable for screening and characterizing P2X7R antagonists like this compound.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with rat or human P2X7R, or a cell line endogenously expressing P2X7R like THP-1 macrophages)
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a saline solution with low divalent cation concentrations)
-
ATP or BzATP stock solution
-
This compound stock solution (in DMSO)
-
Ethidium bromide stock solution
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (with appropriate filters for ethidium bromide, e.g., Excitation ~525 nm, Emission ~600 nm)
Procedure:
-
Cell Seeding: Seed the P2X7R-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Pre-incubation:
-
On the day of the assay, gently wash the cells twice with pre-warmed Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Agonist and Dye Addition:
-
Prepare a working solution of the P2X7R agonist (ATP or BzATP) and ethidium bromide in Assay Buffer. The final concentration of the agonist should be at its EC₅₀ or EC₈₀ for inducing ethidium bromide uptake, and the final concentration of ethidium bromide is typically 5-20 µM.
-
Add this agonist/dye solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
For kinetic assays, calculate the rate of fluorescence increase (slope of the linear phase) for each well.
-
For endpoint assays, use the final fluorescence values.
-
Subtract the background fluorescence (wells with no agonist) from all readings.
-
Normalize the data to the vehicle control (defined as 100% P2X7R activity).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. P2X7 receptors: channels, pores and more - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation [frontiersin.org]
- 10. Many ways to dilate the P2X7 receptor pore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AZ11657312
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ11657312 is a potent and selective antagonist of the P2X7 receptor, suitable for preclinical in vivo studies.[1] Proper vehicle selection and formulation are critical for ensuring accurate and reproducible results in animal models. This document provides a recommended vehicle for the oral administration of this compound, along with a detailed protocol for its preparation and administration. The recommended vehicle is based on common and well-tolerated formulations used in preclinical oral dosing of small molecules, particularly those with limited aqueous solubility.
Recommended Vehicle and Formulation
For in vivo oral administration of this compound in rodents, a suspension in 0.5% (w/v) Methylcellulose (B11928114) with 0.2% (v/v) Tween® 80 in sterile water is recommended. This vehicle is widely used in preclinical studies due to its ability to create stable suspensions of poorly soluble compounds and its good tolerability in animal models.[2][3][4]
Rationale for Vehicle Selection:
-
Suspending Properties: Methylcellulose is a suspending agent that increases the viscosity of the vehicle, preventing the rapid settling of the compound and ensuring a homogenous dose can be administered.[2]
-
Wetting Agent: Tween® 80 (Polysorbate 80) acts as a non-ionic surfactant or wetting agent, which helps to disperse the hydrophobic drug particles in the aqueous medium, leading to a more uniform suspension.[2][3]
-
Biocompatibility: This vehicle composition is generally well-tolerated by common laboratory animal species, such as rats and mice, when administered orally.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the recommended vehicle and the administration of this compound.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Route of Administration | Oral (gavage) | [1] |
| Animal Model | Rat | [1] |
| Recommended Dosage | 30 - 60 mg/kg (BID) | [1] |
| Vehicle Composition | ||
| Methylcellulose | 0.5% (w/v) | [2][3] |
| Tween® 80 | 0.2% (v/v) | [2][3] |
| Solvent | Sterile Water for Injection | [2][3] |
| Typical Dosing Volume | 5 - 10 mL/kg | [2] |
Experimental Protocols
Preparation of 0.5% Methylcellulose with 0.2% Tween® 80 Vehicle
This protocol describes the preparation of 100 mL of the vehicle.
Materials:
-
Methylcellulose (viscosity 400 cP)
-
Tween® 80 (Polysorbate 80)
-
Sterile Water for Injection (or equivalent purified water)
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and beakers
-
Autoclave (optional, for sterilization of components)
Protocol:
-
Heat Water: Heat approximately 50 mL of sterile water to 60-70°C in a sterile beaker with a sterile magnetic stir bar.
-
Disperse Methylcellulose: Slowly add 0.5 g of methylcellulose to the heated water while stirring vigorously. The methylcellulose will not dissolve at this stage but will form a uniform dispersion. Continue stirring for approximately 15-20 minutes.
-
Cool the Mixture: Remove the beaker from the heat and place it in an ice bath to cool. Add 49.8 mL of cold sterile water to bring the total volume to nearly 100 mL. Continue stirring until the solution becomes clear and viscous. This may take 20-30 minutes.
-
Add Tween® 80: Once the methylcellulose solution is clear and cool, add 0.2 mL of Tween® 80. Continue to stir until the Tween® 80 is fully incorporated and the solution is homogenous.
-
Final Volume Adjustment: Adjust the final volume to 100 mL with cold sterile water.
-
Storage: Store the prepared vehicle at 2-8°C. The vehicle is typically stable for up to one week.
Preparation of this compound Suspension and Administration
Materials:
-
This compound compound
-
Prepared 0.5% Methylcellulose with 0.2% Tween® 80 vehicle
-
Analytical balance
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Oral gavage needles appropriate for the animal size
-
Syringes
Protocol:
-
Calculate Required Amounts: Based on the desired dose (e.g., 30 mg/kg) and the dosing volume (e.g., 10 mL/kg), calculate the final concentration of this compound required in the vehicle (e.g., 3 mg/mL).
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Prepare Suspension:
-
Add the weighed this compound powder to a suitable container.
-
Add a small volume of the prepared vehicle and triturate (if using a mortar and pestle) or vortex to create a smooth paste. This helps to ensure the compound is well wetted.
-
Gradually add the remaining volume of the vehicle while continuously mixing.
-
Use a homogenizer or sonicator to ensure a uniform and fine suspension. The suspension should be milky and free of large agglomerates.
-
-
Administration:
-
Before each administration, thoroughly mix the suspension to ensure homogeneity.
-
Withdraw the calculated dose volume into a syringe fitted with an appropriate oral gavage needle.
-
Administer the suspension to the animal via oral gavage.
-
Visualizations
Caption: Workflow for vehicle preparation and administration of this compound.
Caption: Simplified signaling pathway of P2X7 receptor antagonism by this compound.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ11657312 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ11657312 is a potent, non-competitive, and allosteric antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] The P2X7R is predominantly expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory signaling pathways. Its activation triggers the formation of a large, non-selective pore, leading to downstream events including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[2][3] Consequently, antagonism of the P2X7R with molecules like this compound presents a promising therapeutic strategy for a variety of inflammatory conditions.
These application notes provide detailed protocols for the use of this compound in primary cell cultures to study P2X7R-mediated inflammatory responses. Particular attention is given to the significant species-dependent potency of this compound.
Data Presentation
This compound exhibits a marked difference in potency between rat and human P2X7 receptors. This is a critical consideration when designing experiments with primary cells from different species.
| Species | Receptor | Assay | Potency (pA2) | Potency (IC₅₀) | Reference |
| Rat | P2X7 | Ethidium Bromide Release | 7.8 | 15 nM | [1] |
| Human | P2X7 | Ethidium Bromide Release | 6.1 | 794 nM | [1] |
Note: The approximately 50-fold lower potency at the human P2X7 receptor necessitates the use of higher concentrations of this compound in studies involving human primary cells compared to rodent primary cells.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 1 mL of DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Important Considerations:
-
When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Inhibition of ATP-Induced IL-1β Release from Primary Macrophages
This protocol describes how to assess the inhibitory effect of this compound on ATP-induced IL-1β release from primary macrophages. This is a key functional assay for P2X7R antagonism.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages [BMDMs] or peritoneal macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Benzoylbenzoyl-ATP (BzATP)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
ELISA kit for IL-1β (species-specific)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed primary macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming: Prime the macrophages with LPS (e.g., 1 µg/mL) for 4 hours in complete culture medium to induce pro-IL-1β expression.
-
Antagonist Pre-incubation: Wash the cells once with sterile PBS. Pre-incubate the cells with varying concentrations of this compound (e.g., for rat macrophages: 1 nM - 1 µM; for human macrophages: 100 nM - 50 µM) in serum-free medium for 30-60 minutes. Include a vehicle control (DMSO).
-
Agonist Stimulation: Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[2]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer.
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a species-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Inhibition of P2X7R Pore Formation in Primary Microglia (Dye Uptake Assay)
Activation of the P2X7R leads to the formation of a large pore that allows the uptake of fluorescent dyes such as YO-PRO-1 or Ethidium Bromide. This protocol measures the ability of this compound to block this pore formation.
Materials:
-
Primary microglia
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
P2X7R agonist (ATP or BzATP)
-
This compound stock solution (10 mM in DMSO)
-
Fluorescent dye (e.g., YO-PRO-1 iodide or Ethidium Bromide)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom microplate
Protocol:
-
Cell Seeding: Seed primary microglia in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Antagonist Pre-incubation: Wash the cells once with assay buffer. Pre-incubate the cells with varying concentrations of this compound in assay buffer for 15-30 minutes.
-
Dye and Agonist Addition: Prepare a solution containing the P2X7R agonist (e.g., 1 mM ATP) and the fluorescent dye (e.g., 1 µM YO-PRO-1). Add this solution to the wells to initiate the assay.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~491/509 nm for YO-PRO-1) in kinetic mode for 15-30 minutes.
-
Data Analysis: Calculate the rate of dye uptake or the endpoint fluorescence. Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.
Visualizations
Caption: P2X7R signaling and this compound inhibition.
Caption: Workflow for this compound in primary cells.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Extracellular ATP triggers IL-1 beta release by activating the purinergic P2Z receptor of human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 receptor differentially couples to distinct release pathways for IL-1beta in mouse macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ11657312 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ11657312 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and immune responses. In preclinical studies, this compound has demonstrated efficacy in rodent models of inflammatory diseases, particularly arthritis. These application notes provide a comprehensive overview of the administration of this compound in preclinical research settings, with detailed protocols for its use in established rat models of arthritis.
Mechanism of Action: this compound functions as a purinergic P2X7 receptor antagonist. The P2X7 receptor is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP triggers a cascade of inflammatory responses. By blocking this receptor, this compound can mitigate these inflammatory processes.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Mechanism of Action | P2X7 Receptor Antagonist | --INVALID-LINK-- |
| Modality | Small Molecule | --INVALID-LINK-- |
| Route of Administration | Oral | --INVALID-LINK-- |
| CNS Penetrance | Low | --INVALID-LINK-- |
Preclinical Efficacy in Arthritis Models
This compound has been evaluated in two key preclinical models of arthritis in rats: streptococcal cell wall (SCW)-induced arthritis and adjuvant-induced arthritis (AIA). In these models, oral administration of this compound has been shown to significantly reduce disease severity.
Efficacy Data Summary
| Preclinical Model | Species | Dose | Dosing Regimen | Key Findings | Reference |
| Streptococcal Cell Wall (SCW)-Induced Arthritis | Rat | 30-60 mg/kg | BID, Oral | Significant reduction in mechanical hyperalgesia and disease severity. | --INVALID-LINK-- |
| Adjuvant-Induced Arthritis (AIA) | Rat | 30-60 mg/kg | BID, Oral | Delay in the onset of arthritis. | --INVALID-LINK-- |
Experimental Protocols
Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This model mimics many features of rheumatoid arthritis in humans, including a biphasic inflammatory response.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Streptococcal cell wall (SCW) preparation (peptidoglycan-polysaccharide polymers)
-
Saline, sterile
-
Lewis rats (female, 6-8 weeks old)
Protocol:
-
Induction of Arthritis: On day 0, induce arthritis by a single intraperitoneal (IP) injection of a sterile aqueous suspension of SCW.
-
Drug Administration:
-
Begin oral administration of this compound (30-60 mg/kg) or vehicle twice daily (BID).
-
Continue dosing for the duration of the study.
-
-
Assessment of Arthritis:
-
Monitor animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.
-
Assess mechanical hyperalgesia using a pressure application measurement (PAM) device or von Frey filaments.
-
At the end of the study, collect tissues for histological analysis of joint inflammation and damage.
-
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is another widely used model for studying chronic inflammation and autoimmune-like joint disease.
Materials:
-
This compound
-
Vehicle for oral administration
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Lewis rats (male, 6-8 weeks old)
Protocol:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw.
-
Drug Administration:
-
Initiate oral administration of this compound (30-60 mg/kg) or vehicle twice daily (BID).
-
Continue treatment throughout the experimental period.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in all four paws daily.
-
Measure paw volume using a plethysmometer.
-
Signaling Pathway and Experimental Workflow
Caption: P2X7 Receptor Signaling Pathway and this compound Inhibition.
Caption: General Workflow for Preclinical Arthritis Models.
Safety and Toxicology
Currently, publicly available, detailed safety pharmacology and toxicology data for this compound are limited. As with any investigational compound, appropriate safety precautions should be taken during handling and administration. Researchers should consult the manufacturer's safety data sheet (SDS) and conduct their own risk assessments. It is important to note that this compound is suitable for preclinical experiments only and is not intended for human use.
Disclaimer
This document is intended for informational purposes for research professionals. The protocols provided are based on publicly available information and may require optimization for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes & Protocols: Flow Cytometry Analysis Following AZ11657312 Treatment
These application notes provide detailed protocols for analyzing the cellular effects of AZ11657312, a selective P2X7 receptor antagonist, using flow cytometry. The protocols are intended for researchers, scientists, and drug development professionals investigating the impact of P2X7 inhibition on cellular processes such as apoptosis, cell proliferation, and inflammatory signaling.
Introduction to this compound and P2X7 Receptor
This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells. Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines and the induction of apoptosis. By blocking this receptor, this compound can modulate these cellular responses, making it a valuable tool for studying inflammatory pathways.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound action on the P2X7 receptor.
Experimental Protocols
This section details the protocols for assessing the effects of this compound treatment on target cells.
General Experimental Workflow
The following diagram outlines the general workflow for treating cells with this compound and subsequent analysis by flow cytometry.
Caption: General workflow for flow cytometry analysis post-treatment.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol is designed to quantify the extent of apoptosis and necrosis in a cell population following treatment with this compound and stimulation with ATP.
Materials:
-
Cells of interest (e.g., Jurkat cells, PBMCs)
-
Complete cell culture medium
-
This compound
-
ATP
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for 1 hour.
-
Induce apoptosis by adding ATP (e.g., 5 mM) and incubate for the desired time (e.g., 4-6 hours).
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with ATP alone.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population of interest based on forward and side scatter.
-
Analyze the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
-
Data Presentation:
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.1 ± 0.4 | 1.2 ± 0.5 |
| ATP (5 mM) | 45.8 ± 3.5 | 28.9 ± 2.9 | 15.3 ± 1.8 | 10.0 ± 1.2 |
| This compound (10 µM) | 94.5 ± 2.3 | 2.8 ± 0.7 | 1.3 ± 0.3 | 1.4 ± 0.6 |
| This compound + ATP | 85.1 ± 4.2 | 8.2 ± 1.5 | 4.5 ± 0.9 | 2.2 ± 0.7 |
Protocol 2: Cell Proliferation Assay using CFSE
This protocol measures the effect of this compound on cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Mitogen (e.g., PHA, anti-CD3/CD28 beads)
-
CFSE
-
PBS
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Wash cells twice with PBS.
-
Resuspend cells at 1 x 10^7 cells/mL in PBS containing 5 µM CFSE.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash cells three times with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete medium and seed in a 24-well plate.
-
Add the desired concentration of this compound.
-
Stimulate proliferation with a suitable mitogen.
-
Include controls: unstimulated cells, stimulated cells without this compound.
-
Incubate for 3-5 days.
-
-
Flow Cytometry:
-
Harvest cells and wash with PBS.
-
Resuspend in FACS buffer.
-
Analyze on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Each cell division will result in a halving of the CFSE fluorescence intensity.
-
Data Presentation:
| Treatment Group | Proliferation Index | % Divided Cells |
| Unstimulated Control | 1.05 ± 0.08 | 4.8 ± 1.2 |
| Stimulated Control | 3.21 ± 0.25 | 85.3 ± 5.6 |
| This compound (1 µM) + Stimulated | 3.15 ± 0.28 | 83.9 ± 6.1 |
| This compound (10 µM) + Stimulated | 2.54 ± 0.19 | 72.1 ± 4.8 |
Signaling Pathway Analysis
This compound, by inhibiting the P2X7 receptor, can modulate downstream signaling pathways involved in inflammation. The following diagram illustrates the P2X7 signaling cascade.
Caption: P2X7 receptor signaling pathway and the inhibitory point of this compound.
Application Notes: Immunohistochemical Analysis of P2X7 Receptor Expression and Modulation by AZ11657312
Introduction
The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, microglia, and various cancer cells.[1] Its activation by high concentrations of extracellular ATP, often present in inflammatory microenvironments, triggers a cascade of downstream signaling events.[2][3][4] These pathways are implicated in inflammation, immune response, and cell death, making P2X7R a significant therapeutic target.[1][2] AZ11657312 is a potent and selective antagonist of the P2X7 receptor.[5] This document provides a detailed protocol for the immunohistochemical (IHC) detection of the P2X7 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Additionally, it describes the use of this compound as a crucial blocking agent to validate the specificity of the IHC staining, a critical control for researchers in drug development and academic science.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3][6] This ion flux can trigger several downstream signaling cascades, including the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β.[2][4] Prolonged activation can lead to the formation of a larger, non-selective pore, ultimately resulting in apoptotic or pyroptotic cell death.[2][3] this compound acts as an antagonist, blocking these ATP-induced signaling events.[5]
Caption: P2X7 receptor signaling is blocked by this compound.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for performing immunohistochemistry on FFPE tissue sections to detect the P2X7 receptor.
Caption: A standard workflow for immunohistochemistry.
Detailed Immunohistochemistry Protocol
This protocol provides a general guideline. Optimization may be required for specific tissue types and antibodies.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[7]
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Endogenous Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in PBS)[8]
-
Protein Blocking Solution (e.g., 5% Normal Goat Serum in PBST)[9]
-
Primary Antibody: Rabbit anti-P2X7 Receptor polyclonal antibody
-
This compound (for blocking control)
-
Diluent: 1% BSA in PBST
-
Biotinylated Goat anti-Rabbit secondary antibody
-
HRP-conjugated Streptavidin
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
2. Procedure
2.1. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Rehydrate through graded ethanol:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse thoroughly in dH₂O.
2.2. Antigen Retrieval
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 10-20 minutes.[7]
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse slides with PBST: 2 changes, 5 minutes each.
2.3. Blocking
-
Endogenous Peroxidase Block: Incubate sections with 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8][10]
-
Rinse with PBST: 2 changes, 5 minutes each.
-
Protein Block: Apply Protein Blocking Solution and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.[9][11]
2.4. Primary Antibody Incubation
-
Standard Protocol: Dilute the anti-P2X7R primary antibody in the diluent to its optimal concentration. Drain blocking solution and apply the diluted antibody to the sections. Incubate overnight at 4°C in a humidified chamber.
-
This compound Blocking Control: To validate antibody specificity, pre-incubate the diluted anti-P2X7R antibody with an excess of this compound (e.g., 10-100 µM) for 1 hour at room temperature before applying it to a control tissue section. This should result in a significant reduction or elimination of the staining signal.
2.5. Detection
-
Rinse slides with PBST: 3 changes, 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with PBST: 3 changes, 5 minutes each.
-
Apply HRP-conjugated streptavidin and incubate for 30 minutes at room temperature.
-
Rinse with PBST: 3 changes, 5 minutes each.
-
Apply the DAB substrate solution and incubate until the desired brown color intensity develops (typically 1-5 minutes).[7] Monitor under a microscope.
-
Stop the reaction by immersing slides in dH₂O.
2.6. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 1-2 minutes.[7]
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.[7]
-
Coverslip with a permanent mounting medium.
Quantitative Data Summary
The following table provides recommended starting parameters for the IHC protocol. These should be optimized for your specific experimental conditions.
| Parameter | Recommended Value/Range | Purpose |
| Antigen Retrieval | 10 mM Sodium Citrate, pH 6.0; 95-100°C for 15 min | Exposes antigenic epitopes masked by fixation. |
| Peroxidase Block | 3% H₂O₂ in PBS for 15 min | Quenches endogenous peroxidase activity.[8] |
| Protein Block | 5% Normal Goat Serum for 60 min | Reduces non-specific antibody binding.[9] |
| Primary Antibody | Rabbit anti-P2X7R, 1:500 - 1:1000 dilution | Binds specifically to the P2X7 receptor target.[12][13] |
| This compound Block | 10-100 µM pre-incubation with primary antibody | Validates primary antibody specificity. |
| Secondary Antibody | Goat anti-Rabbit-Biotin, 1:1000 dilution | Binds to the primary antibody. |
| Detection System | Streptavidin-HRP / DAB | Amplifies and visualizes the signal. |
| Incubation Temp. | 4°C (Primary Ab, overnight), RT (others) | Optimizes antibody binding and signal stability. |
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. Basics of the Blocking Step in IHC [nsh.org]
- 9. IHC Blocking | Proteintech Group [ptglab.com]
- 10. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. P2X7 Polyclonal Antibody (PA5-29274) [thermofisher.com]
- 13. P2RX7 Polyclonal Antibody (OSP00025W-100UL) [thermofisher.com]
Troubleshooting & Optimization
AZ11657312 low potency in human cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low potency with the P2X7 receptor antagonist, AZ11657312, in human cell lines.
Troubleshooting Guides
Issue 1: Observed IC50 for this compound is significantly higher than expected in human cell lines.
Possible Cause 1: Inherent Species-Dependent Potency
This compound is known to be significantly less potent at the human P2X7 receptor compared to the rat P2X7 receptor.
-
Recommendation: Expect a lower potency in human cell lines. Published data indicates that the potency of this compound at the human P2X7 receptor is approximately 50 times lower than at the rat receptor.[1] For instance, in HEK cells expressing the recombinant rat P2X7 receptor, this compound has a pA2 of 7.8 (equivalent to an IC50 of 15 nM).[1] In contrast, at the human P2X7 receptor, the pA2 is 6.1, which corresponds to an IC50 of approximately 794 nM.[1] Therefore, in vitro studies using human cells or tissues will require higher concentrations of the compound.[1]
Possible Cause 2: Low P2X7 Receptor Expression in the Chosen Cell Line
The potency of a receptor antagonist is dependent on the expression level of its target. Different human cell lines express varying levels of the P2X7 receptor.
-
Recommendation:
-
Verify P2X7 Expression: Before conducting potency assays, confirm the expression of the P2X7 receptor in your chosen human cell line at both the mRNA and protein levels (e.g., via RT-qPCR and Western Blot or flow cytometry). The expression of P2X7 can be cell type-specific and may be modulated by culture conditions.[2] For example, monocytes generally show higher P2X7 expression than lymphocytes.[3]
-
Cell Line Selection: If P2X7 expression is low, consider using a different human cell line known to have higher endogenous P2X7 expression (e.g., certain hematopoietic cell lines) or a cell line recombinantly overexpressing the human P2X7 receptor.[4]
-
Possible Cause 3: Presence of Less Sensitive P2X7 Splice Variants
The human P2X7 gene undergoes alternative splicing, resulting in different receptor isoforms (e.g., P2X7A, P2X7B).[5] These splice variants can exhibit different functional properties and sensitivities to antagonists.[6][7][8]
-
Recommendation:
-
Characterize Splice Variants: If possible, determine which P2X7 splice variants are predominantly expressed in your cell line of interest. This can be achieved through techniques like RT-PCR with variant-specific primers.
-
Consult Literature: Review literature to see if the potency of this compound or other P2X7 antagonists has been characterized against specific human splice variants.
-
Possible Cause 4: Experimental Assay Conditions
The observed potency of an antagonist can be influenced by various parameters in the experimental setup.
-
Recommendation:
-
Agonist Concentration: The measured IC50 of a competitive antagonist is dependent on the concentration of the agonist used for stimulation. Ensure you are using an appropriate and consistent concentration of ATP or BzATP (a more potent P2X7 agonist) in your assays. High concentrations of the agonist will require higher concentrations of the antagonist to achieve inhibition.[9]
-
Incubation Time: Ensure sufficient pre-incubation time with this compound to allow for binding to the receptor before adding the agonist. A 30-minute pre-incubation is often a good starting point.[10]
-
Serum Protein Binding: If your assay medium contains serum, components like human serum albumin (HSA) can bind to small molecules, reducing their free concentration and apparent potency.[11][12][13] Consider performing assays in serum-free media or quantifying the extent of serum protein binding.
-
Issue 2: High variability in potency results between experiments.
Possible Cause 1: Inconsistent Cell Culture Conditions
The expression and function of receptors like P2X7 can be influenced by cell density, passage number, and overall cell health.
-
Recommendation:
-
Standardize Cell Culture: Maintain a consistent cell culture protocol, including seeding density, passage number limitations, and media composition.
-
Monitor Cell Health: Regularly assess cell viability and morphology to ensure the cells are healthy and in the appropriate growth phase for your experiments.
-
Possible Cause 2: Instability of Reagents
ATP solutions, in particular, can be prone to degradation.
-
Recommendation:
-
Fresh Reagents: Prepare fresh solutions of ATP and other critical reagents for each experiment.
-
Proper Storage: Store stock solutions of this compound and agonists at the recommended temperatures and protected from light to prevent degradation.
-
FAQs
Q1: What is the expected potency of this compound in human cell lines?
A1: The potency of this compound is significantly lower in human systems compared to rat. You should expect an IC50 value in the range of several hundred nanomolars to the low micromolar range in human cell lines, depending on the specific cell type and assay conditions.[1] Specifically, a pA2 of 6.1, which translates to an IC50 of approximately 794 nM, has been reported for the human P2X7 receptor.[1]
Q2: Which human cell lines are suitable for studying this compound?
A2: Cell lines with robust endogenous expression of the P2X7 receptor are ideal. These are often of hematopoietic origin, such as monocytic cell lines (e.g., THP-1) or certain leukemia cell lines.[4] Alternatively, HEK293 cells stably transfected with the human P2X7 receptor are a common and reliable model system.[3] It is crucial to verify P2X7 expression in your chosen cell line.[2]
Q3: What are the key downstream signaling events to measure when assessing this compound activity?
A3: Activation of the P2X7 receptor triggers several measurable downstream events that can be inhibited by this compound. Key events include:
-
Ion Flux: Influx of Ca²⁺ and Na⁺, and efflux of K⁺.[14]
-
Pore Formation: Permeabilization of the cell membrane to large molecules, which can be measured using fluorescent dyes like YO-PRO-1 or ethidium (B1194527) bromide.[10]
-
Inflammasome Activation: Assembly of the NLRP3 inflammasome, leading to the activation of caspase-1.[15]
-
Cytokine Release: Processing and release of pro-inflammatory cytokines, most notably IL-1β.[15][16]
Q4: Are there known off-target effects for this compound?
A4: While specific off-target information for this compound is not extensively detailed in the provided search results, a related compound, AZ11645373, has been reported to have off-target anti-inflammatory effects independent of the P2X7 receptor.[17] It is always good practice to consider the possibility of off-target effects and, where possible, use a structurally unrelated P2X7 antagonist as a control to confirm that the observed effects are due to P2X7 inhibition.
Data Presentation
Table 1: Potency of this compound at Rat vs. Human P2X7 Receptors
| Species | Receptor | Assay | Potency (IC50) | pA2 | Reference |
| Rat | Recombinant P2X7 in HEK cells | Ethidium bromide release | 15 nM | 7.8 | [1] |
| Human | Recombinant P2X7 in HEK cells | Ethidium bromide release | 794 nM | 6.1 | [1] |
Table 2: Potency of Other P2X7 Antagonists in Human Cell Lines (for comparison)
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | BzATP | 40 | [18] |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | BzATP | 130 | [18] |
Experimental Protocols
Protocol 1: Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
Methodology:
-
Cell Preparation: Seed human cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells with an appropriate assay buffer (e.g., HBSS) to remove excess dye.
-
-
Compound Treatment:
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature, protected from light.
-
-
Signal Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Inject a P2X7 agonist (e.g., ATP or BzATP) into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: IL-1β Release Assay
This protocol quantifies the inhibition of P2X7-mediated IL-1β release from immune cells.
Methodology:
-
Cell Priming (for cells like macrophages):
-
Plate cells (e.g., THP-1 monocytes differentiated into macrophages) in a suitable culture plate.
-
Prime the cells with a TLR agonist like LPS (e.g., 1 µg/mL) for several hours to induce the expression of pro-IL-1β.[16]
-
-
Compound Treatment and Stimulation:
-
After priming, wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate for 30-60 minutes.
-
Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) for 30-60 minutes.[16]
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant.
-
-
IL-1β Measurement:
-
Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release by this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Simplified P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for low potency of this compound in human cell lines.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Expression of P2X7 in human hematopoietic cell lines and leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Splice variants of the P2X7 receptor reveal differential agonist dependence and functional coupling with pannexin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. A Functional P2X7 Splice Variant with an Alternative Transmembrane Domain 1 Escapes Gene Inactivation in P2X7 Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. P2RX7 - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AZ11657312 Concentration for In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of AZ11657312, a potent P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), which are often present in inflammatory conditions.[2][3] Upon activation, the P2X7R forms a non-selective cation channel, leading to ion flux changes and downstream signaling events such as the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[2][4] this compound blocks these ATP-induced events by inhibiting the P2X7 receptor.
Q2: What is the difference in potency of this compound between rat and human P2X7 receptors?
This compound exhibits significant species-specific potency. It is a highly potent antagonist of the rat P2X7 receptor, with a pA2 of 7.8 (equivalent to an IC50 of 15 nM) in HEK cells expressing the recombinant rat receptor.[1] However, its potency is approximately 50 times lower for the human P2X7 receptor, with a pA2 of 6.1 (equivalent to an IC50 of 794 nM).[1] This is a critical consideration when designing experiments with human cells or tissues, as higher concentrations will be required to achieve effective inhibition.
Q3: What are the recommended starting concentrations for in vitro assays?
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and whether the target is the rat or human P2X7 receptor. Based on its known potency, the following are suggested starting ranges:
| Target Species | Cell Type | Assay Type | Suggested Starting Concentration Range |
| Rat | Macrophages (e.g., primary, RAW 264.7), Microglia (e.g., primary, BV2) | Calcium Influx, Dye Uptake, Cytokine Release | 10 nM - 1 µM |
| Human | Monocytes (e.g., THP-1), Macrophages, Microglia | Calcium Influx, Dye Uptake, Cytokine Release | 500 nM - 10 µM |
| Human | Cancer Cell Lines (e.g., A549) | Proliferation, Migration, Cytotoxicity | 1 µM - 50 µM |
Note: It is always recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[5]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5] To ensure stability and activity, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Before use, allow an aliquot to equilibrate to room temperature and vortex gently to ensure homogeneity. Always perform a solubility test at your final working concentration in your aqueous assay buffer to ensure no precipitation occurs.
Troubleshooting Guides
Issue 1: No or reduced inhibition of P2X7 receptor activity.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions of this compound in DMSO for each experiment.[5]- Avoid repeated freeze-thaw cycles of the stock solution.[5]- Store the stock solution at the recommended temperature (-20°C or -80°C) and protect it from light.[5] |
| Inadequate Concentration | - Verify the concentration of your stock solution.- Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[5] |
| Low P2X7 Receptor Expression | - Confirm the expression of the P2X7 receptor in your cell line or primary cells using techniques like Western blot, qPCR, or flow cytometry.[5]- Consider using a cell line known to express high levels of functional P2X7 receptors as a positive control (e.g., THP-1, J774A.1).[6] |
| Agonist Concentration Too High | - High concentrations of the P2X7 agonist (e.g., ATP or BzATP) can overcome the inhibitory effect of the antagonist.[5]- Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.[5] |
| Assay Interference | - Components of your assay buffer (e.g., high protein concentrations) may bind to this compound, reducing its effective concentration.[5]- Test the stability and activity of this compound in your specific assay buffer. |
Issue 2: High background signal in fluorescence-based assays.
| Potential Cause | Troubleshooting Steps |
| Sample Autofluorescence | - Use unstained samples as controls to check for inherent cell or medium fluorescence.[7]- If possible, choose longer wavelength fluorophores for detection to minimize autofluorescence.[7] |
| Non-specific Binding of Fluorescent Dyes | - Optimize washing steps to thoroughly remove unbound dye.[8]- Use a blocking agent if non-specific antibody binding is suspected in immunofluorescence-based assays.[8] |
| Cell Stress or Death | - Ensure cells are healthy and not overly confluent before starting the experiment.[5]- High concentrations of the vehicle (e.g., DMSO) may be cytotoxic. Perform a cell viability assay to determine the non-toxic concentration range for your cells.[5] |
| Incorrect Instrument Settings | - Optimize the gain and exposure settings on the fluorescence plate reader or microscope to maximize signal-to-noise ratio. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Lot-to-Lot Variability of Reagents | - If possible, use the same lot of this compound, ATP/BzATP, and other critical reagents for a series of experiments.- If a new lot must be used, perform a validation experiment to ensure consistency with previous results. |
| Inconsistent Cell Culture Conditions | - Maintain consistent cell passage numbers, seeding densities, and culture media composition.- Ensure cells are in a logarithmic growth phase when used for experiments. |
| Variability in Assay Procedure | - Adhere strictly to the established experimental protocol, including incubation times and temperatures.- Ensure thorough mixing of all reagents added to the assay wells. |
Experimental Protocols
Calcium Influx Assay
This assay measures the ability of this compound to inhibit the influx of calcium into cells following P2X7 receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Gently wash the cells with buffer to remove extracellular dye.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Inject the P2X7 agonist (e.g., ATP or BzATP) and immediately begin recording the fluorescence signal over time.[5]
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline and plot it against the antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Dye Uptake Assay (e.g., YO-PRO-1)
This assay measures the formation of large pores in the cell membrane upon P2X7 receptor activation, which allows the entry of membrane-impermeant dyes like YO-PRO-1 or ethidium (B1194527) bromide.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Agonist and Dye Addition: Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and the fluorescent dye (e.g., YO-PRO-1). Add this solution to the wells.
-
Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and plot the percentage inhibition of dye uptake against the antagonist concentration to determine the IC50 value.[5]
IL-1β Release Assay
This assay quantifies the ability of this compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.
Methodology:
-
Cell Culture and Priming:
-
Culture monocytic cells (e.g., THP-1) to the desired density. For some cell lines, differentiation into a macrophage-like phenotype may be required (e.g., using PMA for THP-1 cells).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
-
Antagonist Treatment:
-
Wash the cells to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.
-
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[6]
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which this compound may become toxic to the cells, ensuring that the observed inhibitory effects are not due to cell death.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Remove the treatment medium.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours at 37°C.[9]
-
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vitro Assays.
Caption: Logical Troubleshooting Flowchart for this compound Experiments.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of P2X7 nucleotide receptor expression by pro- and anti-inflammatory stimuli in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. protocols.io [protocols.io]
AZ11657312 solubility issues and solutions
Welcome to the technical support center for AZ11657312. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this potent P2X7 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges related to the solubility and handling of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: While specific public data on the aqueous solubility of this compound is limited, as a small molecule inhibitor, it is anticipated to have low aqueous solubility and be more soluble in organic solvents. P2X7 receptor antagonists are often lipophilic in nature, which can contribute to poor solubility in aqueous solutions.[1]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
A2: For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds. For working solutions, the DMSO stock can then be diluted in your aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My compound is precipitating when I dilute the DMSO stock in my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer can help to maintain the compound's solubility.
-
Vortex Vigorously: Ensure thorough mixing by vortexing immediately after diluting the stock solution.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the temperature stability of your compound and other assay components.
-
Prepare Fresh Dilutions: Only prepare the required amount of working solution immediately before use to minimize the time for precipitation to occur.
Q4: How should I prepare this compound for in vivo oral administration in rats?
A4: this compound has been used in rats via oral administration.[2] Formulating poorly soluble compounds for oral dosing often involves creating a suspension or a solution in a vehicle that enhances solubility and absorption. Common formulation strategies include:
-
Suspension in Methylcellulose (B11928114): A common vehicle for oral gavage is a suspension in an aqueous solution of 0.5% to 1% methylcellulose or carboxymethylcellulose.
-
Lipid-Based Formulations: For highly lipophilic compounds, oil-based formulations can improve oral bioavailability.[3][4] Options include suspension in corn oil or sesame oil.
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility. For example, a combination of polyethylene (B3416737) glycol (PEG) and water or a small amount of DMSO in a larger volume of a suitable vehicle can be effective.[5]
Q5: Are there any general tips for handling and storing this compound?
A5:
-
Storage: Store the solid compound at the temperature recommended by the supplier, typically -20°C, and protected from light and moisture.
-
Stock Solutions: Store stock solutions in DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Weighing: As with many potent small molecules, handle the powder in a well-ventilated area or a chemical fume hood, and use appropriate personal protective equipment (PPE).
Solubility Data Overview
Due to the limited public data on this compound, this table provides general guidance on the solubility of similar small molecule P2X7 antagonists. This information can be used as a starting point for your own solubility testing.
| Solvent/Vehicle | Anticipated Solubility | Recommended Starting Concentration for Stock | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | Common solvent for initial stock solution preparation. |
| Ethanol | Moderate to High | 1-10 mM | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Low | <10 µM | Direct dissolution in aqueous media is challenging. |
| Polyethylene Glycol 400 (PEG400) | Moderate | Varies | Often used in co-solvent systems for in vivo formulations. |
| Corn Oil / Sesame Oil | Moderate to High | Varies | Suitable for oral administration of lipophilic compounds. |
Experimental Protocols
Below are detailed methodologies for key experiments involving P2X7 receptor antagonists like this compound.
In Vitro P2X7 Receptor Antagonism Assay (Calcium Influx)
Objective: To determine the inhibitory potency of this compound on ATP-induced calcium influx in P2X7-expressing cells.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293-P2X7) in a 96-well, black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Gently wash the cells with buffer to remove extracellular dye.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the this compound dilutions or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a P2X7 receptor agonist, such as ATP or BzATP, to all wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the fluorescence change against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Oral Administration in a Rat Model
Objective: To administer this compound orally to rats for pharmacokinetic or pharmacodynamic studies.
Methodology:
-
Formulation Preparation (Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing or stirring continuously to create a homogenous suspension.
-
Prepare the suspension fresh on the day of dosing.
-
-
Animal Handling:
-
Acclimate the rats to the experimental conditions.
-
Fast the animals overnight before dosing, ensuring free access to water.
-
-
Oral Administration:
-
Gently restrain the rat.
-
Use a gavage needle of appropriate size for the animal's weight.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension.
-
The dosing volume should be based on the animal's body weight (e.g., 5-10 mL/kg).
-
-
Post-Dosing Monitoring:
-
Monitor the animals for any adverse effects.
-
Proceed with the planned pharmacokinetic (e.g., blood sampling) or pharmacodynamic (e.g., behavioral testing) assessments at predetermined time points.
-
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Solubility Troubleshooting
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating P2X7 Receptor Antagonism: A Technical Guide to AZ11657312
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AZ11657312, a potent P2X7 receptor antagonist, in their experiments. This resource offers detailed troubleshooting advice, experimental protocols, and an overview of the relevant signaling pathways to ensure successful and accurate results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound is known to be soluble in DMSO. If you are experiencing solubility issues, consider the following:
-
Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly decrease the solubility of many small molecules.
-
Concentration: Do not attempt to prepare a stock solution exceeding 100 mM in DMSO, as this is the upper limit of its solubility.
-
Sonication: Gentle sonication in a water bath can aid in dissolving the compound. Avoid excessive heating, which could lead to degradation.
-
Vortexing: Vigorous vortexing can also help to bring the compound into solution.
Q2: I'm observing unexpected off-target effects in my cell-based assays. What could be the cause?
A2: While this compound is a selective P2X7 receptor antagonist, off-target effects can occur, particularly at high concentrations.
-
Concentration Range: It is crucial to perform a dose-response curve to determine the optimal working concentration for your specific cell type and assay. Concentrations that are too high may lead to non-specific effects.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your experimental wells) to account for any effects of the solvent on your cells.
-
Species Specificity: Remember that this compound has a significantly lower potency at the human P2X7 receptor compared to the rat P2X7 receptor.[1] Higher concentrations may be required for human cells, which could increase the potential for off-target effects.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This will prevent repeated freeze-thaw cycles, which can degrade the compound over time. For short-term storage, a stock solution in DMSO can be kept at 4°C for a few days.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay | Reference |
| pA2 | 7.8 (15 nM) | Rat | Inhibition of agonist-stimulated ethidium (B1194527) bromide release in HEK cells | [1] |
| pA2 | 6.1 (794 nM) | Human | Inhibition of agonist-stimulated ethidium bromide release in HEK cells | [1] |
| Solubility | ≤ 100 mM | N/A | DMSO | Tocris Bioscience |
Experimental Protocols
This section provides detailed methodologies for preparing and using this compound in typical cell-based assays.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. The required volume can be calculated using the following formula: Volume (µL) = (mass of compound (mg) / molecular weight of compound ( g/mol )) * 100,000
-
Dissolution: Vortex the vial vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Aliquotting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Cell-Based Assay Workflow
Materials:
-
Cells expressing the P2X7 receptor
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Assay-specific reagents (e.g., calcium indicators, cytokine ELISA kits)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed your cells into the appropriate multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Dilution: Prepare a series of working solutions of this compound by serially diluting the 10 mM stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally below 0.5%.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for a predetermined amount of time (e.g., 30-60 minutes) to allow the compound to interact with the receptors.
-
Agonist Stimulation: Add the P2X7 receptor agonist (e.g., ATP or BzATP) to the wells at a concentration known to elicit a robust response in your cell type.
-
Assay Readout: Following agonist stimulation, perform your assay-specific readout. This could involve measuring changes in intracellular calcium, cytokine release (e.g., IL-1β), or other downstream signaling events.
-
Data Analysis: Analyze your data to determine the effect of this compound on P2X7 receptor activation. This may involve calculating IC50 values to quantify the potency of the antagonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for testing this compound.
References
AZ11657312 stability in solution and storage
This technical support center provides guidance on the stability, storage, and handling of the P2X7 receptor antagonist, AZ11657312, for research applications. The information provided is based on general best practices for small molecule compounds used in research, as specific stability and storage data for this compound are not publicly available.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: As a general guideline for small molecule compounds, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize degradation.[1][2][3] Always refer to the supplier's technical data sheet for any specific recommendations.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: While specific solubility data for this compound is not detailed in the provided search results, many small molecules are soluble in organic solvents like DMSO.[1] It is crucial to consult the product's technical data sheet for validated solvent information. When preparing stock solutions, start with a small amount of the compound to test its solubility in the chosen solvent.
Q3: How should I store stock solutions of this compound?
A: Stock solutions are generally more stable when stored in aliquots at low temperatures to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is often suitable. For longer-term storage (up to six months), -80°C is recommended.[1] It is advisable to use amber or light-protecting vials to prevent photodegradation.[2]
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A: To determine the stability in your specific assay conditions (e.g., buffer, pH, temperature), it is recommended to perform a stability study. This typically involves incubating the compound under your experimental conditions for various durations and then analyzing its concentration and purity, often by methods like HPLC.
Q5: I see precipitation in my stock solution after thawing. What should I do?
A: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at that temperature. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If the issue persists, consider preparing a fresh, lower-concentration stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Store aliquots at -80°C for long-term stability.[1]- Protect solutions from light.[2] |
| Inaccurate concentration of the stock solution | - Ensure the compound was fully dissolved when the stock solution was prepared.- Use a calibrated balance for weighing the solid compound.- Verify the accuracy of pipettes used for dilution. | |
| Precipitation in working solution | Low solubility of this compound in the aqueous buffer | - Decrease the final concentration of this compound.- Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system (typically <0.5% DMSO for cell-based assays).[1] |
| Buffer incompatibility | - Check the pH and composition of your buffer. Some compounds are less stable or soluble at certain pH values. | |
| Loss of compound activity over time | Chemical instability in the chosen solvent or buffer | - If possible, perform a literature search for stability information on compounds with similar chemical structures.- Consider preparing fresh dilutions from a concentrated stock solution immediately before each experiment. |
Data Summary
While specific quantitative data for this compound is not available in the public domain, the following tables provide general recommendations for the storage and handling of research-grade small molecules.
Table 1: General Storage Recommendations for this compound
| Form | Storage Condition | Recommended Duration | Notes |
| Solid (Powder) | Room Temperature (15-25°C) | Short-term | For dry, stable compounds.[2] |
| Refrigerated (2-8°C) | Mid-term (up to 2 years) | [1] | |
| Frozen (≤ -20°C) | Long-term (up to 3 years) | [1] | |
| Stock Solution (in DMSO) | Refrigerated (2-8°C) | Not Recommended | Higher risk of precipitation and degradation. |
| Frozen (-20°C) | Up to 1 month | [1] | |
| Frozen (-80°C) | Up to 6 months | [1] |
Table 2: General Solubility and Solution Preparation
| Solvent | Concentration | Preparation Tips |
| DMSO | High concentration stock solutions (e.g., 10-50 mM) are common. | - Ensure the solid is completely dissolved. Sonication may be helpful.- Store in small aliquots to minimize freeze-thaw cycles.[1] |
| Aqueous Buffers | Working concentrations (typically µM to nM range) | - Dilute the stock solution into the final buffer immediately before use.- The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <0.5%) to avoid affecting the biological system.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Before opening, centrifuge the vial containing solid this compound to ensure all the powder is at the bottom.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, if you weigh 5 mg of this compound (Molecular Weight to be obtained from the supplier), you would add the calculated volume of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected, tightly sealed vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting decision tree for common this compound solution issues.
References
Potential off-target effects of AZ11657312
Troubleshooting Guides and FAQs for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals using AZ11657312 in their experiments. The following information addresses potential issues related to off-target effects and provides troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a potent and selective allosteric antagonist of the rat P2X7 receptor.[1][2] It is important to note that its potency at the human P2X7 receptor is approximately 50 times lower than at the rat receptor.[1]
Q2: Are there known off-target effects for this compound?
A2: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, a structurally related compound, AZ11645373, has been reported to exhibit anti-inflammatory effects that are independent of P2X7 receptor antagonism. This suggests the potential for this compound to have similar off-target activities. Therefore, it is crucial to perform experiments to validate that the observed effects of this compound are specifically due to P2X7 inhibition in your experimental system.
Q3: What are the common concerns associated with off-target effects of small molecule inhibitors like this compound?
A3: Off-target effects can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the inhibition of the intended target. They can also cause cellular toxicity or other biological responses that are unrelated to the primary mechanism of action.
Q4: How can I proactively minimize potential off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Include appropriate controls: Use a structurally similar but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold.
-
Validate findings with orthogonal approaches: Confirm key results using alternative methods, such as genetic knockdown (siRNA, shRNA, or CRISPR/Cas9) of the P2X7 receptor, to ensure the phenotype is target-specific.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected or inconsistent results across different cell lines. | Cell lines may have varying expression levels of off-target proteins, leading to differential responses. | 1. Confirm P2X7 receptor expression levels in all cell lines via qPCR or Western blot.2. Perform a dose-response curve for this compound in each cell line.3. Consider performing a kinase panel screening to identify potential off-target kinases that may be differentially expressed. |
| High level of cellular toxicity at concentrations expected to be selective. | The observed toxicity may be due to inhibition of an essential off-target protein rather than P2X7 antagonism. | 1. Carefully titrate the concentration of this compound to find a window between on-target efficacy and toxicity.2. Compare the toxic effects of this compound with those of other known P2X7 antagonists with different chemical scaffolds.3. Use a genetic approach (e.g., P2X7 knockout) to determine if the toxicity is independent of the intended target. |
| Phenotype is observed in a P2X7-knockout or knockdown cell line treated with this compound. | This is a strong indication of an off-target effect, as the intended target is absent. | 1. Confirm the absence of P2X7 protein expression in the knockout/knockdown cells.2. Investigate potential off-targets through computational screening or experimental approaches like kinase profiling or affinity chromatography. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to a range of concentrations (e.g., from 10 µM to 1 nM).
-
Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). A broad panel of several hundred kinases is recommended.
-
Assay Format: Radiometric assays (e.g., [³³P]-ATP filter binding) are a common and reliable format.
-
Data Analysis: The service provider will report the percent inhibition of each kinase at a given concentration of this compound. Results are often presented as a "kinoscan" or a table of IC50 values for kinases that are significantly inhibited.
Example Data Presentation:
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| P2X7 (control) | 98% | 15 (rat) / 794 (human) |
| Kinase A | 85% | 150 |
| Kinase B | 62% | 800 |
| Kinase C | 15% | >10,000 |
| ... | ... | ... |
This table is illustrative. Actual results would be obtained from a kinase profiling experiment.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target (P2X7) and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells expressing the P2X7 receptor with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of P2X7 (and any suspected off-target proteins) remaining at each temperature using Western blotting or mass spectrometry.
-
Interpretation: Binding of this compound to a protein should increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: On-target versus potential off-target signaling pathways of this compound.
References
Navigating P2X7R Antagonism: A Technical Support Guide for AZ11657312
Researchers and drug development professionals utilizing AZ11657312, a potent antagonist of the P2X7 receptor, may encounter variability in experimental outcomes. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular ATP.[1] Its primary mechanism of action is the inhibition of P2X7R, thereby blocking downstream signaling pathways associated with inflammation and immune responses.[1] It is intended for preclinical research only.[1]
Q2: I am not observing the expected inhibitory effect of this compound in my human cell line. What could be the reason?
A critical factor to consider is the species-specific potency of this compound. It is a highly potent antagonist of the rat P2X7 receptor (pA2 of 7.8, equivalent to 15nM).[1] However, its potency at the human P2X7 receptor is approximately 50 times lower (pA2 of 6.1, equivalent to 794nM).[1] Therefore, significantly higher concentrations of this compound are required to achieve effective inhibition in human cells or tissues.[1]
Q3: What are the typical in vitro and in vivo applications of this compound?
-
In Vitro: this compound is commonly used in assays to study P2X7R-mediated events such as IL-1β and IL-18 release from monocytes and macrophages, calcium influx, and dye uptake (e.g., ethidium (B1194527) bromide, YO-PRO-1).
-
In Vivo: Preclinical studies in rats have shown that oral administration of this compound can reduce mechanical hyperalgesia and disease severity in arthritis models.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors, ranging from experimental design to reagent handling. The following guide addresses common issues and provides actionable solutions.
Issue 1: No or Reduced Inhibition of P2X7R Activity
| Potential Cause | Troubleshooting Steps |
| Species-Specific Potency | Confirm the species of your experimental system. For human cells, ensure the concentration of this compound is adjusted to account for its lower potency (~50-fold higher concentration may be needed compared to rat cells).[1] |
| Compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light.[2] |
| Inadequate Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and assay conditions.[2] |
| Low P2X7R Expression | Verify P2X7R expression in your cell line or primary cells using methods like Western blot, qPCR, or flow cytometry. Consider using a positive control cell line known to have high P2X7R expression.[2] |
| High Agonist Concentration | High concentrations of the P2X7R agonist (e.g., ATP or BzATP) can outcompete the antagonist. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.[2] |
| Assay Interference | Components in your assay buffer, such as high protein concentrations, may bind to this compound, reducing its effective concentration. Test the stability and activity of the compound in your specific assay buffer.[2] |
Issue 2: High Background Signal or Apparent Agonist-Independent Activity
| Potential Cause | Troubleshooting Steps |
| Cell Viability Issues | Ensure high cell viability (>95%) before starting the experiment. Stressed or dying cells can non-specifically take up dyes or release cytokines. |
| Contamination | Check for microbial contamination in cell cultures and reagents, as this can trigger inflammatory responses. |
| Off-Target Effects | To confirm that the observed effect is due to P2X7R inhibition, consider using a structurally unrelated P2X7R antagonist as a control. If the phenotype persists only with this compound, it may indicate an off-target effect.[3] |
Experimental Protocols
1. In Vitro IL-1β Release Assay from Macrophages
This protocol quantifies the inhibitory effect of this compound on P2X7R-mediated IL-1β release.
-
Cell Seeding: Plate a monocytic cell line (e.g., THP-1) or primary macrophages in a 96-well plate.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.[4]
-
Antagonist Pre-incubation: Wash the cells with PBS and pre-incubate with varying concentrations of this compound (or vehicle control) for 30-60 minutes.[4]
-
Agonist Stimulation: Stimulate the cells with a P2X7R agonist like ATP (1-5 mM) or BzATP (100-300 µM) for 30-60 minutes.[4]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[4]
-
Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit.[4]
2. Calcium Influx Assay
This assay measures the ability of this compound to block agonist-induced calcium influx through the P2X7R channel.
-
Cell Culture: Plate cells expressing P2X7R in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C. Wash the cells to remove extracellular dye.[5]
-
Compound Treatment: Add different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.[5]
-
Agonist Stimulation and Signal Detection: Use a fluorescence plate reader with an automated injection system to inject the P2X7R agonist (e.g., ATP or BzATP) and immediately begin recording the fluorescence signal over time.[5]
-
Data Analysis: Calculate the change in fluorescence intensity to determine the level of calcium influx and the inhibitory effect of this compound.[5]
Visualizing Workflows and Pathways
P2X7 Receptor Signaling Pathway
Caption: Simplified signaling pathway of P2X7 receptor activation and its inhibition by this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Minimizing AZ11657312 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize AZ11657312-induced toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] The P2X7 receptor is involved in various physiological and pathological processes, including inflammation and apoptosis. By blocking this receptor, this compound can modulate these pathways.
Q2: Why am I observing high levels of cytotoxicity with this compound in my human cell line?
A key characteristic of this compound is its species-specific potency. Its inhibitory activity is approximately 50 times lower on the human P2X7 receptor compared to the rat P2X7 receptor.[1] Consequently, significantly higher concentrations of this compound are required to achieve effective antagonism in human cell lines, which can lead to increased off-target effects and subsequent cytotoxicity.
Q3: What are the common causes of toxicity with small molecule inhibitors like this compound in cell culture?
Toxicity from small molecule inhibitors can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cell death.
-
Prolonged Exposure: Continuous exposure to the inhibitor can disrupt essential cellular processes.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).
-
Off-Target Effects: The inhibitor may bind to other cellular targets besides the intended one, causing unintended toxicity.
-
Metabolite Toxicity: Cellular metabolism of the inhibitor may produce toxic byproducts.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration of this compound should be empirically determined for each specific cell line and experimental condition. A dose-response experiment is crucial to identify a concentration that effectively antagonizes the P2X7 receptor without causing significant cell death.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Test a wide range of concentrations, starting from nanomolar to high micromolar, to identify a therapeutic window. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment can help determine the minimum exposure time required to achieve the desired biological effect. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (generally <0.1% v/v). Always include a vehicle-only control in your experiments. |
| Cell line sensitivity. | Some cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line if your experimental design allows. Otherwise, extensive optimization of concentration and exposure time is necessary. |
| Compound degradation or impurity. | Purchase this compound from a reputable supplier. Ensure proper storage conditions as per the manufacturer's instructions to prevent degradation. |
Issue 2: Inconsistent or Unexpected Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting into wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Interference with assay reagents. | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT reduction). Run appropriate controls, such as a compound-only control in cell-free media, to check for interference. Consider using an alternative cytotoxicity assay that works on a different principle (e.g., LDH release vs. metabolic activity). |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to treatments. |
Data Presentation
It is critical for researchers to determine the cytotoxic profile of this compound in their specific cell models. The following tables are provided as templates for presenting such data.
Table 1: Hypothetical IC50 Values of this compound in Various Human Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Jurkat | T lymphocyte | MTT | 48 | User-determined |
| A549 | Lung carcinoma | LDH | 48 | User-determined |
| THP-1 | Monocyte | MTT | 72 | User-determined |
| HEK293 | Embryonic Kidney | LDH | 24 | User-determined |
Note: The IC50 values are highly cell-line dependent and must be determined experimentally.
Table 2: Recommended Starting Concentration Ranges for this compound in Human Cell Lines
| Experiment Type | Recommended Starting Concentration Range (µM) |
| P2X7 Receptor Antagonism | 0.1 - 10 |
| Cytotoxicity Profiling | 0.1 - 100 |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Remove the old medium and add the medium containing different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
2. LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of your LDH cytotoxicity assay kit.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Include controls for maximum LDH release (by lysing a set of untreated cells) and spontaneous LDH release (from untreated cells).
-
Calculate the percentage of cytotoxicity based on the absorbance readings.
-
Mandatory Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical workflow for troubleshooting high cytotoxicity.
References
Technical Support Center: AZ11657312 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZ11657312 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1] By blocking this receptor, this compound can modulate downstream inflammatory signaling pathways.
Q2: What is the recommended in vivo dose for this compound in rats?
A2: For studies in rats, an oral dose of 30-60 mg/kg administered twice daily (BID) has been shown to be effective in arthritis models.[1] This dosing regimen aims to achieve plasma concentrations that are at least three times the pA2 value.[1]
Q3: Is this compound effective in human-based in vitro or in vivo studies?
A3: this compound exhibits significant species selectivity. Its potency at the human P2X7 receptor is approximately 50 times lower than at the rat P2X7 receptor.[1] Consequently, much higher concentrations would be required for in vitro studies using human cells or tissues.[1] It is intended for preclinical research only and is not suitable for clinical studies in humans.[1]
Q4: What are the known in vivo effects of this compound in preclinical models?
A4: In rat models of arthritis, oral administration of this compound at 30-60 mg/kg BID resulted in a significant reduction in mechanical hyperalgesia and overall disease severity.[1] It also delayed the progression of adjuvant-induced arthritis.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy in a Rat Model | Inadequate Dosing or Formulation: The compound may not be reaching sufficient plasma concentrations to engage the P2X7 target. | 1. Verify Dose and Administration: Ensure the dose is within the recommended 30-60 mg/kg BID range for oral gavage in rats.[1] 2. Optimize Formulation: As specific formulation details for this compound are not publicly available, consider using a standard vehicle for oral gavage of poorly soluble compounds, such as a suspension in 0.5% methylcellulose (B11928114) or a solution containing a small percentage of DMSO and/or Tween 80 in saline. It is crucial to ensure the compound is properly suspended or dissolved before each administration. 3. Assess Pharmacokinetics: If possible, perform a pilot pharmacokinetic study to measure plasma concentrations of this compound after administration to confirm adequate exposure. |
| Incorrect Animal Model: The chosen disease model may not have a strong P2X7-dependent pathology. | 1. Review Literature: Confirm that the P2X7 receptor is implicated in the pathophysiology of your chosen animal model. 2. Positive Controls: Include a positive control compound with a known effect in your model to validate the experimental setup. | |
| Unexpected or Off-Target Effects | Interaction with Other Receptors or Pathways: While this compound is a selective P2X7 antagonist, off-target effects are a possibility with any small molecule inhibitor. | 1. Use a Structurally Unrelated P2X7 Antagonist: If the unexpected effect persists with a different P2X7 antagonist, it is more likely to be a result of P2X7 inhibition. If the effect is unique to this compound, it may be an off-target effect. 2. Dose-Response Relationship: Investigate if the unexpected effect is dose-dependent. Lowering the dose may mitigate off-target effects while retaining on-target activity. |
| High Variability in Experimental Results | Inconsistent Formulation or Dosing Technique: Variability in the preparation of the dosing solution or in the oral gavage technique can lead to inconsistent drug exposure. | 1. Standardize Formulation Preparation: Develop a consistent protocol for preparing the dosing vehicle and suspending/dissolving this compound. 2. Ensure Proper Gavage Technique: Ensure all personnel performing oral gavage are properly trained to minimize stress to the animals and ensure accurate delivery of the intended dose. |
| Animal Health and Stress: Underlying health issues or stress can impact the inflammatory response and drug metabolism. | 1. Monitor Animal Health: Closely monitor the health and well-being of the animals throughout the study. 2. Acclimatization: Allow for a sufficient acclimatization period before starting the experiment to minimize stress. | |
| Lack of Efficacy in a Non-Rat Species (e.g., Mouse) | Species-Specific Potency: this compound is significantly less potent at the human P2X7 receptor, and its potency in other species like mice is not well-documented in publicly available sources. | 1. Determine In Vitro Potency: If possible, determine the in vitro potency of this compound on the P2X7 receptor of the species being used. 2. Consider a Different Antagonist: If the potency is low, it may be necessary to use a different P2X7 antagonist with known efficacy in that species. |
Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Assay | Potency (pA2) | Potency (nM) |
| Rat P2X7 | Inhibition of agonist-stimulated ethidium (B1194527) bromide release in HEK cells | 7.8 | 15 |
| Human P2X7 | Inhibition of agonist-stimulated ethidium bromide release in HEK cells | 6.1 | 794 |
Data sourced from AstraZeneca's Open Innovation platform.[1]
Experimental Protocols
Oral Administration in Rat Arthritis Models
This protocol is a general guideline based on the reported effective dose of this compound in rat arthritis models.[1]
-
Preparation of Dosing Formulation:
-
Due to the lack of specific public information on the formulation of this compound, a common approach for oral administration of poorly water-soluble compounds is to prepare a suspension.
-
A suggested starting point is to suspend the required amount of this compound in a vehicle of 0.5% (w/v) methylcellulose in sterile water.
-
The concentration of the suspension should be calculated to deliver the desired dose (30-60 mg/kg) in a standard gavage volume (e.g., 5-10 mL/kg).
-
Ensure the suspension is homogenous by vortexing or stirring before each use.
-
-
Dosing Procedure:
-
Administer the this compound suspension to rats via oral gavage.
-
The dosing schedule reported to be effective is twice daily (BID).[1]
-
A control group receiving the vehicle only should be included in the study design.
-
-
Efficacy Assessment:
-
Monitor for changes in mechanical hyperalgesia using methods such as the von Frey test.
-
Assess disease severity using a standardized clinical scoring system for arthritis.
-
At the end of the study, histological analysis of the joints can be performed to evaluate inflammation and tissue damage.
-
Visualizations
References
AZ11657312 dose-response curve issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZ11657312, a P2X7 receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments.
Troubleshooting Guide: Dose-Response Curve Issues
Issue 1: Weaker than expected potency (high IC50 value) in human cell-based assays.
Possible Cause: this compound exhibits significant species-specific differences in potency. It is a potent antagonist of the rat P2X7 receptor but is approximately 50 times less potent at the human P2X7 receptor.[1]
Troubleshooting Steps:
-
Verify Species Origin of Cells: Confirm that you are using rat or mouse cells if you expect high potency. For human cells, a higher concentration range is necessary to achieve inhibition.[1]
-
Adjust Concentration Range: For experiments with human cells or tissues, the concentration of this compound should be increased to account for the lower potency.[1]
-
Consult Potency Data: Refer to the known potency values for different species to set an appropriate concentration range for your dose-response curve.
Issue 2: No response or a very flat dose-response curve is observed.
Possible Cause: This could be due to several factors including issues with the compound's solubility, degradation, or problems with the experimental setup.
Troubleshooting Steps:
-
Ensure Proper Solubilization: this compound is a small molecule that should first be dissolved in a suitable solvent like DMSO to create a stock solution before further dilution in aqueous assay buffer. Always perform a solubility test at the final working concentration to check for precipitation.
-
Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to prepare fresh dilutions from a stock solution for each experiment to prevent degradation.[2]
-
Check Agonist Concentration: Ensure the concentration of the P2X7 agonist (e.g., ATP or BzATP) is optimal for stimulating the receptor in your specific assay. The EC50 of the agonist can vary between cell types and experimental conditions.
-
Verify Cell Health and P2X7R Expression: Confirm that the cells are healthy and express a sufficient level of the P2X7 receptor. Low receptor expression can lead to a weak signal and a flat dose-response curve.
Issue 3: High variability and poor reproducibility between experiments.
Possible Cause: Inconsistent experimental conditions, such as incubation times, cell density, or reagent concentrations, can lead to variability. The complex nature of P2X7 receptor activation, which can involve the formation of a large pore, can also contribute to assay variability.[3]
Troubleshooting Steps:
-
Standardize Experimental Protocol: Maintain consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.
-
Optimize Assay Window: For kinetic assays, like calcium flux or dye uptake, ensure that the measurement window is optimized to capture the peak response.
-
Use Appropriate Controls: Include positive controls (a known P2X7 antagonist) and negative controls (vehicle only) in every experiment to monitor assay performance.
-
Check for Off-Target Effects: At higher concentrations, off-target effects might contribute to variability. Consider using a structurally unrelated P2X7 antagonist to confirm that the observed effects are specific to P2X7 inhibition.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[1] It acts as an allosteric antagonist, meaning it binds to a site on the receptor different from the ATP binding site to inhibit its function.[5]
Q2: What are the key differences in potency of this compound between species?
A2: this compound is a potent antagonist of the rat P2X7 receptor with a pA2 of 7.8 (IC50 of 15 nM) in HEK cells expressing the recombinant rat receptor. However, its potency is approximately 50-fold lower at the human P2X7 receptor, with a pA2 of 6.1 (IC50 of 794 nM).[1]
Q3: Are there known off-target effects for this compound?
A3: While this compound is considered a selective P2X7 receptor antagonist, some studies have reported potential off-target effects, particularly at higher concentrations.[6] For example, it has been shown to have anti-inflammatory effects independent of the P2X7 receptor.[6] It is crucial to include appropriate controls to rule out potential off-target effects in your experiments.[4]
Q4: What are the recommended experimental assays to measure the activity of this compound?
A4: Common functional assays to evaluate the inhibitory activity of this compound on the P2X7 receptor include:
-
Calcium Influx Assays: Measuring changes in intracellular calcium concentration upon agonist stimulation.[7]
-
Dye Uptake Assays: Assessing the formation of the large pore characteristic of P2X7 receptor activation by measuring the uptake of fluorescent dyes like ethidium (B1194527) bromide or YO-PRO-1.[3][8]
-
Cytokine Release Assays: Measuring the release of pro-inflammatory cytokines, such as IL-1β, which is a downstream consequence of P2X7 receptor activation.[2]
Data Presentation
Table 1: Potency of this compound at P2X7 Receptors of Different Species
| Species | Receptor | Assay Type | Potency (pA2) | Potency (IC50) |
| Rat | Recombinant P2X7 in HEK cells | Ethidium bromide release | 7.8 | 15 nM |
| Human | Recombinant P2X7 in HEK cells | Ethidium bromide release | 6.1 | 794 nM |
Data sourced from AstraZeneca Open Innovation.[1]
Experimental Protocols
Protocol 1: Ethidium Bromide Uptake Assay for P2X7 Receptor Antagonism
This protocol is a generalized procedure and may require optimization for specific cell types and equipment.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells expressing the P2X7 receptor or a native cell line like THP-1 monocytes) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Also, prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
-
Assay Procedure:
-
Wash the cells once with the assay buffer.
-
Add the different concentrations of this compound or the vehicle control to the wells and incubate for 15-30 minutes at room temperature or 37°C.
-
Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and ethidium bromide in the assay buffer.
-
Add the agonist/dye solution to the wells to achieve the desired final concentration.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., excitation ~525 nm, emission ~600 nm) at various time points or as an endpoint reading after a specific incubation period (e.g., 5-15 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or no agonist).
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known P2X7 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: P2X7 Receptor Signaling Pathway and Point of Inhibition by this compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. benchchem.com [benchchem.com]
- 3. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZ11657312 Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X7 receptor antagonist, AZ11657312. The focus is on overcoming challenges related to its poor oral bioavailability to ensure successful in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of this compound after oral gavage in rats. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many kinase inhibitors. The primary reasons often revolve around poor solubility and/or low permeability. Here’s a step-by-step troubleshooting guide:
-
Problem Area 1: Poor Aqueous Solubility. this compound, as a small molecule inhibitor, may have limited solubility in aqueous gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2]
-
Troubleshooting 1.1: Vehicle Optimization. The choice of vehicle is critical.[1] For preclinical oral studies, a suspension is often a practical choice, especially for high doses.[3] A common starting point is an aqueous suspension using a suspending agent and a surfactant. Based on formulations for similar P2X7 antagonists like A-438079, a formulation in carboxymethylcellulose sodium (CMC-Na) is a reasonable approach.[4]
-
Troubleshooting 1.2: Particle Size Reduction. The dissolution rate of a compound is proportional to its surface area. Reducing the particle size of the this compound powder through techniques like micronization or nanomilling can significantly improve its dissolution and subsequent absorption.
-
Troubleshooting 1.3: pH Adjustment. If this compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance its solubility. The pH of the gastrointestinal tract varies, so understanding the pKa of this compound is beneficial.
-
Troubleshooting 1.4: Advanced Formulations. If simple suspensions are ineffective, consider more advanced formulations such as:
-
-
Problem Area 2: Low Intestinal Permeability. Even if dissolved, the compound may not efficiently cross the intestinal epithelium.
-
Troubleshooting 2.1: Permeability Assessment. An in vitro Caco-2 permeability assay is the gold standard for predicting in vivo intestinal permeability.[5][6][7][8] This assay can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells.[7]
-
Troubleshooting 2.2: Co-administration with Permeation Enhancers. If permeability is low, the use of excipients that act as permeation enhancers can be explored, although this can be complex and requires careful toxicological evaluation.
-
-
Problem Area 3: First-Pass Metabolism. The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2]
-
Troubleshooting 3.1: In Vitro Metabolic Stability. Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the species being tested (e.g., rat). This can provide an indication of its susceptibility to first-pass metabolism.
-
Troubleshooting 3.2: Consider Alternative Routes of Administration. For initial efficacy studies where establishing target engagement is the primary goal, alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection can bypass first-pass metabolism and ensure adequate systemic exposure.[9]
-
Q2: What is a good starting formulation for an oral pharmacokinetic study of this compound in rats?
A2: For initial in vivo studies with a compound of unknown solubility like this compound, a simple aqueous suspension is a practical starting point. Based on formulations used for other P2X7 antagonists, we recommend the following:
| Vehicle Component | Concentration | Purpose |
| Carboxymethylcellulose Sodium (CMC-Na) | 0.5% - 1% (w/v) | Suspending agent |
| Polysorbate 80 (Tween® 80) | 0.1% - 0.5% (v/v) | Wetting agent/surfactant |
| Purified Water | q.s. to final volume | Vehicle |
This type of formulation is generally well-tolerated in rodents for oral gavage studies.[10] It is crucial to ensure the suspension is homogeneous and the particle size of this compound is as small as practically achievable.
Q3: We are planning a dose-response study. What are the key considerations for formulation at different dose levels?
A3: For dose-response studies, maintaining a consistent formulation across all dose groups is ideal to minimize variability. However, this can be challenging with poorly soluble compounds.
-
Dose Proportionality: Aim for a formulation strategy where the volume administered remains constant while the concentration of this compound changes. This is typically achievable for lower doses.
-
High-Dose Challenges: At high doses, you may exceed the solubility limit of the vehicle, leading to a very thick and difficult-to-administer suspension. In such cases, you may need to:
-
Increase the administration volume, being mindful of the maximum recommended volumes for the animal species (e.g., typically up to 10 mL/kg for rats).[11]
-
Prepare a more concentrated suspension, which may require adjusting the concentrations of the suspending and wetting agents.
-
Consider alternative, more advanced formulations for the highest dose groups if a simple suspension is not feasible.
-
-
Toxicity of Excipients: Be mindful of the potential toxicity of the excipients themselves, especially at the concentrations required for high-dose formulations.
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound (10 mg/mL)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Polysorbate 80 (Tween® 80)
-
Sterile, purified water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Vehicle Preparation (0.5% CMC-Na, 0.2% Tween 80 in water):
-
Heat approximately 80% of the final required volume of purified water to about 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add the Tween 80 to the CMC-Na solution and mix thoroughly.
-
Add purified water to reach the final desired volume and mix until homogeneous.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder. If the particle size is large, gently grind the powder in a mortar and pestle to a fine, consistent powder.
-
In a separate container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Place the suspension on a magnetic stir plate and stir for at least 30 minutes to ensure a uniform suspension.
-
Maintain continuous stirring during the dosing procedure to prevent the compound from settling.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Study Design:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Groups:
-
Group 1: this compound oral gavage (e.g., 30 mg/kg)
-
Group 2: Vehicle control (oral gavage)
-
(Optional) Group 3: this compound intravenous (IV) administration (for absolute bioavailability determination)
-
-
Number of animals: Minimum of 3-4 animals per time point for terminal studies, or cannulated animals for serial sampling.[12]
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 5 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise dosing volume.
-
Administer the this compound suspension or vehicle control via oral gavage using a suitable gavage needle. The typical volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events, leading to inflammation and other cellular responses. Understanding this pathway is crucial for interpreting the effects of this compound.
Caption: P2X7 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Improving Oral Bioavailability
This workflow outlines a systematic approach to troubleshooting and improving the oral bioavailability of this compound.
Caption: A systematic workflow for troubleshooting and enhancing the oral bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Technical Support Center: Interpreting Unexpected Data with AZ11657312
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AZ11657312, a potent P2X7 receptor antagonist. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, ensuring accurate data interpretation and experimental success.
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected potency of this compound in my human cell line-based assay?
A1: A key characteristic of this compound is its species selectivity. It is a highly potent antagonist of the rat P2X7 receptor, but its potency is approximately 50-fold lower at the human P2X7 receptor.[1] Therefore, significantly higher concentrations are required to achieve effective inhibition in human cells or tissues compared to rat-derived cells.[1] Always consider the species origin of your experimental system when determining the appropriate concentration range for this compound.
Q2: My dose-response curve for this compound has an unusual, non-sigmoidal shape. What could be the cause?
A2: Unexpected shapes in dose-response curves can arise from several factors. These may include off-target effects at higher concentrations, issues with compound solubility or stability in your assay medium, or complex biological responses.[2][3][4][5] It is crucial to ensure the compound is fully dissolved and stable under your experimental conditions. If the issue persists, consider performing counter-screens to investigate potential off-target activities.
Q3: I am seeing agonist-like effects at certain concentrations of this compound. Is this a known phenomenon?
A3: While this compound is characterized as a P2X7 receptor antagonist, some compounds targeting P2X receptors have been reported to exhibit off-target effects, including agonist-like activity on other signaling proteins.[6] This is not a commonly reported feature of this compound but should be considered if you observe paradoxical results. To investigate this, use a structurally unrelated P2X7 antagonist as a control; if the agonist-like effect is unique to this compound, it is likely an off-target effect.
Q4: How can I confirm that the observed effects in my experiment are specifically due to P2X7 receptor antagonism by this compound?
A4: To confirm on-target activity, a rescue experiment is recommended. After observing the effect of this compound, you can try to overcome the antagonism by adding a high concentration of a P2X7 receptor agonist, such as ATP or BzATP. If the effect of this compound is reversed or diminished, it strongly suggests that the mechanism of action is through P2X7 receptor blockade. Additionally, using a second, structurally different P2X7 antagonist should produce a similar biological outcome.
II. Troubleshooting Guides
This section provides structured guidance for troubleshooting common unexpected experimental outcomes with this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration for Species | Verify the species of your cell line or animal model. For human cells, significantly higher concentrations of this compound are required compared to rat cells.[1] |
| Low P2X7 Receptor Expression | Confirm P2X7 receptor expression levels in your experimental system using techniques like qPCR, Western blot, or flow cytometry. |
| Compound Solubility/Stability Issues | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Ensure the final concentration of the solvent in your assay does not exceed a non-toxic level (typically <0.1%). Visually inspect for any precipitation. |
| High Agonist Concentration | If using a competitive agonist, its concentration may be too high, preventing this compound from effectively binding. Perform a dose-response experiment with the agonist to determine its EC50 and use a concentration at or near this value. |
| Assay Interference | Components in your assay buffer (e.g., high protein concentrations) may non-specifically bind to this compound, reducing its effective concentration. Test the compound's activity in a simplified buffer system if possible. |
| Observation | Troubleshooting Steps |
| Effects at High Concentrations Only | High concentrations of small molecules are more likely to induce off-target effects. Determine the IC50 of this compound for P2X7 inhibition in your system and use concentrations around this value for subsequent experiments. |
| Phenotype Inconsistent with P2X7 Inhibition | Research the known downstream signaling of the P2X7 receptor.[7][8][9][10][11] If your observed phenotype does not align, it may be an off-target effect. Use a structurally different P2X7 antagonist to see if the same phenotype is produced. |
| Cell Viability is Compromised | Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration range at which this compound is non-toxic to your cells. Unexpected cell death can confound experimental results. |
III. Experimental Protocols
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the P2X7 receptor-mediated calcium influx.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-rat P2X7, THP-1)
-
This compound
-
P2X7 receptor agonist (e.g., BzATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 60 minutes.
-
Wash: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Prepare serial dilutions of this compound in HBSS. Add the different concentrations of this compound to the wells and incubate at room temperature for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Set the appropriate excitation and emission wavelengths for the calcium indicator. Record a baseline fluorescence reading for a few seconds. Inject a pre-determined concentration of the P2X7 agonist (e.g., the EC80 of BzATP) into the wells and continue to record the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to calcium influx. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
IV. Mandatory Visualizations
Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing dose-response relationships with a priori unknown, possibly nonmonotone shapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: AZ11657312 Versus Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X7 receptor antagonist AZ11657312 with other notable P2X7 antagonists. The data presented is compiled from various preclinical studies to assist researchers in evaluating the performance and characteristics of these compounds.
Introduction to P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including ion flux, NLRP3 inflammasome activation, and the release of pro-inflammatory cytokines such as IL-1β.[1] Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory conditions, neurodegenerative diseases, and chronic pain. This has led to the development of numerous P2X7 antagonists, each with distinct pharmacological profiles.
Quantitative Comparison of P2X7 Antagonists
The following tables summarize the potency of this compound and other selected P2X7 antagonists across different species and in various functional assays. The data, presented as pA2, pIC50, or IC50 values, has been collated from multiple sources to provide a comparative overview. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Potency of P2X7 Antagonists at the Rat P2X7 Receptor
| Compound | Assay Type | Cell Line | Potency |
| This compound | Ethidium Bromide Uptake | HEK293 | pA2 = 7.8 (15 nM)[2] |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | IC50 = 18 nM[3] |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | IC50 = 100 nM[3] |
| JNJ-54175446 | Not Specified | Recombinant | pIC50 = 8.81 |
| JNJ-55308942 | Not Specified | Recombinant | IC50 = 15 nM, Ki = 2.9 nM |
| GSK1482160 | Not Specified | Recombinant | pIC50 = 6.5 |
Table 2: Potency of P2X7 Antagonists at the Human P2X7 Receptor
| Compound | Assay Type | Cell Line/System | Potency |
| This compound | Ethidium Bromide Uptake | Not Specified | pA2 = 6.1 (794 nM)[2] |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | IC50 = 40 nM[3] |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | IC50 = 300 nM[3] |
| AZD9056 | IL-1β Release | Human peripheral blood monocytes | pIC50 = 8.0[4] |
| CE-224,535 | Not Specified | Not Specified | Selective antagonist |
| JNJ-54175446 | Not Specified | Recombinant | pIC50 = 8.46 |
| JNJ-55308942 | Not Specified | Recombinant | IC50 = 10 nM, Ki = 7.1 nM |
| GSK1482160 | Not Specified | Recombinant | pIC50 = 8.5 |
Table 3: Potency of P2X7 Antagonists at the Mouse P2X7 Receptor
| Compound | Assay Type | Cell Line | Potency |
| A-740003 | Not Specified | Not Specified | IC50 ≈ 18 nM |
| A-438079 | Not Specified | Not Specified | IC50 ≈ 100 nM |
| JNJ-54175446 | Not Specified | Recombinant | pIC50 = 7.8 |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor initiates a complex signaling cascade. The following diagram illustrates the key downstream pathways involved.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of P2X7 antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the influx of extracellular calcium following agonist stimulation of the P2X7 receptor.
Experimental Workflow:
Methodology:
-
Cell Preparation: Seed cells stably expressing the P2X7 receptor (e.g., HEK293-hP2X7R) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution) and then incubate with a calcium-sensitive fluorescent dye such as Fluo-4 AM according to the manufacturer's protocol.
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7 receptor agonist (e.g., BzATP at its EC80 concentration) and immediately begin kinetic reading of fluorescence intensity for several minutes.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.
Pore Formation (YO-PRO-1 Uptake) Assay
This assay measures the formation of large, non-selective pores in the cell membrane upon prolonged P2X7 receptor activation, which allows the entry of fluorescent dyes like YO-PRO-1.
Experimental Workflow:
Methodology:
-
Cell Preparation: Seed cells expressing the P2X7 receptor in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the P2X7 antagonist.
-
Agonist and Dye Addition: Add a solution containing both the P2X7 agonist (e.g., ATP or BzATP) and the fluorescent dye YO-PRO-1 to the wells.
-
Incubation and Measurement: Incubate the plate for a specific time (e.g., 15-60 minutes) and then measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.
IL-1β Release Assay
In immune cells, P2X7 receptor activation is a critical step in the processing and release of the pro-inflammatory cytokine IL-1β. This assay quantifies the inhibition of agonist-induced IL-1β secretion.
Experimental Workflow:
Methodology:
-
Cell Priming: Prime immune cells, such as human THP-1 monocytes or peripheral blood mononuclear cells (PBMCs), with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.[4]
-
Compound Incubation: Replace the medium with fresh serum-free medium containing varying concentrations of the antagonist and incubate for 30 minutes.
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) to the wells and incubate for 1-2 hours.
-
Supernatant Collection and Analysis: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC50 value for the antagonist.
Conclusion
This guide provides a comparative overview of this compound and other key P2X7 antagonists based on available preclinical data. The provided tables and experimental protocols offer a framework for researchers to evaluate and select the most appropriate antagonist for their specific research needs. The significant species differences in antagonist potency highlight the importance of careful consideration of the experimental model and the translation of findings. As research in this field continues, the development of more potent and selective P2X7 antagonists holds promise for new therapeutic strategies in a variety of diseases.
References
A Comparative Analysis of P2X7 Receptor Antagonists: AZ11657312 and AZD9056
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective P2X7 receptor antagonists, AZ11657312 and AZD9056. The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, making it a significant therapeutic target for a range of inflammatory and autoimmune disorders. This document synthesizes preclinical and clinical data to objectively compare the efficacy and pharmacological profiles of these two compounds.
Introduction to the Compounds
This compound is a potent and selective antagonist of the rat P2X7 receptor. Due to its significantly lower potency on the human P2X7 receptor, its application is primarily in preclinical research, particularly in rodent models of inflammatory diseases.
AZD9056 is a selective, orally bioavailable P2X7 receptor antagonist that has been evaluated in human clinical trials. It has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis and hidradenitis suppurativa.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and AZD9056, highlighting their distinct potency profiles and clinical outcomes.
Table 1: In Vitro Potency at P2X7 Receptors
| Compound | Species | Assay | Potency (pA2 / IC₅₀) |
| This compound | Rat | Ethidium (B1194527) bromide release (HEK cells) | pA2 = 7.8 (15 nM) |
| Human | Ethidium bromide release (HEK cells) | pA2 = 6.1 (794 nM) | |
| AZD9056 | Human | IL-1β and IL-18 release (LPS-primed monocytes) | Inhibition observed |
| Human | ATP-induced calcium influx | Inhibition observed |
Table 2: Preclinical and Clinical Efficacy
| Compound | Study Type | Model / Indication | Key Findings |
| This compound | Preclinical (in vivo) | Rat streptococcal cell wall-induced arthritis | Significant reduction in mechanical hyperalgesia and disease severity at 30-60 mg/kg BID orally. |
| Preclinical (in vivo) | Rat adjuvant-induced arthritis | Delayed onset of arthritis. | |
| AZD9056 | Clinical (Phase IIa) | Rheumatoid Arthritis | At 400 mg/day, 65% of patients achieved ACR20 response compared to 27% in the placebo group. Significant reduction in swollen and tender joint counts.[1][2] |
| Clinical (Phase IIb) | Rheumatoid Arthritis | No statistically significant effect on ACR20 criteria at 6 months compared to placebo at doses of 50, 100, 200, or 400 mg/day. | |
| Clinical (Phase II) | Hidradenitis Suppurativa | No significant effect on clinical disease activity. |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below. These methodologies are based on standard pharmacological assays for P2X7 receptor antagonists.
In Vitro Potency Assessment: Ethidium Bromide Uptake Assay
This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.
-
Cell Culture: HEK293 cells stably expressing either rat or human P2X7 receptors are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: An agonist of the P2X7 receptor, such as BzATP (benzoylbenzoyl-ATP), is added to the wells in the presence of ethidium bromide.
-
Fluorescence Measurement: The uptake of ethidium bromide, which fluoresces upon binding to intracellular nucleic acids, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of agonist-induced ethidium bromide uptake by the antagonist is used to calculate potency values such as pA2 or IC₅₀.
Preclinical In Vivo Efficacy: Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This model mimics many aspects of human rheumatoid arthritis.
-
Induction of Arthritis: Lewis rats are injected intraperitoneally with a sterile aqueous suspension of Group A streptococcal cell wall fragments. This induces a biphasic arthritis, with an acute phase followed by a chronic, erosive phase.[3][4][5]
-
Drug Administration: Animals are treated orally with this compound (e.g., 30-60 mg/kg, twice daily) or vehicle, starting at a predefined time relative to disease induction.
-
Assessment of Disease Severity:
-
Clinical Scoring: Joint inflammation is scored based on erythema, swelling, and loss of function, typically on a scale of 0-4 for each paw.[5]
-
Paw Volume: Paw swelling is quantified using a plethysmometer.
-
Mechanical Hyperalgesia: Paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments) are measured to assess pain sensitivity.
-
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Clinical Efficacy Assessment: Phase IIa Trial in Rheumatoid Arthritis (for AZD9056)
This study was a randomized, double-blind, placebo-controlled, ascending-dose trial.[1][2]
-
Patient Population: Patients with active rheumatoid arthritis despite stable treatment with methotrexate (B535133) or sulfasalazine.
-
Treatment: Patients received either AZD9056 (at ascending doses, up to 400 mg/day) or a matching placebo, administered orally once daily for 4 weeks.[1]
-
Primary Endpoint: The primary measure of efficacy was the proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response criteria at the end of the treatment period.
-
Secondary Endpoints:
-
ACR50 and ACR70 responses (50% and 70% improvement, respectively).
-
Change from baseline in the Disease Activity Score 28 (DAS28).
-
Changes in swollen and tender joint counts.
-
Patient and physician global assessments of disease activity.
-
Levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
-
-
Safety and Tolerability: Adverse events were monitored throughout the study.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for comparing P2X7 antagonists.
Caption: P2X7 Receptor Signaling Pathway in Inflammation.
References
- 1. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody response to streptococcal cell wall antigens associated with experimental arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
AZ11657312: A Comparative Selectivity Profile Against Other P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of AZ11657312, a P2X7 receptor antagonist, with other well-characterized compounds in the field. The data presented is intended to assist researchers in selecting the most appropriate tool compounds for their studies and to provide a framework for the interpretation of experimental results.
Introduction to P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses.[1][2] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including ion flux, pore formation, and the release of pro-inflammatory cytokines like IL-1β.[3][4] Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a range of inflammatory disorders, neuropathic pain, and other pathologies. The development of selective antagonists is crucial for dissecting the physiological and pathological roles of the P2X7 receptor and for advancing novel therapeutic strategies.
Comparative Selectivity of P2X7 Antagonists
The selectivity of an antagonist for its target receptor over other related receptors and across different species is a critical factor in its utility as a research tool and its potential as a therapeutic agent. This section provides a quantitative comparison of the potency of this compound with other known P2X7 antagonists.
| Compound | Species | Assay Type | Potency (IC50/pA2) | Reference |
| This compound | Rat | Ethidium (B1194527) Bromide Release | 15 nM (pA2 = 7.8) | [5][6] |
| Human | Ethidium Bromide Release | 794 nM (pA2 = 6.1) | [5][6] | |
| A-740003 | Human | Calcium Influx | 40 nM (IC50) | [2][4] |
| Rat | Calcium Influx | 18 nM (IC50) | [2] | |
| A-438079 | Human | Calcium Influx | 130 nM (IC50) | [4] |
| Rat | Calcium Influx | ~10 nM (IC50) | ||
| Brilliant Blue G (BBG) | Human | Current Measurement | 200 nM (IC50) | [7] |
| Rat | Current Measurement | 10 nM (IC50) | [7] |
Note: The potency values presented in this table are derived from different assay formats and should be compared with caution. Direct head-to-head comparisons within the same assay provide the most reliable assessment of relative potency.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor initiates a complex signaling cascade. The following diagram illustrates the key downstream events following receptor stimulation by ATP.
Caption: Simplified P2X7 receptor signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize P2X7 receptor antagonists.
Ethidium Bromide Uptake Assay (Pore Formation Assay)
This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.
Experimental Workflow
Caption: Workflow for the Ethidium Bromide Uptake Assay.
Detailed Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight to reach 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Assay Procedure: a. Wash the cells once with the assay buffer. b. Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at 37°C. c. Prepare a solution containing the P2X7 agonist (e.g., BzATP) and ethidium bromide in the assay buffer. d. Add the agonist/dye solution to the wells to initiate the reaction. e. Immediately begin monitoring the increase in fluorescence using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm) at regular intervals for 15-30 minutes.[1]
-
Data Analysis: The rate of fluorescence increase is proportional to the P2X7 pore formation. Plot the antagonist concentration against the inhibition of the agonist-induced fluorescence increase to determine the IC50 or pA2 value.
Calcium Influx Assay
This assay measures the ability of an antagonist to block the initial ion channel function of the P2X7 receptor, which is the influx of extracellular calcium.
Experimental Workflow
Caption: Workflow for the Calcium Influx Assay.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: a. Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. b. Remove the culture medium and add the dye loading solution to the cells. c. Incubate for 45-60 minutes at 37°C.[2] d. Gently wash the cells with buffer to remove extracellular dye.
-
Assay Procedure: a. Add serial dilutions of the antagonist or vehicle control to the wells and incubate for 15-30 minutes at room temperature. b. Place the plate in a fluorescence plate reader capable of kinetic reads. c. Inject the P2X7 agonist (e.g., ATP or BzATP) into the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence change in response to the agonist. Determine the IC50 value by plotting the inhibition of the calcium response against the antagonist concentration.
IL-1β Release Assay
This assay quantifies the functional consequence of P2X7 receptor activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.
Experimental Workflow
Caption: Workflow for the IL-1β Release Assay.
Detailed Protocol:
-
Cell Priming: Prime immune cells, such as human THP-1 monocytes or peripheral blood mononuclear cells (PBMCs), with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.[1][8]
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of the P2X7 antagonist.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.[1]
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatant.
-
Quantification: Quantify the amount of released IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of IL-1β release against the antagonist concentration.
Conclusion
This guide provides a comparative overview of the selectivity profile of this compound and other P2X7 receptor antagonists. The significant species-dependent variation in potency, as exemplified by this compound's higher affinity for the rat P2X7 receptor compared to the human receptor, underscores the importance of careful compound selection for preclinical studies. The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses and to further characterize the pharmacological properties of novel P2X7 antagonists. A thorough understanding of a compound's selectivity profile is paramount for the successful translation of preclinical findings to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 6. P2X7 Receptor Antagonists Market Size & Trends | 2020 to 2027 [alliedmarketresearch.com]
- 7. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
Validating the On-Target Effects of AZ11657312: A Comparative Guide for P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZ11657312 with other alternative P2X7 receptor antagonists, focusing on the validation of their on-target effects. The data presented here is intended to assist researchers in selecting the appropriate tools for their studies and in interpreting their experimental results.
Introduction to this compound and the P2X7 Receptor
This compound is a small molecule that functions as a potent and selective antagonist of the rat P2X7 receptor (P2X7R).[1] The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), playing a crucial role in various physiological and pathological processes, including inflammation, immune response, and neuropathic pain. Upon activation, the P2X7 receptor forms a non-selective cation channel, leading to ion flux and, with sustained activation, the formation of a larger pore permeable to molecules up to 900 Da.[2] This unique property is often exploited in assays to determine receptor activity. This compound acts as a non-competitive, allosteric antagonist, offering a specific mechanism for probing P2X7R function.[3] A key consideration for researchers is the species selectivity of this compound, which shows approximately 50-fold lower potency at the human P2X7 receptor compared to the rat ortholog.[1]
Comparative Analysis of P2X7 Receptor Antagonists
The selection of a P2X7 receptor antagonist for a particular study depends on several factors, including its potency, selectivity, species cross-reactivity, and mechanism of action. This section provides a comparative overview of this compound and other commonly used P2X7 receptor antagonists.
| Compound | Target Species (Potency) | Mechanism of Action | Key Features |
| This compound | Rat (pA2 = 7.8, 15 nM) > Human (pA2 = 6.1, 794 nM)[1] | Allosteric, Non-competitive Antagonist[3] | High potency and selectivity for the rat P2X7R. Suitable for preclinical in vivo studies in rats.[1] |
| AZ11645373 | Human (IC50 = 5-90 nM) > Rat (IC50 > 10 µM)[4] | Non-surmountable Antagonist[4] | Highly potent and selective for the human P2X7R, making it a valuable tool for studies on human cells and tissues.[4] |
| A-740003 | Rat, Human > Mouse[5] | Competitive Antagonist | Potent antagonist across multiple species, though with some species-dependent variations in potency.[5] |
| A-438079 | Rat, Human > Mouse[5] | Competitive Antagonist[6] | Another potent and widely used P2X7R antagonist with cross-species activity.[5] |
| JNJ-47965567 | Human, Rodent | Non-competitive Antagonist[7] | Centrally permeable, making it suitable for investigating the role of P2X7R in the central nervous system.[7] |
| Brilliant Blue G (BBG) | Rat, Human, Mouse[5] | Non-competitive Antagonist | A non-selective antagonist that also inhibits other P2X receptors. Its use requires careful consideration of off-target effects.[5][6] |
| KN-62 | Human, Mouse (inactive at rat)[5] | Non-competitive Antagonist | Exhibits species selectivity, with notable inactivity at the rat P2X7 receptor.[5] |
Experimental Protocols for Validating On-Target Effects
Accurate validation of the on-target effects of P2X7 receptor antagonists is crucial. The following are detailed methodologies for key experiments.
Ethidium (B1194527) Bromide Uptake Assay (Pore Formation Assay)
This assay is a hallmark for assessing P2X7 receptor activation and its inhibition by antagonists. It measures the uptake of the fluorescent dye ethidium bromide through the large pore formed upon sustained receptor activation.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7R, THP-1 monocytes)
-
P2X7 receptor agonist (e.g., ATP, Benzoyl-ATP (BzATP))
-
Ethidium Bromide (EtBr)
-
Assay Buffer (e.g., Sucrose-based buffer for enhanced signal[8])
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the P2X7R antagonist (e.g., this compound) or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.[5][9]
-
Dye and Agonist Addition: Add Ethidium Bromide to each well at a final concentration of 5-20 µM.[8] Immediately after, add the P2X7R agonist (e.g., 1 mM ATP or 100 µM BzATP) to stimulate pore formation.[10]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).[9]
-
Data Analysis: The rate of increase in fluorescence is proportional to the P2X7R pore formation. Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control. Determine the IC50 or pA2 value by plotting the inhibition against the antagonist concentration.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X7 receptor and can be used to determine the affinity (Ki) of an unlabeled antagonist.
Materials:
-
Cell membranes or whole cells expressing the P2X7 receptor
-
Radiolabeled P2X7R ligand (e.g., [¹²⁵I]1c)[11]
-
Unlabeled P2X7R antagonist (e.g., this compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[12]
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor preparation (membranes or whole cells) with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.[12][13]
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[12]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand.[13]
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[12]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding against the concentration of the unlabeled antagonist to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: P2X7 Receptor Signaling and Inhibition by this compound.
Caption: Workflow for the Ethidium Bromide Uptake Assay.
Caption: Workflow for the Radioligand Binding Assay.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Unraveling the Selectivity of AZ11657312: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X7 receptor antagonist AZ11657312 with alternative compounds, focusing on cross-reactivity and supported by available experimental data. Understanding the selectivity profile of a pharmacological tool is paramount for the accurate interpretation of experimental results and for the confident selection of compounds for further investigation.
This compound is a potent antagonist of the purinergic P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory pathways. Primarily characterized for its high affinity for the rat P2X7 receptor, its cross-reactivity profile against a broad range of other molecular targets is not extensively documented in publicly available literature. This guide aims to consolidate the known information on this compound and compare it with other well-characterized P2X7 antagonists, namely JNJ-47965567 and A-740003, for which more comprehensive selectivity data exists.
Comparison with Alternatives: A Look at Selectivity
A critical aspect of a chemical probe's utility is its selectivity. Off-target effects can lead to misinterpretation of experimental outcomes and potential liabilities in drug development. While detailed cross-reactivity data for this compound is limited, we can infer its potential selectivity by comparing its on-target potency with that of antagonists that have undergone broader screening.
| Compound | Primary Target | Potency (Rat P2X7) | Potency (Human P2X7) | Known Off-Target Interactions |
| This compound | P2X7 Receptor | pA2 = 7.8 (15 nM)[1] | pA2 = 6.1 (794 nM)[1] | Data not publicly available |
| JNJ-47965567 | P2X7 Receptor | pKi = 8.7[2] | pKi = 7.9[2] | Human Melatonin 1 Receptor (65% inhibition at 10 µM), Human Serotonin Transporter (82% inhibition at 10 µM), Rat Serotonin Transporter (Ki = 2 µM)[3] |
| A-740003 | P2X7 Receptor | IC50 = 18 nM[4][5] | IC50 = 40 nM[4][5] | Selective over a variety of P2X and P2Y receptors up to 100 µM[5] |
Cross-reactivity Profile of this compound
As indicated, a comprehensive screening of this compound against a standard panel of receptors, ion channels, and enzymes is not readily found in the public domain. Researchers using this compound should exercise caution and consider performing their own selectivity profiling, especially if unexpected biological effects are observed.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of P2X7 receptor antagonists and the assessment of their cross-reactivity.
P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)
This assay measures the ability of a compound to inhibit the formation of the large pore associated with sustained P2X7 receptor activation.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the recombinant rat or human P2X7 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Agonist Stimulation: The P2X7 receptor is activated by adding a potent agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), in the presence of a fluorescent dye that can enter the cell upon pore formation (e.g., ethidium (B1194527) bromide).
-
Signal Detection: The increase in intracellular fluorescence due to ethidium bromide influx is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory potency of the compound is determined by calculating the pA2 or IC50 value from the concentration-response curve.
Radioligand Binding Assay for Off-Target Screening
This method is used to determine the affinity of a compound for a wide range of molecular targets. The protocol for a typical radioligand binding assay is as follows:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor of interest.
-
Assay Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of various concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki), which reflects its affinity for the off-target receptor. This is typically performed across a large panel of receptors, such as the Eurofins SafetyScreen44 panel.
Visualizing the Concepts
To better illustrate the key processes and relationships discussed, the following diagrams are provided.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
Comparative Analysis of P2X7 Inhibitors in Arthritis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of P2X7 receptor inhibitors that have been investigated for the treatment of arthritis. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
The P2X7 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target in inflammatory diseases, including rheumatoid arthritis (RA) and osteoarthritis (OA). Its activation on immune and joint-resident cells triggers a cascade of inflammatory events, centrally involving the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. This guide focuses on a comparative analysis of three key P2X7 inhibitors: AZD9056, CE-224,535, and GSK1482160, presenting available data on their efficacy, safety, and pharmacokinetic profiles.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for AZD9056, CE-224,535, and GSK1482160, facilitating a direct comparison of their in vitro potency, clinical efficacy in rheumatoid arthritis, and pharmacokinetic properties.
Table 1: In Vitro Potency of P2X7 Inhibitors
| Inhibitor | Target | Assay | IC50 / pIC50 | Cell Line / System | Reference |
| AZD9056 | Human P2X7 | IL-1β release | pIC50: 7.9 | LPS/BzATP-stimulated human monocytes | [1] |
| Human P2X7 | IL-18 release | pIC50: 8.0 | LPS/BzATP-stimulated human monocytes | [1] | |
| CE-224,535 | Human P2X7 | Not specified | Selective antagonist | Not specified | |
| GSK1482160 | Human P2X7 | Functional Assay | pIC50: 8.5 | Recombinant human P2X7 | |
| Rat P2X7 | Functional Assay | pIC50: 6.5 | Recombinant rat P2X7 |
Table 2: Clinical Efficacy of P2X7 Inhibitors in Rheumatoid Arthritis (ACR Response Rates)
| Inhibitor | Study Phase | Dose | Timepoint | ACR20 | ACR50 | ACR70 | Placebo ACR20 | Reference |
| AZD9056 | Phase IIa | 400 mg/day | 4 weeks | 65% | Not Reported | Not Reported | 27% | [2][3] |
| Phase IIb | 50-400 mg/day | 6 months | No significant effect | No significant effect | No significant effect | Not specified | [2][3] | |
| CE-224,535 | Phase IIa | 500 mg bid | 12 weeks | 34.0% | Not significant | Not significant | 36.2% | [4][5] |
| GSK1482160 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement in the American College of Rheumatology response criteria, respectively.[6]
Table 3: Pharmacokinetic Parameters of P2X7 Inhibitors
| Inhibitor | Population | Dose | Cmax | Tmax | Half-life (t1/2) | Reference |
| AZD9056 | Not specified | Not specified | Not specified | Not specified | Not specified | |
| CE-224,535 | Healthy Volunteers | Not specified | Not specified | Not specified | Not specified | [7] |
| GSK1482160 | Healthy Volunteers | 0.3-1000 mg (single oral) | Dose-proportional | < 3.5 hours | < 4.5 hours | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below is a representative protocol for a key in vivo model used in the preclinical evaluation of P2X7 inhibitors for arthritis.
Collagen-Induced Arthritis (CIA) in Rats
This widely used animal model mimics many of the pathological features of human rheumatoid arthritis.[10][11]
1. Materials:
- Animals: Female Lewis rats (or other susceptible strains), 6-8 weeks old.
- Collagen: Bovine or porcine type II collagen, dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.
- Adjuvant: Incomplete Freund's Adjuvant (IFA).
- Immunization Emulsion: Prepare a stable emulsion by mixing equal volumes of the type II collagen solution and IFA. An electric homogenizer is recommended for this purpose.[12]
- Test Compounds: P2X7 inhibitors (e.g., AZD9056, CE-224,535, GSK1482160) formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
2. Induction of Arthritis:
- On day 0, administer an intradermal injection of 100-200 µL of the collagen-IFA emulsion at the base of the tail.
- A booster injection of the same emulsion is typically given on day 7.[11]
3. Dosing Paradigms:
- Prophylactic: Begin administration of the P2X7 inhibitor on day 0 (or before) and continue until the end of the study.
- Semi-Established: Start dosing on day 6 or 9.
- Therapeutic: Initiate treatment on days 11-13, once clinical signs of arthritis are evident.[11]
4. Assessment of Arthritis:
- Clinical Scoring: From day 9 onwards, visually score each paw for signs of inflammation (erythema and edema) on a scale of 0-4 (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per animal is 16.
- Paw Swelling: Measure the thickness of the ankle joints of the hind paws using a digital caliper.[13]
- Histopathology: At the end of the study, collect joint tissues for histological analysis. Score for inflammation, pannus formation, cartilage damage, and bone resorption.[11]
5. Data Analysis:
- Compare the arthritis scores, paw swelling measurements, and histopathological scores between the vehicle-treated control group and the P2X7 inhibitor-treated groups using appropriate statistical methods.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
P2X7 Receptor Signaling in Arthritis
This diagram depicts the central role of the P2X7 receptor in driving inflammatory responses within the arthritic joint.
Caption: P2X7 receptor signaling cascade in arthritis.
Experimental Workflow for Preclinical Evaluation of P2X7 Inhibitors
This diagram outlines a typical workflow for the preclinical assessment of P2X7 inhibitors in an animal model of arthritis.
Caption: Preclinical evaluation workflow for P2X7 inhibitors.
Conclusion
The P2X7 receptor remains a compelling target for the development of novel anti-inflammatory therapies for arthritis. Preclinical studies with inhibitors like AZD9056 have demonstrated the potential of this approach to reduce articular inflammation and joint erosion.[1] However, the translation of these findings to clinical efficacy in rheumatoid arthritis has been challenging, as evidenced by the mixed results of Phase II trials for AZD9056 and the lack of significant efficacy for CE-224,535.[2][3][4][5] For GSK1482160, while preclinical and early clinical pharmacokinetic data are available, its efficacy in arthritis patients has not been reported in the reviewed literature.
This comparative guide highlights the current landscape of P2X7 inhibitors in the context of arthritis. The provided data and protocols serve as a valuable resource for researchers in the field. Further investigation is warranted to understand the discrepancies between preclinical and clinical outcomes and to explore the full therapeutic potential of P2X7 antagonism in arthritis and other inflammatory conditions. Future studies should focus on patient stratification, combination therapies, and the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quanticate.com [quanticate.com]
- 7. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. chondrex.com [chondrex.com]
- 13. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
AZ11657312 as an Alternative to Brilliant Blue G for P2X7 Receptor Antagonism: A Comparative Guide
For researchers in pharmacology, neuroscience, and immunology, the purinergic P2X7 receptor (P2X7R) is a critical target for investigating inflammation, neuropathic pain, and neurodegenerative diseases. The activation of this ATP-gated ion channel triggers a cascade of downstream events, including cation influx, formation of a large membrane pore, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Consequently, potent and selective antagonists are invaluable tools for elucidating the physiological and pathological roles of P2X7R.
This guide provides a detailed comparison of two commonly used P2X7R antagonists: AZ11657312 and Brilliant Blue G (BBG). While both compounds effectively block P2X7R activity, they exhibit distinct pharmacological profiles, species selectivity, and potential for off-target effects. This document aims to provide researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make an informed decision when selecting an appropriate antagonist for their specific research needs.
Mechanism of Action and Molecular Characteristics
Both this compound and Brilliant Blue G act as non-competitive antagonists of the P2X7 receptor.[1] This means they do not directly compete with ATP for the orthosteric binding site but rather bind to an allosteric site on the receptor, inducing a conformational change that prevents channel opening.
This compound is a small molecule developed by AstraZeneca specifically as a P2X7R antagonist for preclinical research.[2] It is noted for its oral bioavailability.[2]
Brilliant Blue G , also known as Coomassie Brilliant Blue G-250, is a synthetic triphenylmethane (B1682552) dye.[3] In addition to its well-established use as a protein stain in biochemical assays, it has been identified as a potent and selective P2X7R antagonist.[1][3] It is also used clinically as a vital dye in ophthalmic surgery.[4]
Comparative Potency and Selectivity
The potency of this compound and Brilliant Blue G shows significant species-dependent differences, a crucial consideration for experimental design. The following tables summarize the available quantitative data on their inhibitory activity against rat and human P2X7 receptors.
Disclaimer: The data presented below is compiled from various sources and may have been generated under different experimental conditions. Direct, head-to-head comparisons in the same assay system are limited. Therefore, these values should be used as a guide, and researchers are encouraged to determine the potency of these compounds in their specific experimental setup.
Table 1: Comparative Potency of this compound and Brilliant Blue G on P2X7 Receptors
| Compound | Species | Assay | Potency (IC₅₀ / pA₂) | Reference(s) |
| This compound | Rat | Ethidium Bromide Release | pA₂ = 7.8 (15 nM) | [2] |
| Human | Ethidium Bromide Release | pA₂ = 6.1 (794 nM) | [2] | |
| Brilliant Blue G | Rat | Electrophysiology | IC₅₀ = 10 nM | [1] |
| Human | Electrophysiology | IC₅₀ = 200 nM | [1] | |
| Human | Electrophysiology | IC₅₀ = 265 nM | [3] |
Table 2: Selectivity Profile of Brilliant Blue G
| Receptor | Species | Potency (IC₅₀) | Selectivity vs. Rat P2X7R | Selectivity vs. Human P2X7R | Reference(s) |
| P2X1 | Rat/Human | >30 µM | >3000-fold | >150-fold | |
| P2X2 | Rat/Human | >30 µM | >3000-fold | >150-fold | |
| P2X3 | Rat/Human | ~2-5 µM | ~200-500-fold | ~10-25-fold | |
| P2X4 | Rat | >10 µM | >1000-fold | - | [1] |
| Human | 3.2 µM | - | ~16-fold | [1] |
Data on the broader selectivity profile of this compound against other P2X receptor subtypes is less readily available in the public domain. However, it is generally considered a selective P2X7R antagonist.
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The following diagram illustrates the key events following receptor activation and the point of inhibition by antagonists like this compound and Brilliant Blue G.
References
Head-to-Head Comparison of AZ11657312 in Preclinical Pain Models
A Comparative Analysis of the P2X7 Receptor Antagonist AZ11657312 and its Alternatives for Researchers in Pain and Drug Development
This guide provides a comprehensive comparison of the P2X7 receptor antagonist this compound with other relevant compounds in preclinical pain models. The information is intended for researchers, scientists, and drug development professionals actively involved in the field of analgesia.
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in pain and inflammation.[1] Its activation on immune cells, particularly microglia and macrophages, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to the sensitization of nociceptive pathways.[1][2] Consequently, antagonists of the P2X7 receptor are a promising therapeutic avenue for various pain states.[1][3]
In Vitro Pharmacology: A Potency Snapshot
A direct comparison of the in vitro potency of this compound and the well-characterized P2X7 antagonist A-740003 reveals key differences in their activity profiles, particularly between rodent and human receptors. This compound demonstrates high potency at the rat P2X7 receptor, making it a valuable tool for preclinical studies in this species.[4] However, its potency is significantly lower at the human P2X7 receptor.[4] In contrast, A-740003 exhibits potent antagonism at both rat and human P2X7 receptors.[5]
| Parameter | This compound | A-740003 |
| Target | P2X7 Receptor | P2X7 Receptor |
| Mechanism of Action | Antagonist | Competitive Antagonist |
| Rat P2X7 Receptor Potency (pA2 / IC50) | pA2 = 7.8 (15 nM)[4] | IC50 = 18 nM[5] |
| Human P2X7 Receptor Potency (pA2 / IC50) | pA2 = 6.1 (794 nM)[4] | IC50 = 40 nM[5] |
| Inhibition of IL-1β release (human cells) | Data not available | IC50 = 156 nM (in differentiated human THP-1 cells)[5] |
| Inhibition of Pore Formation (human cells) | Data not available | IC50 = 92 nM (in differentiated human THP-1 cells)[5] |
In Vivo Efficacy in Rodent Pain Models
It is crucial to note that the following is an indirect comparison, and results may vary due to differences in experimental protocols, including specific endpoints measured and timing of administration.
| Pain Model | Species | Compound | Dose | Route | Efficacy |
| Streptococcal Cell Wall (SCW)-Induced Arthritis | Rat | This compound | 30-60 mg/kg BID | Oral | Significant reduction in mechanical hyperalgesia and disease severity.[4] |
| Adjuvant-Induced Arthritis (AIA) | Rat | This compound | 30-60 mg/kg BID | Oral | Delay in the development of arthritis.[4] |
| Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia | Rat | A-740003 | ED50 = 38-54 mg/kg | i.p. | Effective reduction in thermal hyperalgesia.[5][6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical pain studies. Below are summaries of the protocols for the key arthritis models mentioned.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammatory pain.
-
Induction: A single subcutaneous injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, is administered into the plantar surface of a rat's hind paw.
-
Disease Development: This induces a primary inflammatory response in the injected paw, characterized by erythema and edema, which develops within hours to days. A secondary, systemic arthritic phase typically appears in the contralateral, non-injected paw and other joints around 10-14 days post-injection, mimicking aspects of rheumatoid arthritis.
-
Pain Assessment: Nociceptive thresholds are measured at baseline and at various time points after CFA injection. Common assessments include:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) to determine the paw withdrawal latency to a thermal stimulus.
-
-
Drug Administration: Test compounds are typically administered prophylactically (before or at the time of CFA injection) or therapeutically (after the establishment of arthritis).
Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This model induces a relapsing-remitting polyarthritis that shares features with human rheumatoid arthritis.
-
Induction: A sterile aqueous suspension of peptidoglycan-polysaccharide (PG-PS) polymers from Group A streptococcal cell walls is injected intraperitoneally into susceptible rat strains (e.g., Lewis rats).
-
Disease Development: The arthritis is biphasic. An acute inflammatory response develops in multiple joints within 24-48 hours. This is followed by a chronic, erosive phase that can persist for several months.
-
Pain and Disease Assessment:
-
Clinical Scoring: Joint inflammation is often scored based on erythema and swelling.
-
Mechanical Hyperalgesia: Assessed using methods like the Randall-Selitto test (paw pressure test) to quantify the pressure threshold that elicits a withdrawal response.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Drug Administration: Compounds can be administered before or after the induction of arthritis to evaluate their preventative or therapeutic effects.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway in Pain
The following diagram illustrates the key signaling events following the activation of the P2X7 receptor on an immune cell, such as a microglia, leading to the release of pro-inflammatory cytokines and the propagation of pain signals.
Caption: P2X7 receptor signaling cascade in an immune cell, leading to inflammatory mediator release and neuronal sensitization.
Experimental Workflow for Preclinical Pain Models
This diagram outlines a typical workflow for evaluating the efficacy of a test compound in a preclinical model of inflammatory pain.
Caption: A generalized experimental workflow for the in vivo evaluation of analgesic compounds in rodent pain models.
References
- 1. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Review of P2X7 antagonists for preclinical research
A Comprehensive Review of P2X7 Antagonists for Preclinical Research
The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory, neurological, and chronic pain disorders. Its activation by high concentrations of extracellular ATP, a key danger signal released during cellular stress or injury, triggers a cascade of downstream signaling events. These include rapid cation influx, the formation of a large transmembrane pore, and the activation of the NLRP3 inflammasome, leading to the release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2] Consequently, the development of potent and selective P2X7R antagonists is an area of intense preclinical research.
This guide provides a comparative analysis of several prominent P2X7R antagonists available for preclinical investigation. We present a summary of their in vitro potency, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows to assist researchers in selecting the most appropriate tool compounds for their studies.
Comparative Analysis of P2X7R Antagonists
The selection of a P2X7R antagonist for preclinical studies is often dictated by its potency, species selectivity, and the specific experimental context (in vitro vs. in vivo). The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for several widely used P2X7R antagonists across different species and functional assays.
Table 1: In Vitro Potency of P2X7R Antagonists (IC50 in nM)
| Compound | Human P2X7R | Rat P2X7R | Mouse P2X7R | Assay Type | Reference |
| A-740003 | 40 | 18 | - | Ca2+ Influx | [3] |
| A-740003 | - | - | - | IL-1β Release | [4] |
| A-438079 | - | - | - | Ca2+ Influx | [3] |
| Brilliant Blue G (BBG) | - | - | - | Ca2+ Influx | [5] |
| JNJ-47965567 | - | - | - | Ca2+ Influx | [5] |
| AFC-5128 | 5 | 500 | 280 | Ca2+ Influx | [6] |
| P2X7-IN-2 | <1 | - | - | IL-1β Release | [4] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex series of intracellular events. Initially, it functions as a non-selective cation channel, permitting the influx of Na+ and Ca2+ and the efflux of K+.[2] Sustained activation leads to the formation of a large, non-selective pore capable of passing molecules up to 900 Da.[7] This pore formation is a hallmark of P2X7R activation. The influx of Ca2+ acts as a crucial second messenger, triggering multiple downstream signaling cascades. One of the most well-characterized pathways involves the activation of the NLRP3 inflammasome, which leads to the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][8] Additionally, P2X7R activation can modulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK, as well as the transcription factor NF-κB, further amplifying the inflammatory response.[7][8][9]
Experimental Protocols for P2X7R Antagonist Evaluation
The functional characterization of P2X7R antagonists typically involves a series of in vitro assays to determine their potency and mechanism of action.
Calcium Influx Assay
This assay is a primary method for assessing P2X7R activation and its inhibition.
-
Cell Preparation: HEK293 cells stably expressing the human, rat, or mouse P2X7R, or primary immune cells such as macrophages, are seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Incubation: After washing to remove excess dye, varying concentrations of the test antagonist are added to the wells and incubated for 15-30 minutes.
-
Agonist Stimulation & Data Acquisition: Baseline fluorescence is measured using a fluorescence plate reader. A P2X7R agonist, such as ATP or the more potent BzATP, is then added at a concentration that elicits a submaximal response (e.g., EC80). Fluorescence intensity is measured kinetically for several minutes.
-
Data Analysis: The percentage inhibition of the agonist-induced calcium influx is calculated for each antagonist concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Pore Formation (YO-PRO-1 Uptake) Assay
Prolonged activation of P2X7R leads to the formation of a large pore, which can be measured by the uptake of fluorescent dyes like YO-PRO-1.
-
Cell Preparation: Cells expressing P2X7R are seeded in a 96-well plate as described for the calcium influx assay.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist for 15-30 minutes.
-
Agonist and Dye Addition: An agonist (e.g., BzATP) and the fluorescent dye YO-PRO-1 are added to the wells.
-
Data Acquisition: Fluorescence intensity is measured at a specific time point (e.g., 15-60 minutes) after agonist addition using a fluorescence plate reader.
-
Data Analysis: The IC50 of the antagonist is determined by plotting the percentage inhibition of dye uptake against the antagonist concentration.
IL-1β Release Assay
In immune cells, P2X7R activation is a key trigger for the processing and release of the pro-inflammatory cytokine IL-1β.
-
Cell Priming: Immune cells, such as primary macrophages or monocytic cell lines (e.g., THP-1), are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Incubation: The cells are then treated with varying concentrations of the P2X7R antagonist for 30 minutes.
-
Agonist Stimulation: A P2X7R agonist (e.g., ATP or BzATP) is added to stimulate the release of IL-1β.
-
Supernatant Collection & Analysis: After an incubation period of 1-2 hours, the cell culture supernatants are collected. The concentration of secreted IL-1β is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage inhibition of IL-1β release is calculated, and the IC50 value for the antagonist is determined.
Experimental Workflow for Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel P2X7R antagonist.
Conclusion
The preclinical development of P2X7R antagonists holds significant promise for the treatment of a variety of diseases characterized by inflammation and neuronal damage. The antagonists highlighted in this guide represent valuable tools for investigating the role of P2X7R in health and disease. A thorough in vitro characterization using the described assays is crucial for selecting the appropriate compound for in vivo studies. The significant species differences in antagonist potency underscore the importance of evaluating compounds against the relevant species-specific receptor to ensure the translatability of preclinical findings. Future research will likely focus on the development of antagonists with improved pharmacokinetic properties and brain penetrance to expand their therapeutic potential to central nervous system disorders.[10]
References
- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
Justification for Selecting AZ11657312 in Preclinical P2X7 Receptor Research
For researchers, scientists, and drug development professionals investigating the role of the P2X7 receptor in disease models, the choice of a pharmacological inhibitor is critical. This guide provides a comprehensive comparison of AZ11657312 with other commonly used P2X7 receptor antagonists, supported by experimental data, to justify its selection for specific preclinical applications.
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has been implicated in a range of pathologies, including chronic pain, neurodegenerative diseases, and autoimmune disorders. The development of selective antagonists is crucial for elucidating its physiological and pathological roles. This compound has emerged as a valuable tool compound, particularly for in vivo studies in rodent models. This guide will objectively compare its performance against other available inhibitors.
Unveiling the P2X7 Signaling Cascade
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream events. Initially, it forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. Prolonged activation results in the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. In immune cells, this signaling pathway is critically linked to the activation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).
Comparative Analysis of P2X7 Receptor Antagonists
The primary justification for selecting this compound lies in its potent and selective antagonism of the rat P2X7 receptor. This makes it an ideal candidate for preclinical in vivo studies in rat models of disease, where it has demonstrated efficacy in reducing inflammatory responses.[1] In contrast, its potency at the human P2X7 receptor is significantly lower.[1] This species-specific profile is a critical consideration when choosing an inhibitor for a particular experimental system.
The following table summarizes the quantitative data for this compound and other commonly used P2X7 receptor antagonists.
| Inhibitor | Target Species | Assay Type | Potency (IC₅₀/pA₂) | Reference |
| This compound | Rat | Ethidium (B1194527) Bromide Uptake | pA₂ = 7.8 (15 nM) | [1] |
| Human | Ethidium Bromide Uptake | pA₂ = 6.1 (794 nM) | [1] | |
| AZ11645373 | Human | Multiple Assays | IC₅₀ = 5-90 nM | |
| A-438079 | Rat | Calcium Influx | IC₅₀ = 100 nM | |
| Human | Calcium Influx | IC₅₀ = 300 nM | ||
| Brilliant Blue G | Rat | Ethidium Bromide Uptake | IC₅₀ = 10 nM | |
| Human | Ethidium Bromide Uptake | IC₅₀ = 200 nM | ||
| AZD9056 | Human | HEK-hP2X7 cells | IC₅₀ = 11.2 nM |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are the methodologies for key in vitro assays used to characterize P2X7 receptor antagonists.
Ethidium Bromide Uptake Assay
This assay measures the formation of the large, non-selective pore characteristic of sustained P2X7 receptor activation.
Methodology:
-
Cell Culture: Plate cells endogenously or recombinantly expressing the P2X7 receptor in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the test inhibitor (e.g., this compound) or vehicle control for a specified period (e.g., 15-30 minutes).
-
Agonist and Dye Addition: Add a P2X7 receptor agonist (e.g., BzATP) and a fluorescent dye that is permeable through the large pore, such as ethidium bromide.
-
Incubation: Incubate the plate at 37°C for a defined time to allow for pore formation and dye uptake.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the dye.
-
Data Analysis: Calculate the percentage of inhibition of dye uptake for each inhibitor concentration and determine the IC₅₀ or pA₂ value by fitting the data to a dose-response curve.
Calcium Influx Assay
This assay measures the initial ion channel activity of the P2X7 receptor by monitoring the influx of extracellular calcium.
Methodology:
-
Cell Culture and Dye Loading: Plate P2X7-expressing cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: After washing to remove excess dye, pre-incubate the cells with varying concentrations of the test inhibitor.
-
Agonist Stimulation and Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7 receptor agonist and immediately begin kinetic reading of fluorescence intensity over several minutes.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each inhibitor concentration and determine the IC₅₀ value.
IL-1β Release Assay
This assay quantifies the functional consequence of P2X7 receptor activation in immune cells, specifically the release of the pro-inflammatory cytokine IL-1β.
Methodology:
-
Cell Priming: Prime immune cells (e.g., macrophages or monocytes) with a stimulus like lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with different concentrations of the P2X7 antagonist.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) to trigger inflammasome activation and IL-1β release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the IC₅₀ value for the inhibitor by plotting the inhibition of IL-1β release against the inhibitor concentration.
Conclusion
The selection of a P2X7 receptor antagonist should be guided by the specific research question and the experimental model being used. This compound is a superior choice for preclinical studies in rat models due to its high potency and selectivity for the rat P2X7 receptor. For studies involving human cells or tissues, other inhibitors such as AZ11645373 or AZD9056 may be more appropriate. A thorough understanding of the pharmacological profile of each inhibitor, as outlined in this guide, is essential for the design of robust and interpretable experiments in the field of P2X7 receptor research.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of AZ11657312 for Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of AZ11657312, a potent, selective, and orally bioavailable antagonist of the P2X7 receptor, intended for preclinical research purposes. Adherence to these guidelines is paramount for ensuring laboratory safety and environmental protection.
I. Understanding this compound: A Profile
This compound is a small molecule compound that acts as an antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] Its primary mechanism of action involves the inhibition of P2X7 receptor function, which plays a role in inflammatory processes.[1][2] This compound is suitable for preclinical experiments only.[1]
Quantitative Data Summary:
| Parameter | Value | Species | Assay |
| pA2 | 7.8 | Rat | Ethidium bromide release inhibition |
| IC50 | 15 nM | Rat | Ethidium bromide release inhibition |
| pA2 | 6.1 | Human | - |
| IC50 | 794 nM | Human | - |
This data highlights the significantly higher potency of this compound at the rat P2X7 receptor compared to the human receptor.[1]
II. Proper Disposal Procedures for this compound
As a preclinical investigational compound, this compound should be handled and disposed of with the same level of caution as other hazardous chemical waste. The following step-by-step procedures are based on general best practices for laboratory chemical waste management.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Chemical Waste: In the absence of a specific Safety Data Sheet (SDS), treat all materials contaminated with this compound as hazardous chemical waste.[3]
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated personal protective equipment (PPE) (gloves, lab coats), absorbent materials from spills, and empty vials (triple-rinsed).
-
Liquid Waste: Unused or expired solutions of this compound, and the initial rinsate from cleaning contaminated glassware.
-
Sharps Waste: Needles and syringes used for administering the compound in animal studies must be disposed of in a designated sharps container. If the syringe contains residual drug, it should be treated as bulk hazardous chemical waste.[4]
-
Step 2: Containerization and Labeling
-
Use Appropriate Containers: All waste must be stored in containers that are compatible with the chemical nature of the waste and are in good condition, free from leaks.[3][5] The original container is often the best choice for unused product.[3]
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name "this compound". The label should also include the date of accumulation and any known hazard characteristics.[5][6]
Step 3: Storage
-
Designated Storage Area: Store waste containers in a designated, secure area away from general laboratory traffic, heat sources, and incompatible chemicals.[5][6]
Step 4: Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal service.[6] Do not attempt to dispose of this compound via standard laboratory drains or as general waste.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
III. Experimental Protocols
Detailed methodologies for key experiments involving P2X7 receptor antagonists provide a framework for their application in research.
A. In Vitro Assay: Fluo-4 Calcium Influx Assay
This assay measures the change in intracellular calcium levels following P2X7 receptor activation and its inhibition by an antagonist.[7]
-
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well plate.
-
Dye Loading: Load the cells with the calcium-sensitive dye Fluo-4 AM.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation and Measurement: Inject a P2X7 receptor agonist (e.g., ATP or BzATP) and immediately measure the fluorescence signal over time to determine the extent of calcium influx inhibition.[7]
B. In Vivo Assay: TO-PRO™-3 Uptake for P2X7R Activation
This protocol allows for the in vivo detection of P2X7 receptor activation by measuring the uptake of a non-permeant dye.[8]
-
Intranasal Delivery: Administer the DNA intercalating dye TO-PRO™-3 intranasally to the animal model.
-
Agonist/Antagonist Administration: Administer the P2X7 receptor agonist (ATP) and/or antagonist (this compound) as per the experimental design.
-
Sample Collection: Collect relevant tissues, such as lung tissue, where immune cells expressing P2X7R are present.[8]
-
Flow Cytometry Analysis: Prepare a single-cell suspension from the collected tissue and analyze the fluorescence of TO-PRO™-3 in the target cell population using flow cytometry to assess P2X7 receptor activation.[8]
IV. Signaling Pathways and Experimental Workflows
Visual diagrams aid in understanding the complex biological processes and experimental procedures associated with this compound.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Fluo-4 Calcium Influx Assay.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. web.uri.edu [web.uri.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
